molecular formula C9H8N2O2 B1392435 7-Methyl-1H-indazole-5-carboxylic acid CAS No. 1031417-41-0

7-Methyl-1H-indazole-5-carboxylic acid

Cat. No.: B1392435
CAS No.: 1031417-41-0
M. Wt: 176.17 g/mol
InChI Key: XMVNTKZCEKCKQD-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-7-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVNTKZCEKCKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696318
Record name 7-Methyl-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031417-41-0
Record name 7-Methyl-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Analysis of 7-Methyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, comprised of a fused benzene and pyrazole ring system, serves as a versatile scaffold for the synthesis of pharmacologically active molecules. The strategic placement of the methyl and carboxylic acid functional groups provides key handles for molecular recognition and modification, making it a valuable building block for targeted therapeutics. A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for its effective utilization in drug design and development.

This in-depth technical guide provides a comprehensive overview of the structural analysis of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical techniques employed to elucidate and confirm its molecular structure. This guide moves beyond a simple recitation of methods to explain the underlying principles and the rationale behind experimental choices, ensuring a robust and validated structural characterization.

Molecular Identity and Physicochemical Properties

A foundational aspect of any structural analysis is the confirmation of the molecule's basic physicochemical properties. These data points provide the initial confirmation of the compound's identity and purity.

PropertyValueSource
CAS Number 1031417-41-0--INVALID-LINK--
Molecular Formula C₉H₈N₂O₂--INVALID-LINK--
Molecular Weight 176.17 g/mol --INVALID-LINK--
Monoisotopic Mass 176.05858 Da--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold and Substituent Placement

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize both the carboxylic acid and the heterocyclic core, and its residual solvent peak does not interfere with key resonances of the analyte.[1]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate spectral dispersion.[1]

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Referencing: Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent signal of DMSO-d₆.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 instrument 400+ MHz NMR Spectrometer dissolve->instrument Transfer to NMR tube acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 process Process Spectra (FT, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process reference Reference to residual DMSO-d6 peak process->reference assign Assign Resonances reference->assign

NMR Spectroscopy Experimental Workflow.
Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following key resonances. The deshielding effect of the carboxylic acid and the aromatic ring system significantly influences the chemical shifts of the protons.

Predicted Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
~11.0Broad Singlet1HN-HThe proton on the pyrazole nitrogen is also acidic and deshielded, typically appearing as a broad singlet.
~8.2Singlet1HH-4This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift.
~7.8Singlet1HH-6This proton is situated between the methyl group and the fused pyrazole ring.
~7.5Singlet1HH-3The proton on the pyrazole ring.
~2.5Singlet3HCH₃The methyl group protons are in a relatively shielded environment and appear as a singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Predicted Chemical Shift (δ ppm)AssignmentRationale
~168C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~140C-7aQuaternary carbon at the fusion of the two rings.
~135C-3aQuaternary carbon at the fusion of the two rings.
~130C-5Carbon bearing the carboxylic acid group.
~125C-4Aromatic CH carbon.
~120C-6Aromatic CH carbon.
~115C-3CH carbon of the pyrazole ring.
~110C-7Carbon bearing the methyl group.
~15CH₃The methyl carbon is in a shielded, aliphatic region.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the molecular formula.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often yielding a prominent molecular ion peak.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare dilute solution in Methanol/Acetonitrile instrument ESI Mass Spectrometer dissolve->instrument Infuse sample acquire_full Acquire Full Scan MS ([M+H]+) instrument->acquire_full acquire_msms Acquire Tandem MS (MS/MS) acquire_full->acquire_msms Isolate [M+H]+ confirm_mw Confirm Molecular Weight acquire_full->confirm_mw analyze_frag Analyze Fragmentation Pattern acquire_msms->analyze_frag

Mass Spectrometry Experimental Workflow.
Expected Mass Spectrometry Data

m/z RatioPredicted IdentityRationale
177.0659[M+H]⁺The protonated molecular ion, confirming the molecular weight.
159.0553[M+H - H₂O]⁺Loss of a water molecule from the carboxylic acid group.
131.0604[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide from the dehydrated ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of different bonds serve as a "molecular fingerprint."

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3100N-H stretchIndazole N-H
~1700C=O stretchCarboxylic acid
1600-1450C=C stretchAromatic ring
~1300C-O stretchCarboxylic acid
~850-750C-H out-of-plane bendAromatic ring

X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional arrangement in the solid state. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can play a significant role in the compound's physical properties and biological activity.

Although a crystal structure for this compound is not publicly available, analysis of a closely related isomer, 1-Methyl-1H-indazole-3-carboxylic acid, reveals key expected features.[2]

Expected Crystallographic Features
  • Hydrogen Bonding: The carboxylic acid groups are expected to form strong intermolecular O-H···O hydrogen bonds, leading to the formation of dimers.

  • π-Stacking: The planar indazole ring systems are likely to engage in π-stacking interactions, contributing to the overall crystal packing.

  • Tautomeric Form: X-ray crystallography would definitively confirm the position of the N-H proton in the indazole ring, which is predicted to be at the N1 position.

Data_Integration NMR NMR Spectroscopy (Connectivity, Functional Groups) Validated_Structure Validated Structure of This compound NMR->Validated_Structure MS Mass Spectrometry (Molecular Weight, Formula) MS->Validated_Structure FTIR FTIR Spectroscopy (Functional Groups) FTIR->Validated_Structure Xray X-ray Crystallography (3D Structure, Intermolecular Interactions) Xray->Validated_Structure

Integration of Analytical Data for Structural Validation.

Conclusion

The structural analysis of this compound requires a multi-technique approach to ensure an unambiguous and comprehensive characterization. NMR spectroscopy provides the primary evidence for the molecular scaffold and substituent placement. Mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. FTIR spectroscopy serves as a rapid method to identify key functional groups. Finally, X-ray crystallography, when feasible, provides the definitive solid-state structure and reveals crucial intermolecular interactions. By integrating the data from these orthogonal techniques, a complete and validated structural model of this compound can be established, providing a solid foundation for its application in drug discovery and development.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 7-Methyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged bicyclic heterocycle, prominently featured in medicinal chemistry due to its versatile biological activities.[1] Indazole derivatives are integral to the development of therapeutics ranging from anti-inflammatory agents to oncology candidates.[2] 7-Methyl-1H-indazole-5-carboxylic acid is a member of this important class of compounds, presenting a unique substitution pattern that warrants a detailed physicochemical investigation for its potential application in drug discovery and materials science.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and formulation scientists who require a foundational understanding of this molecule's behavior. We move beyond simple data reporting to explain the causality behind the properties and provide robust, field-proven experimental protocols for their validation. This document serves as both a reference and a practical handbook for the empirical characterization of this compound.

Section 1: Molecular Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental structural and identifying information for this compound is summarized below.

IdentifierDataSource(s)
Chemical Name This compound[3]
CAS Number 1031417-41-0[4][5]
Molecular Formula C₉H₈N₂O₂[4][6]
Molecular Weight 176.17 g/mol [4][5]
Canonical SMILES CC1=CC(=CC2=C1NN=C2)C(=O)O[6]
InChI InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-7-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)(H,12,13)[3]
InChIKey XMVNTKZCEKCKQD-UHFFFAOYSA-N[3]

Chemical Structure: Chemical structure of this compound

Section 2: Computational Physicochemical Assessment

Before undertaking laboratory work, in silico predictions provide valuable, direction-setting insights into a molecule's likely behavior. These calculations are crucial for anticipating experimental challenges and for assessing "drug-likeness," often guided by frameworks like Lipinski's Rule of 5.[7]

ParameterPredicted ValueImplication for Drug Development
cLogP (Octanol/Water) 1.4Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good absorption and cell membrane permeability.[6]
Topological Polar Surface Area (TPSA) 67.8 ŲThis value is well within the typical range for orally bioavailable drugs (<140 Ų), predicting good membrane transport.
Hydrogen Bond Donors 2The carboxylic acid (-OH) and indazole (-NH) groups can donate protons, influencing solubility and target binding.
Hydrogen Bond Acceptors 3The carboxylic acid (C=O) and the two indazole nitrogen atoms can accept protons, contributing to aqueous solubility and molecular interactions.
Rotatable Bonds 1The single rotatable bond between the carboxylic acid and the indazole ring provides conformational rigidity, which can be advantageous for binding affinity.

Section 3: Experimental Physicochemical Characterization

While computational models are informative, empirical data is the gold standard. This section details the expected properties and the experimental workflows required to measure them accurately.

Solubility Profile

Solubility is a critical determinant of a compound's bioavailability and formulation feasibility.[8] The structure of this compound, containing both a polar, acidic carboxylic acid group and a largely non-polar bicyclic aromatic system, suggests a pH-dependent solubility profile. It is expected to be poorly soluble in neutral water but highly soluble in aqueous base due to the formation of a carboxylate salt.[9]

Caption: Workflow for qualitative solubility classification.

This protocol establishes the solubility class of the compound, providing insight into its acidic/basic nature.[10]

  • Preparation: Label four clean test tubes: (1) Deionized Water, (2) 5% HCl, (3) 5% NaOH, and (4) 5% NaHCO₃.

  • Sample Addition: Add approximately 25 mg of this compound to each test tube.

  • Water Solubility: Add 0.75 mL of deionized water to tube (1). Shake vigorously for 30 seconds. Observe and record if the compound dissolves completely. Causality: Poor solubility is expected as the neutral molecule's polarity is dominated by the aromatic rings.

  • Acid Solubility: If insoluble in water, add 0.75 mL of 5% HCl to tube (2). Shake vigorously. Observe and record. Causality: The compound should remain insoluble as the acidic medium will keep the carboxylic acid group protonated.

  • Base Solubility: If insoluble in acid, add 0.75 mL of 5% NaOH to tube (3). Shake vigorously. Observe and record. Causality: The compound is expected to dissolve. The strong base deprotonates the carboxylic acid, forming the highly water-soluble sodium 7-methyl-1H-indazole-5-carboxylate salt.[9]

  • Bicarbonate Solubility: To differentiate between a strong and weak acid, add 0.75 mL of 5% NaHCO₃ to tube (4). Shake and observe for effervescence (CO₂ gas). Causality: As a typical carboxylic acid, it should be acidic enough to react with sodium bicarbonate and dissolve, classifying it as a strong organic acid (Class A₁).[10]

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor binding interactions.[11] This compound has two potential acidic protons: one on the carboxylic acid group (expected pKa ~4-5) and one on the indazole ring nitrogen (expected pKa >13).[1][12] Potentiometric titration is a highly accurate and reliable method for pKa determination.[13]

Caption: Workflow for pKa determination by potentiometric titration.

  • System Calibration: Calibrate a pH meter/electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0).

  • Analyte Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a suitable solvent system (e.g., 20 mL of a 1:1 methanol:water mixture) in a titration vessel. A co-solvent is necessary due to the low aqueous solubility of the neutral compound.

  • Titration Setup: Place the calibrated pH electrode and a magnetic stirrer into the vessel. Position the burette of an autotitrator containing standardized 0.1 M KOH solution over the vessel.

  • Titration Execution: Start the titration, adding the KOH solution in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Continue the titration well past the equivalence point (the steepest part of the curve). Plot the recorded pH values against the volume of KOH added.

  • pKa Calculation: The pKa is the pH value at the half-equivalence point. This point corresponds to the center of the buffer region and is identified as the inflection point on the titration curve.[13] A first-derivative plot (ΔpH/ΔV vs. Volume) can be used to precisely locate the equivalence point, and the half-volume then gives the pKa.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of pharmacokinetics, governing absorption, distribution, metabolism, and excretion (ADME).[14]

  • LogP is the partition coefficient of the neutral species between octanol and water.

  • LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized species. For an ionizable acid, LogD is more physiologically relevant, especially at pH 7.4.[14]

The shake-flask method is the internationally recognized "gold standard" for experimental logP determination.[15]

Caption: Workflow for logP/logD determination via the shake-flask method.

  • Phase Preparation: Prepare a stock of n-octanol saturated with water and a stock of water saturated with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. For LogD determination, use a buffer of the desired pH (e.g., pH 7.4 phosphate buffer) instead of pure water.[14]

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a flask, combine 10 mL of the drug-containing n-octanol phase with 10 mL of the pre-saturated aqueous phase.

  • Equilibration: Seal the flask and shake it on a mechanical shaker at a constant temperature (e.g., 25 °C) for at least 2 hours to ensure equilibrium is reached.[15]

  • Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at high speed (e.g., 3000 rpm) for 15 minutes to achieve a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[7]

Section 4: Predicted Spectroscopic Profile

Direct experimental spectroscopic data for this specific compound is not widely published. However, a reliable spectroscopic profile can be predicted based on its constituent functional groups. This predicted data is invaluable for confirming the identity and purity of synthesized material.[16]

TechniqueFeaturePredicted Chemical Shift / FrequencyInterpretation
¹H NMR -COOH> 12 ppm (broad singlet)Highly deshielded acidic proton.
-NH~11-13 ppm (broad singlet)Indazole ring N-H proton.
Aromatic -CH7.0 - 8.5 ppm (multiplets)Protons on the bicyclic indazole ring system.
-CH₃~2.5 ppm (singlet)Methyl group protons attached to the aromatic ring.
FT-IR O-H stretch2500-3300 cm⁻¹ (very broad)Carboxylic acid O-H stretching, often overlapping with C-H stretches.
C=O stretch1680-1710 cm⁻¹ (strong)Carboxylic acid carbonyl stretching.
C=C stretch1450-1600 cm⁻¹ (medium)Aromatic ring stretching vibrations.
Mass Spec [M+H]⁺m/z = 177.06Molecular ion peak (protonated).
[M-H]⁻m/z = 175.05Molecular ion peak (deprotonated).
[M-COOH]⁺m/z = 131.06Fragment corresponding to the loss of the carboxylic acid group.

Section 5: Handling and Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound is not universally available, prudent laboratory practices should be followed based on data for analogous chemical structures.[17][18]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[19]

  • Handling: Handle as a powdered solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[20]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place at room temperature.[3]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[17]

Section 6: Conclusion

This compound presents a physicochemical profile characteristic of a weakly acidic, moderately lipophilic molecule. Its pH-dependent solubility is a key feature, driven by the ionizable carboxylic acid group, which also dominates its pKa profile. The predicted properties (cLogP, TPSA) fall within ranges generally considered favorable for drug development. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically verify these characteristics, generating the critical data needed to advance this compound in discovery and development pipelines.

References

An In-Depth Technical Guide to the Synthesis of 7-Methyl-1H-indazole-5-carboxylic acid: Precursor Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1H-indazole-5-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a focus on precursor selection and the rationale behind key experimental choices. Detailed, step-by-step protocols for the most viable synthetic pathways are presented, alongside troubleshooting insights and data presented for easy comparison. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this compound and its derivatives for their research and development endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of bioactive molecules.[1] Its structural similarity to indole allows it to act as a bioisostere, while offering distinct electronic and hydrogen-bonding properties.[2] These characteristics have led to the development of indazole-containing drugs with diverse therapeutic applications, including oncology, anti-inflammatory, and neurodegenerative diseases.[1][3] this compound, with its specific substitution pattern, provides key anchor points for further molecular elaboration, making its efficient synthesis a topic of significant interest.

Strategic Approaches to the Synthesis of this compound

Two primary retrosynthetic strategies have been identified as the most practical approaches for the laboratory-scale synthesis of this compound. Both pathways begin with commercially available starting materials and employ well-established chemical transformations.

Strategy A commences with the readily available 4-bromo-2-methylaniline . This pathway involves the formation of the indazole ring, followed by the introduction of the carboxylic acid functionality at the 5-position.

Strategy B offers an alternative route starting from 4-amino-3-methylbenzonitrile . This approach constructs the indazole ring onto a precursor that already contains a nitrile group, which can then be hydrolyzed to the desired carboxylic acid in the final step.

The following sections will provide a detailed examination of these synthetic routes, including in-depth protocols and the scientific rationale underpinning the procedural steps.

Detailed Synthetic Protocols and Mechanistic Insights

Strategy A: Synthesis via 5-Bromo-7-methyl-1H-indazole

This is arguably the more robust and well-documented approach. It is a three-step synthesis that begins with the cyclization of 4-bromo-2-methylaniline to form the indazole core, followed by cyanation and subsequent hydrolysis.

The initial step involves the formation of the indazole ring from 4-bromo-2-methylaniline. This transformation is achieved through a diazotization reaction followed by in situ cyclization. The use of isoamyl nitrite in the presence of potassium acetate provides a convenient and effective method for this conversion.[4]

Experimental Protocol: Synthesis of 5-Bromo-7-methyl-1H-indazole [4]

  • Materials:

    • 4-Bromo-2-methylaniline

    • Chloroform

    • Acetic anhydride

    • Potassium acetate

    • Isoamyl nitrite

    • Concentrated hydrochloric acid

    • 50% Sodium hydroxide solution

    • Ethyl acetate

    • Heptane

    • Magnesium sulfate

    • Celite

    • Silica gel

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) and cool the solution.

    • Slowly add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

    • Stir the resulting solution for 50 minutes.

    • Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the mixture.

    • Heat the reaction mixture to reflux (approximately 68°C) and maintain for 20 hours.

    • After cooling to 25°C, remove the volatile components under reduced pressure.

    • Add water in portions (total of 225 mL) and continue distillation to remove residual volatiles via azeotropic distillation.

    • Transfer the reaction mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

    • Heat the mixture to 50-55°C and add an additional 100 mL of concentrated hydrochloric acid in portions over 2 hours.

    • Cool the solution to 20°C and carefully add 50% sodium hydroxide solution (approximately 520 g) to adjust the pH to 11, keeping the temperature below 37°C.

    • Add water (100 mL) and ethyl acetate (350 mL), then filter the mixture through a pad of Celite.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

    • Combine the organic layers, wash with brine (240 mL), and filter through Celite.

    • Dry the organic solution over magnesium sulfate, filter through a silica gel pad (45 g) with ethyl acetate.

    • Concentrate the eluant by rotary evaporation, adding heptane (total of 0.45 L) during the process until a solid remains.

    • Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromo-7-methyl-1H-indazole.

  • Expected Yield: ~94%[4]

The conversion of the aryl bromide to a nitrile is a key transformation. A common and effective method for this is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide. This reaction typically requires high temperatures and a polar aprotic solvent like DMF or NMP.

Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-5-carbonitrile (General Procedure)

  • Materials:

    • 5-Bromo-7-methyl-1H-indazole

    • Copper(I) cyanide

    • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

    • Ammonium hydroxide solution

    • Ethyl acetate

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-7-methyl-1H-indazole (1.0 eq.) and copper(I) cyanide (1.2-1.5 eq.).

    • Add anhydrous DMF or NMP as the solvent.

    • Heat the reaction mixture to reflux (typically 150-200°C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into an aqueous solution of ammonium hydroxide to complex the copper salts.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-methyl-1H-indazole-5-carbonitrile.

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6] Basic hydrolysis is often preferred as it can minimize potential side reactions on the indazole ring. The reaction is typically carried out by heating the nitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[5]

Experimental Protocol: Synthesis of this compound [5][6]

  • Materials:

    • 7-Methyl-1H-indazole-5-carbonitrile

    • Sodium hydroxide or potassium hydroxide

    • Water

    • Concentrated hydrochloric acid

  • Procedure:

    • In a round-bottom flask, suspend 7-methyl-1H-indazole-5-carbonitrile (1.0 eq.) in an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v).

    • Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC, watching for the disappearance of the starting material).

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

    • Dry the product under vacuum to yield this compound.

Strategy B: Synthesis via 4-Amino-3-methylbenzonitrile

This alternative route offers a more convergent approach, where the nitrile functionality is already in place on the starting material. The key step is the construction of the indazole ring.

This transformation can be achieved via a diazotization of the aniline followed by an intramolecular cyclization. This is a common strategy for the formation of the indazole ring system.

Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-5-carbonitrile (General Procedure)

  • Materials:

    • 4-Amino-3-methylbenzonitrile[1]

    • Hydrochloric acid

    • Sodium nitrite

    • A suitable reducing agent for the diazonium salt (e.g., tin(II) chloride or sodium sulfite)

    • Sodium hydroxide solution

  • Procedure:

    • Dissolve 4-amino-3-methylbenzonitrile in aqueous hydrochloric acid and cool the solution to 0-5°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

    • After the addition is complete, stir the reaction mixture for a short period at 0-5°C.

    • Slowly add a solution of a suitable reducing agent to the diazonium salt solution to facilitate the cyclization.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Neutralize the reaction mixture with a sodium hydroxide solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 7-methyl-1H-indazole-5-carbonitrile.

The resulting nitrile can then be hydrolyzed to this compound as described in Strategy A, Step 3.

Data Presentation and Workflow Visualization

Table 1: Comparison of Synthetic Strategies
StrategyStarting MaterialKey IntermediatesNumber of StepsOverall YieldKey AdvantagesPotential Challenges
A 4-Bromo-2-methylaniline5-Bromo-7-methyl-1H-indazole, 7-Methyl-1H-indazole-5-carbonitrile3Good to ExcellentWell-documented initial step, readily available starting material.Harsh conditions for cyanation, potential for side reactions.
B 4-Amino-3-methylbenzonitrile7-Methyl-1H-indazole-5-carbonitrile2Moderate to GoodMore convergent approach.Diazotization can be sensitive, potential for diazonium salt instability.

Diagram 1: Synthetic Workflow for Strategy A

Synthesis_Strategy_A start 4-Bromo-2-methylaniline inter1 5-Bromo-7-methyl-1H-indazole start->inter1 Ac2O, KOAc, Isoamyl nitrite inter2 7-Methyl-1H-indazole-5-carbonitrile inter1->inter2 CuCN, DMF end_product This compound inter2->end_product NaOH, H2O, then HCl Synthesis_Strategy_B start 4-Amino-3-methylbenzonitrile inter 7-Methyl-1H-indazole-5-carbonitrile start->inter 1. NaNO2, HCl 2. Reducing agent end_product This compound inter->end_product NaOH, H2O, then HCl

References

Foreword: The Indazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Indazole-5-Carboxylic Acids

The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in the landscape of drug discovery.[1] Its structural rigidity, coupled with the capacity for substitution at multiple positions, provides a versatile template for designing molecules with high affinity and specificity for a wide range of biological targets.[2][3] Among the myriad of indazole derivatives, those bearing a carboxylic acid group at the 5-position represent a particularly compelling class of compounds. The carboxylic acid moiety can serve as a critical pharmacophore, engaging in key hydrogen bonding interactions within enzyme active sites or improving the pharmacokinetic properties of the molecule.

This technical guide, designed for researchers and drug development professionals, moves beyond a simple literature review. It serves as a practical, in-depth resource grounded in field-proven insights. We will dissect the core biological activities of substituted indazole-5-carboxylic acids, elucidate their mechanisms of action, provide robust experimental protocols for their evaluation, and present a framework for their synthesis and characterization.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted indazoles have emerged as formidable anticancer agents, with several indazole-based drugs, such as Pazopanib and Axitinib, already in clinical use.[2][4][5] Derivatives of indazole-5-carboxylic acid contribute to this legacy by targeting key pathways involved in tumor progression, including cell proliferation, survival, and apoptosis.[1][6][7]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effects of many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5][8] Specifically, derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two key kinases involved in tumor angiogenesis and proliferation.[9]

Furthermore, potent antiproliferative activity is achieved through the induction of apoptosis, or programmed cell death.[7][10] Studies have shown that certain substituted indazoles can trigger the mitochondrial apoptotic pathway. This is characterized by a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[6] Mechanistically, these compounds can upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[6][7]

G cluster_0 Indazole-5-Carboxylic Acid Derivative cluster_1 Mitochondrial Apoptosis Pathway Indazole Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Activates Mito Mitochondrial Membrane Potential ↓ Bcl2->Mito Inhibits Bax->Mito Promotes Cyc Cytochrome c Release Mito->Cyc Casp9 Caspase-9 Cyc->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by indazole derivatives.

Quantitative Data: In Vitro Antiproliferative Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

Compound Class/ExampleCancer Cell LineIC₅₀ (µM)Reference
Polysubstituted Indazole (7d)A549 (Lung)0.64[10]
Polysubstituted Indazole (7d)A2780 (Ovarian)0.82[10]
(E)-3,5-dimethoxystyryl Indazole (2f)4T1 (Breast)0.23[6][7]
(E)-3,5-dimethoxystyryl Indazole (2f)MCF-7 (Breast)0.31[5]
(E)-3,5-dimethoxystyryl Indazole (2f)HCT116 (Colon)0.46[5]
5-ethylsulfonyl-indazole-3-carboxamide (8h)HCT-116 (Colon)0.38[9]
5-ethylsulfonyl-indazole-3-carboxamide (8h)MCF-7 (Breast)0.51[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.

Causality: This protocol is selected for its high throughput, reproducibility, and direct correlation between mitochondrial reductase activity in living cells and the colorimetric signal produced. A reduction in signal directly indicates cytotoxicity or cytostatic effects of the test compound.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole-5-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives, including those with a carboxylic acid function, have demonstrated significant anti-inflammatory properties, offering a promising alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12][13]

Mechanism of Action: Inhibition of COX-2 and Pro-inflammatory Cytokines

The primary anti-inflammatory mechanism for these compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[11][12] By selectively inhibiting COX-2, these derivatives can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Beyond COX-2, these compounds can also suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), further dampening the inflammatory response.[11]

G Indazole Indazole Derivative COX2 COX-2 Enzyme Indazole->COX2 Inhibits Stimulus Inflammatory Stimulus AA Arachidonic Acid Stimulus->AA Cytokines TNF-α, IL-1β Stimulus->Cytokines AA->COX2 PGs Prostaglandins COX2->PGs Synthesizes Inflammation Inflammation PGs->Inflammation Promotes Cytokines->Inflammation Promotes

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Quantitative Data: In Vitro COX-2 Inhibition

The potency of anti-inflammatory indazoles is measured by their ability to inhibit the COX-2 enzyme, again expressed as an IC₅₀ value.

CompoundCOX-2 IC₅₀ (µM)Reference
Indazole23.42[11]
5-Aminoindazole12.32[11]
6-Nitroindazole19.22[11]
Celecoxib (Reference Drug)5.10[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Causality: Carrageenan injection induces a biphasic, well-characterized inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandin synthesis via COX-2. Inhibition of paw volume increase in the later phase strongly indicates a compound's ability to suppress this pathway.

Methodology:

  • Animal Acclimatization: Use adult Wistar rats (100-150g). Acclimatize the animals for at least one week with free access to food and water.[11][12]

  • Grouping and Dosing: Divide animals into groups (n=6).

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Positive control (e.g., Diclofenac, 10 mg/kg).

    • Groups 3-5: Test compound at different doses (e.g., 25, 50, 100 mg/kg). Administer all treatments orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after treatment, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] * 100 Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Antimicrobial Activity: A Scaffold for New Anti-infectives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The indazole scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[14][15][16]

Mechanism of Action and Spectrum of Activity

While mechanisms can vary, some indazole derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[17][18] This provides a validated target for antibacterial action. The spectrum of activity often includes both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[14][19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

Compound Class/ExampleMicroorganismMIC (µg/mL)Reference
2,3-diphenyl-2H-indazole (18)Candida albicans>125 (calculated in mM)[14]
2,3-diphenyl-2H-indazole (23)Candida albicans>125 (calculated in mM)[14]
3,3a,4,5-tetrahydro-2H-benzo[g]indazole (62)S. aureus3.125[17]
4,5-dihydro-1H-indazole derivativeE. coli46 (Zone of Inhibition in mm)[17]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of a potential antimicrobial agent.

Causality: This method provides a quantitative measure of a compound's bacteriostatic or fungistatic activity by systematically challenging the microorganism with a range of concentrations. It is a highly standardized and reproducible assay essential for preclinical evaluation.

Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Synthesis and Workflow

The synthesis of substituted indazole-5-carboxylic acids can be achieved through various routes. A common approach involves the construction of the indazole ring from appropriately substituted precursors, followed by modification of the substituents.[20][21][22]

G cluster_workflow Drug Discovery Workflow Syn Synthesis of Indazole-5-Carboxylic Acid Library Char Structural Characterization (NMR, MS, IR) Syn->Char InVitro In Vitro Screening (MTT, COX-2, MIC) Char->InVitro Data Data Analysis (IC50 / MIC) InVitro->Data LeadId Lead Compound Identification Data->LeadId InVivo In Vivo Testing (Xenograft, Paw Edema) LeadId->InVivo Active SAR SAR & Optimization LeadId->SAR Inactive / Needs Improvement Preclinical Preclinical Candidate InVivo->Preclinical SAR->Syn

Caption: General workflow for indazole derivative drug discovery.

General Synthetic Protocol: N-Alkylation and Ester Hydrolysis

This protocol describes a common two-step process starting from commercially available methyl 1H-indazole-5-carboxylate.[23]

Causality: This method is efficient as it utilizes a readily available starting material. The use of a base like sodium hydride ensures complete deprotonation of the indazole nitrogen for efficient alkylation. The final hydrolysis step is a standard and high-yielding reaction to unmask the required carboxylic acid functional group.

Methodology:

  • Step 1: N-Alkylation:

    • To a solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (N₂).

    • Stir the mixture at 0°C for 30 minutes until hydrogen evolution ceases.

    • Add the desired alkyl halide (R-X, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding ice-cold water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the N-substituted indazole-5-carboxylate ester.[22]

  • Step 2: Ester Hydrolysis:

    • Dissolve the ester from Step 1 in a mixture of THF and water (e.g., 3:1 ratio).

    • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo to remove the THF.

    • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.

    • The product, the substituted indazole-5-carboxylic acid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.[22]

References

A Technical Guide to the Spectroscopic Profile of 7-Methyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Direct experimental spectroscopic data for 7-Methyl-1H-indazole-5-carboxylic acid (CAS: 1031417-41-0) is not extensively available in peer-reviewed literature or public spectral databases. This guide has been constructed by synthesizing data from structurally analogous compounds, leveraging established principles of spectroscopic interpretation, and utilizing predictive data from chemical databases. The information herein serves as an authoritative, predictive framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this molecule.

Introduction: The this compound Scaffold

This compound belongs to the indazole class of heterocyclic compounds, which are recognized for their significant pharmacological potential. The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, is a cornerstone in medicinal chemistry, with derivatives exhibiting activities such as anticancer, anti-inflammatory, and protein kinase inhibition.[1] The specific substitution pattern of a methyl group at the 7-position and a carboxylic acid at the 5-position creates a unique electronic and steric profile, making its precise structural elucidation paramount for any research and development endeavor.

This guide provides a detailed projection of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. Furthermore, it outlines robust, field-proven protocols for the acquisition of this data, ensuring a self-validating system for experimental verification.

Molecular Structure and Properties:

  • Molecular Formula: C₉H₈N₂O₂[2]

  • Molecular Weight: 176.17 g/mol [3]

  • InChI Key: XMVNTKZCEKCKQD-UHFFFAOYSA-N[2]

G M_H [M+H]⁺ m/z = 177.07 M_H_H2O [M+H-H₂O]⁺ m/z = 159.06 M_H->M_H_H2O - H₂O M_COOH [M-COOH]⁺ m/z = 131.06 M_H->M_COOH - COOH (radical) M_H_CO [M+H-H₂O-CO]⁺ m/z = 131.06 M_H_H2O->M_H_CO - CO G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL DMSO-d₆ weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into Spectrometer filter->instrument setup Lock, Tune, Shim instrument->setup acquire Acquire ¹H & ¹³C Scans setup->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate to Solvent Peak process->calibrate analyze Analyze Spectrum calibrate->analyze

References

The Probable Mechanism of Action of 7-Methyl-1H-indazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the predicted mechanism of action for a specific derivative, 7-Methyl-1H-indazole-5-carboxylic acid. While direct empirical data for this compound is limited, a robust analysis of structure-activity relationships (SAR) for analogous indazole-based molecules strongly suggests its role as an inhibitor of p21-activated kinase 1 (PAK1). This document provides a comprehensive framework for researchers, outlining the in-silico prediction methodologies, detailed experimental validation protocols, and the underlying scientific rationale to rigorously test this hypothesis. Our objective is to furnish drug development professionals with a scientifically grounded and actionable guide to advance the investigation of this promising compound.

Introduction: The Indazole Scaffold and the Significance of PAK1 Inhibition

Indazole derivatives have demonstrated a remarkable diversity of pharmacological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. Their success in drug discovery is partly attributed to their ability to act as bioisosteres for other key functional groups like indoles and phenols, often improving metabolic stability and target affinity.

A critical area of therapeutic interest for indazole-containing molecules is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. P21-activated kinase 1 (PAK1), a serine/threonine kinase, has emerged as a compelling target for anticancer therapies. PAK1 is a key downstream effector of the Rho family of small GTPases, Rac1 and Cdc42, and is integral to signaling pathways that control cell proliferation, survival, cytoskeletal dynamics, and migration. Its aberrant activation is strongly linked with tumor progression and metastasis, making the development of potent and selective PAK1 inhibitors a high-priority area in oncology research.

In-Silico Prediction of the Mechanism of Action

The initial step in elucidating the mechanism of action for a novel compound like this compound involves a systematic in-silico approach. This computational workflow allows for the generation of data-driven hypotheses, which can then be empirically validated.

Foundational Hypothesis: A PAK1 Inhibitor

Our primary hypothesis is that this compound functions as a PAK1 inhibitor . This prediction is built upon strong evidence from structurally related 1H-indazole-3-carboxamide derivatives, which have been identified as potent and selective PAK1 inhibitors. The shared 1H-indazole core is crucial for binding to the kinase domain.

Structure-activity relationship (SAR) studies of 1H-indazole-3-carboxamide PAK1 inhibitors have revealed two critical features for high-potency inhibition:

  • A hydrophobic moiety that occupies a deep pocket within the kinase.

  • A hydrophilic group that extends into the solvent-exposed region.

In this compound, we postulate that the carboxylic acid group at the 5-position fulfills the role of the hydrophilic moiety, potentially forming key hydrogen bond interactions in the solvent-accessible region of the PAK1 active site. While the carboxamide at the 3-position and the carboxylic acid at the 5-position are not classical bioisosteres, their ability to engage in hydrogen bonding suggests a functional equivalence in this context. The methyl group at the 7-position is a small hydrophobic substitution unlikely to interfere with the core binding interactions of the indazole scaffold.

Computational Workflow for Target Prediction and Pathway Analysis

To substantiate this hypothesis and explore other potential targets, a multi-faceted computational approach is recommended.

G cluster_0 In-Silico Prediction Workflow A Input Compound: This compound B Target Prediction Databases (e.g., SwissTargetPrediction, TargetHunter) A->B Similarity Search C Molecular Docking (PAK1 Active Site) A->C Structure-Based E Hypothesis Generation: Primary Target(s) and Affected Pathways B->E C->E D Pathway Analysis (KEGG, Reactome) E->D

Figure 1: Proposed in-silico workflow for mechanism of action prediction.

Step-by-Step Computational Protocol:

  • Chemical Similarity-Based Target Prediction:

    • Utilize web-based tools like SwissTargetPrediction or TargetHunter to predict potential biological targets.

    • These platforms compare the 2D and 3D structure of the query molecule against extensive databases of known bioactive compounds.

    • Rationale: This approach leverages the principle that structurally similar molecules often share common biological targets. A high probability score for PAK1 would lend significant support to our primary hypothesis.

  • Structure-Based Molecular Docking:

    • Perform molecular docking studies using the crystal structure of PAK1 (e.g., PDB ID: 4EQC).

    • Dock this compound into the ATP-binding site of PAK1.

    • Rationale: This will allow for the visualization of the predicted binding mode and an estimation of the binding affinity. Key interactions, such as hydrogen bonds between the carboxylic acid group and residues in the solvent-exposed region, can be identified.

  • Pathway Analysis:

    • Input the top-ranked predicted targets from the initial screening into pathway analysis databases like KEGG or Reactome .

    • Rationale: This will help to understand the broader biological context of the predicted targets and identify the signaling pathways that are likely to be modulated by the compound.

Experimental Validation of the Predicted Mechanism

Following the generation of a strong in-silico case for PAK1 inhibition, a rigorous experimental validation process is imperative. This section outlines a series of biochemical and cell-based assays to definitively characterize the mechanism of action.

Biochemical Kinase Inhibition Assays

The most direct method to confirm the predicted mechanism is to measure the inhibitory activity of this compound against purified PAK1 enzyme. Several robust assay formats are available.

Table 1: Comparison of Kinase Assay Methodologies

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay (P81) Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a peptide substrate, which is then captured on phosphocellulose paper."Gold standard", direct measurement, high sensitivity.Requires handling of radioactive materials, lower throughput.
ADP-Glo™ Kinase Assay A luminescent assay that quantifies the amount of ADP produced in the kinase reaction.Non-radioactive, high-throughput, sensitive, broad dynamic range.Indirect measurement, potential for compound interference.
LanthaScreen® TR-FRET Assay A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.Non-radioactive, homogeneous, high-throughput, can detect various inhibitor types.Indirect measurement, requires specific reagents.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from established methodologies for PAK1 kinase assays.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer containing the PAKtide substrate and ATP at a concentration near its Km (e.g., 10 µM).

    • Prepare the recombinant PAK1 enzyme solution.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or vehicle control (DMSO).

    • Add 2 µL of the PAK1 enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Functional Assays

To confirm that the biochemical inhibition of PAK1 translates to a functional effect in a cellular context, a series of cell-based assays should be performed.

Table 2: IC₅₀ Values of Known PAK1 Inhibitors for Comparative Analysis

InhibitorTarget(s)Assay TypeIC₅₀ (nM)Reference
NVS-PAK1-1 PAK1Biochemical5
FRAX597 PAK1, PAK2, PAK3Biochemical8 (PAK1)
Pak1-IN-1 PAK1Biochemical9.8
PF-3758309 Pan-PAKBiochemical- (Kd = 2.7 for PAK4)
IPA-3 PAK1Cell-free2,500

Western Blot Analysis of PAK1 Signaling

  • Objective: To determine if this compound inhibits the phosphorylation of downstream targets of PAK1 in cells.

  • Protocol:

    • Treat a suitable cancer cell line (e.g., MDA-MB-231 breast cancer cells) with varying concentrations of the compound.

    • Lyse the cells and perform Western blot analysis using antibodies against phosphorylated forms of PAK1 substrates, such as MEK1 (at Ser298).

    • A reduction in the levels of phosphorylated substrates would indicate target engagement in a cellular environment.

Cell Migration and Invasion Assays

  • Objective: To assess the functional consequences of PAK1 inhibition on cancer cell motility.

  • Protocol:

    • Perform a wound-healing (scratch) assay or a Transwell invasion assay using MDA-MB-231 cells.

    • Treat the cells with the test compound and monitor the rate of cell migration or invasion.

    • Rationale: As PAK1 is a key regulator of the cytoskeleton and cell motility, a potent inhibitor is expected to significantly reduce the migratory and invasive capacity of cancer cells.

G cluster_1 Experimental Validation Workflow F Biochemical Assay (e.g., ADP-Glo™) G Determine IC₅₀ against PAK1 F->G H Western Blot Analysis (p-MEK1) G->H If potent I Cell-Based Functional Assays (Migration/Invasion) H->I J Confirmation of Mechanism: PAK1 Inhibition I->J

Figure 2: Proposed experimental workflow for mechanism of action validation.

Predicted Signaling Pathway

Based on the hypothesis of PAK1 inhibition, this compound is predicted to interfere with the signaling cascade downstream of the Rac1 and Cdc42 GTPases.

G cluster_pathway Predicted PAK1 Signaling Pathway and Point of Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Rac_Cdc42 Rac1/Cdc42 RTK->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Inhibitor This compound Inhibitor->PAK1 Inhibition Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation Migration Cell Migration & Invasion Cytoskeleton->Migration

Figure 3: Predicted signaling pathway and the inhibitory action of the compound.

By inhibiting PAK1, the compound is expected to disrupt the phosphorylation of its downstream substrates, leading to a reduction in cell proliferation, survival, and motility.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as an inhibitor of PAK1. This prediction is grounded in the well-established structure-activity relationships of the 1H-indazole scaffold. The proposed in-silico and experimental workflows provide a clear and robust path for the definitive validation of this mechanism of action.

Successful confirmation of PAK1 inhibition would position this compound as a valuable lead compound for the development of novel anti-cancer therapeutics. Future work should focus on comprehensive selectivity profiling against a broad panel of kinases to assess off-target effects, as well as in-vivo studies in preclinical cancer models to evaluate its therapeutic efficacy and pharmacokinetic properties.

Whitepaper: A Senior Application Scientist's Guide to the In Silico Screening of 7-Methyl-1H-Indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds targeting a wide array of biological pathways.[1][2] Derivatives of this core are implicated in anticancer, anti-inflammatory, and antimicrobial activities, among others.[2][3][4] This guide focuses on a specific analog, 7-methyl-1H-indazole, and provides a comprehensive, field-proven framework for its exploration using in silico screening techniques. When extensive experimental data for a specific molecule is limited, computational methods offer a powerful, cost-effective, and rapid strategy to generate and prioritize hypotheses regarding its biological targets and therapeutic potential.[3][5] We will detail a systematic, self-validating workflow that proceeds from initial target identification and ligand library design through advanced virtual screening, post-screening analysis, and predictive ADMET profiling, culminating in strategies for hit-to-lead optimization.

Foundational Strategy: Target Identification and Receptor Preparation

The Rationale of Target Hypothesis Generation

The journey of drug discovery begins with a target. For a novel or sparsely characterized analog like 7-methyl-1H-indazole, the most logical and resource-efficient starting point is to leverage the wealth of knowledge surrounding its structural relatives. This "guilt-by-association" approach, formally known as ligand-based target identification, allows us to form robust hypotheses. The 1H-indazole-3-carboxamide scaffold, structurally very similar to our core, is a well-documented pharmacophore in inhibitors of critical oncology and immunology targets, including p21-activated kinase 1 (PAK1), Phosphoinositide 3-Kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6][7] Furthermore, variations of this scaffold have been identified as potent histone deacetylase (HDAC) inhibitors and synthetic cannabinoid receptor (CB1/CB2) agonists, broadening the scope of potential applications.[3][8]

Protocol: Target Identification via Ligand Similarity

This protocol establishes a reproducible method for identifying high-probability protein targets for a query molecule.

Objective: To identify and prioritize potential protein targets for 7-methyl-1H-indazole by analyzing the known bioactivities of structurally similar compounds.

Methodology:

  • Query Molecule Preparation: Generate a high-quality 3D structure of 7-methyl-1H-indazole using molecular modeling software (e.g., ChemDraw, Avogadro). Perform an energy minimization using a suitable force field (e.g., MMFF94) to achieve a stable conformation. Save the structure in a standard format like .sdf or .mol2.[3]

  • Database Searching: Utilize public chemogenomics databases such as ChEMBL or PubChem. Perform a Tanimoto-based similarity search using the prepared query structure.

  • Data Curation and Analysis: Filter the search results for compounds with a high similarity coefficient (e.g., >0.85) and annotated biological activity data (e.g., IC50, Ki). Group the identified targets by frequency and potency to create a priority list for further investigation.

Protocol: Receptor Structure Preparation for Docking

Causality: A pristine and correctly prepared protein structure is non-negotiable for meaningful structure-based screening. The goal is to create a computationally tractable model that accurately reflects the physicochemical environment of the binding site.

Methodology:

  • Structure Retrieval: Download the 3D crystal structure of a prioritized target from the Protein Data Bank (PDB). Select a high-resolution structure (<2.5 Å) that is co-crystallized with a relevant ligand, as this provides an experimentally validated binding pocket.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, Discovery Studio).[4] Remove all non-essential components, including water molecules, co-solvents, and ions that are not integral to the protein's structural integrity or binding mechanism. The removal of water molecules is critical as they can occlude the binding site and create steric interference during docking.[9]

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein. This step is crucial for correctly defining the ionization states of acidic and basic residues (e.g., Asp, Glu, Lys, Arg) at a physiological pH, which governs the formation of hydrogen bonds and electrostatic interactions.

  • File Format Conversion: Save the cleaned, protonated protein structure in the .pdbqt format required by docking software like AutoDock Vina. This format includes atomic charges and atom type definitions necessary for the scoring function.[10]

Building the Armory: Ligand Library Design and Preparation

A virtual screen is only as powerful as the library it interrogates. The objective is to create a diverse yet focused collection of virtual compounds based on the 7-methyl-1H-indazole core.

Strategies for Chemical Space Exploration
  • R-Group Enumeration: This is a systematic approach where specific substitution points on the core scaffold are modified with a predefined list of chemical moieties (R-groups). This allows for a deep exploration of the structure-activity relationship (SAR) around the core.

  • Scaffold Hopping: A more sophisticated strategy aimed at discovering novel intellectual property (IP) and overcoming potential liabilities of the parent scaffold (e.g., poor ADMET properties, patent protection).[11][12] Ligand-based scaffold hopping tools replace the core structure with bioisosteric alternatives while preserving the 3D arrangement of key pharmacophoric features responsible for biological activity.[11][13][14]

Protocol: Ligand Preparation for Virtual Screening

Causality: Ligands must be converted into a consistent, low-energy 3D format for the docking algorithm to process them accurately. The energy minimization step is vital because it ensures the starting conformation of the ligand is physically realistic, preventing the algorithm from wasting computational effort on high-energy, improbable states.

Methodology:

  • 2D to 3D Conversion: Generate 2D structures of all designed analogs and convert them into 3D structures.

  • Energy Minimization: Subject each 3D structure to a robust energy minimization protocol (e.g., using the MMFF94 force field) to obtain a low-energy conformer.

  • Charge and Type Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) to each atom.

  • File Format Conversion: Save the final prepared ligands in the .pdbqt format, which includes torsional flexibility information for the docking simulation.[10][15]

The Screening Campaign: Structure- and Ligand-Based Methodologies

With a prepared target and ligand library, the screening can commence. Employing orthogonal methods—one based on the protein structure and another on known active ligands—provides a more robust and self-validating framework.

Structure-Based Virtual Screening (SBVS): Molecular Docking

Expertise: Molecular docking is a computational handshake that predicts the binding pose and affinity of a ligand within a protein's active site.[9] It uses a sampling algorithm to explore various orientations and a scoring function to estimate the strength of the interaction, typically expressed in kcal/mol, where more negative values suggest stronger binding.[9][16]

cluster_0 Structure-Based Virtual Screening Workflow PDB 1. Retrieve & Prepare Target Protein (PDB) Grid 3. Define Docking Grid Box PDB->Grid Receptor.pdbqt Ligands 2. Prepare Ligand Library Dock 4. Run Docking (e.g., AutoDock Vina) Ligands->Dock Ligands.pdbqt Grid->Dock Analysis 5. Analyze Results (Scores & Poses) Dock->Analysis

Caption: A streamlined workflow for structure-based molecular docking.

Protocol: Molecular Docking with AutoDock Vina

  • Receptor and Ligand Preparation: Ensure both protein and ligand files are in the .pdbqt format as described in previous sections.[10]

  • Grid Box Definition: Define the search space for the docking algorithm. This is a 3D box centered on the active site. Its coordinates can be determined from the position of a co-crystallized ligand or by using site-finding algorithms. A well-defined grid box focuses the computational search, increasing efficiency and accuracy.[9][10]

  • Execution of Docking: Run the simulation via the command line. A typical command specifies the receptor, ligand, grid box coordinates, and output file names.

  • Results Analysis: The primary output includes the binding affinity (score) in kcal/mol and the 3D coordinates of the predicted binding poses for each ligand.[9][17]

Ligand-Based Virtual Screening (LBVS): Pharmacophore Modeling

Expertise: This approach becomes paramount when a high-quality target structure is unavailable. A pharmacophore model is an abstract 3D representation of the essential molecular features required for biological activity.[18][19] These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.[18] The resulting model serves as a sophisticated 3D query to rapidly filter large databases for molecules that match this essential geometric and chemical fingerprint.[20]

Protocol: Generating a Ligand-Based Pharmacophore Model

  • Active Compound Set: Curate a set of at least 5-10 structurally diverse compounds known to be active against the target of interest.

  • Conformational Analysis: Generate a range of low-energy conformers for each active compound.

  • Feature Identification and Alignment: Identify the key pharmacophoric features in each molecule. Align the compounds in 3D space to find a common arrangement of these features that is shared among the most active molecules.

  • Hypothesis Generation: Generate a pharmacophore hypothesis that encapsulates this common 3D arrangement of features with specific distance constraints.

  • Database Screening: Use the validated pharmacophore model as a filter to screen the prepared ligand library, identifying molecules that can adopt a conformation matching the model.

From Data to Decisions: A Self-Validating Hit Selection Cascade

Rationale: Raw output from a virtual screen is merely data, not insight. A rigorous, multi-parameter filtering process is essential to minimize false positives and select a small, diverse, and high-potential set of compounds for further analysis.[21] This cascade acts as a self-validating system, ensuring that selected hits meet multiple criteria for success.

cluster_1 Hit Selection & Validation Cascade Start Initial Docked Library (e.g., 10,000 compounds) Filter1 Filter 1: Docking Score (Top 10%) Start->Filter1 Filter2 Filter 2: Visual Inspection (Plausible Binding Pose) Filter1->Filter2 ~1,000 compounds Filter3 Filter 3: Ligand Efficiency (LE > 0.3) Filter2->Filter3 Remove poor poses Filter4 Filter 4: Structural Clustering (Select Diverse Scaffolds) Filter3->Filter4 Prioritize efficient binders End Final Hit List (e.g., 20-50 compounds) Filter4->End Ensure chemical diversity

Caption: A multi-step cascade for robust virtual hit selection.

Hit Selection Protocol:

  • Docking Score Cutoff: Rank all screened compounds by their binding affinity. Select the top 5-10% for further analysis.

  • Visual Pose Inspection: Critically examine the binding pose of each top-ranked compound. A plausible hit must form meaningful interactions (e.g., hydrogen bonds, pi-stacking) with key residues in the active site. Discard any compounds that have high scores but nonsensical or strained binding modes.

  • Ligand Efficiency (LE) Calculation: For the remaining hits, calculate the Ligand Efficiency (LE = Binding Affinity / Heavy Atom Count). LE is a powerful metric that normalizes potency for molecular size, helping to identify smaller, more efficient compounds that are superior starting points for medicinal chemistry optimization.[22] Prioritize compounds with favorable LE values (e.g., ≥ 0.3).

  • Structural Clustering: Perform scaffold-based or fingerprint-based clustering on the filtered hits.[22] From each major cluster, select one or two representative compounds. This crucial step ensures that the final hit list is structurally diverse, maximizing the chances of discovering multiple viable chemical series.

Data Presentation: Top Virtual Hits
Compound IDDocking Score (kcal/mol)Ligand Efficiency (LE)Key Interacting Residues
7M-IND-001-9.80.35LYS-45, GLU-91, TYR-92
7M-IND-002-9.50.32LYS-45, ASP-151
7M-IND-003-9.30.36TYR-92, PHE-148
7M-IND-004-9.10.31LYS-45, GLU-91, ASP-151
7M-IND-005-8.90.38GLU-91, TYR-92

Proactive Failure Analysis: In Silico ADMET Prediction

Rationale: A significant percentage of drug candidates fail in later stages not due to lack of potency, but because of poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[23] Integrating in silico ADMET prediction early in the discovery process is a cost-effective strategy to deprioritize compounds with a high probability of failure.[24][25]

Trustworthiness: No single prediction tool is infallible. The accuracy of any model is contingent on its underlying algorithm and the quality of its training data.[24][26] Therefore, a best-practice approach involves using a consensus of multiple tools and webservers (e.g., SwissADME, pkCSM, ProTox-II) to increase the reliability of the predictions.[24][26]

Data Presentation: Predicted ADMET Profile of Top Hits
Compound IDGI AbsorptionBBB PermeantCYP2D6 InhibitorhERG BlockerMutagenicity
7M-IND-001HighNoNoLow RiskNo
7M-IND-002HighYesYesHigh RiskNo
7M-IND-003HighNoNoLow RiskNo
7M-IND-004ModerateNoYesLow RiskYes
7M-IND-005HighNoNoLow RiskNo

Based on this predictive data, compounds 7M-IND-002 (hERG risk, CYP inhibition) and 7M-IND-004 (mutagenicity, CYP inhibition) would be deprioritized despite their good docking scores.

Charting the Path Forward: Hit-to-Lead Optimization

The final list of validated hits serves as the starting point for the hit-to-lead (H2L) phase.[27] The objective here is to iteratively modify these initial hits to create lead compounds with enhanced potency, improved selectivity against off-targets, and optimized ADMET properties.[28][29]

Computational Strategies to Guide H2L:

  • SAR-Driven Design: Use the docking poses of the initial hits to build a robust structure-activity relationship (SAR) model. This model provides a causal understanding of how specific chemical modifications impact binding affinity and can guide the design of more potent analogs.

  • Multi-Parameter Optimization (MPO): Drug development is a balancing act. Computational tools can be used to build models that simultaneously predict multiple properties (e.g., potency, solubility, metabolic stability), allowing chemists to navigate the complex trade-offs required to design a successful drug candidate.[30]

  • Targeting the Kinome: For kinase inhibitors, it is crucial to assess selectivity. A Virtual Target Screening (VTS) approach can be employed, where the top hits are docked against a panel of other kinases to predict potential off-target effects early in the process.[31]

cluster_2 PAK1 Signaling Pathway & Inhibitor Action Rac Upstream Activators (Rac/Cdc42) PAK1 PAK1 Kinase Rac->PAK1 Activates Downstream Downstream Effectors (e.g., LIMK, MEK) PAK1->Downstream Phosphorylates Effects Cellular Effects (Proliferation, Motility) Downstream->Effects Inhibitor 7-Methyl-1H-Indazole Analog (Inhibitor) Inhibitor->PAK1 Inhibits

Caption: The PAK1 signaling pathway, a potential target for 7-methyl-1H-indazole analogs.[1][2][6]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial discovery phase of 7-methyl-1H-indazole analogs. By integrating ligand-based target identification, structure-based virtual screening, and predictive ADMET profiling within a self-validating framework, researchers can efficiently navigate the vast chemical space to identify high-quality hit compounds. This computational-first approach not only accelerates the discovery timeline but also enables a more rational, data-driven allocation of resources for subsequent experimental validation and lead optimization, ultimately increasing the probability of success in the complex journey of drug development.

References

The Therapeutic Potential of 7-Methyl-1H-indazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Notably, several FDA-approved drugs, including the kinase inhibitors axitinib and pazopanib, feature the indazole moiety, underscoring its clinical significance.[1] This guide focuses on the therapeutic potential of a specific, yet underexplored, derivative: 7-Methyl-1H-indazole-5-carboxylic acid. While direct preclinical data for this compound is limited, a comprehensive analysis of structurally related indazole derivatives allows for a reasoned projection of its likely biological activity and provides a roadmap for its investigation as a potential therapeutic agent.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its development.

PropertyValueSource
CAS Number 1031417-41-0[3][4]
Molecular Formula C₉H₈N₂O₂[3][4]
Molecular Weight 176.17 g/mol [3][4]
Appearance White to off-white powderInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO and methanolInferred from related compounds

Projected Therapeutic Target: Protein Kinases in Oncology

The vast body of research on indazole derivatives points towards their significant potential as protein kinase inhibitors.[1][5] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indazole scaffold has been successfully employed to target a range of kinases, including:

  • p21-activated kinase 1 (PAK1): Aberrant PAK1 signaling is implicated in tumor progression, making it a compelling target.[6][7] 1H-indazole-3-carboxamide derivatives have shown potent and selective inhibition of PAK1.[6][7][8]

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Indazole derivatives have been identified as potent inhibitors of Aurora kinases.[9][10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a validated target in oncology. Indazole-based compounds have been designed as effective VEGFR-2 inhibitors.[11]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Overactivity of FGFR1 is associated with various cancers, and indazole derivatives have been identified as inhibitors of this kinase.[12]

Based on this evidence, it is hypothesized that this compound may also exhibit inhibitory activity against one or more of these kinases. The 7-methyl group may provide a beneficial hydrophobic interaction within the kinase binding pocket, while the 5-carboxylic acid group could be involved in hydrogen bonding or serve as a handle for further chemical modification to enhance potency and selectivity.

Hypothesized Mechanism of Action: A Focus on PAK1 Signaling

To illustrate the potential mechanism of action, we will focus on the PAK1 signaling pathway. PAK1 is a downstream effector of the Rho GTPases, Rac1 and Cdc42, and plays a critical role in cell motility, survival, and proliferation.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak1 PAK1 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK Rac1_Cdc42 Rac1/Cdc42 RTK->Rac1_Cdc42 PAK1_inactive Inactive PAK1 Rac1_Cdc42->PAK1_inactive GTP-binding PAK1_active Active PAK1 PAK1_inactive->PAK1_active Autophosphorylation Cell_Motility Cell Motility & Invasion PAK1_active->Cell_Motility Cell_Survival Cell Survival PAK1_active->Cell_Survival Gene_Expression Gene Expression PAK1_active->Gene_Expression Inhibitor 7-Methyl-1H-indazole- 5-carboxylic acid Inhibitor->PAK1_active Inhibition

Caption: Hypothesized inhibition of the PAK1 signaling pathway.

In this proposed model, this compound would bind to the ATP-binding site of PAK1, preventing its autophosphorylation and activation. This would, in turn, block the downstream signaling cascades that promote cancer cell motility, survival, and proliferation.

Experimental Workflows for Therapeutic Potential Assessment

To validate the therapeutic potential of this compound, a systematic experimental approach is required.

Synthesis of this compound

synthesis_workflow Start 4-Methyl-3-nitrobenzonitrile Intermediate1 7-Methyl-1H-indazole-5-carbonitrile Start->Intermediate1 Reductive Cyclization (e.g., Hydrazine hydrate) Product This compound Intermediate1->Product Hydrolysis (e.g., H₂SO₄, H₂O)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol (Adapted from related syntheses):

  • Reductive Cyclization:

    • To a solution of 4-methyl-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

    • The reaction mixture is heated under reflux for several hours and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 7-methyl-1H-indazole-5-carbonitrile.

  • Hydrolysis:

    • The 7-methyl-1H-indazole-5-carbonitrile is treated with a mixture of glacial acetic acid, water, and concentrated sulfuric acid.

    • The mixture is heated at approximately 100°C for 24 hours.

    • After cooling, the reaction mixture is diluted with water, leading to the precipitation of the crude product.

    • The solid is collected by filtration, washed with water, and dried to afford this compound.

In Vitro Kinase Inhibition Assay

A primary step in validating the therapeutic potential is to assess the compound's ability to inhibit the activity of target kinases.

Protocol:

  • Reagents and Materials:

    • Recombinant human kinases (e.g., PAK1, Aurora A, VEGFR-2, FGFR1)

    • ATP and appropriate kinase-specific peptide substrate

    • This compound (dissolved in DMSO)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Procedure:

    • A serial dilution of this compound is prepared.

    • The kinase, peptide substrate, and inhibitor are incubated in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The amount of ADP produced is quantified using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a luminometer.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each concentration of the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays for Anti-Proliferative Activity

To determine if the inhibition of kinase activity translates to a cellular effect, anti-proliferative assays are essential.

Protocol (MTT Assay):

  • Cell Culture:

    • Cancer cell lines with known dysregulation of the target kinases (e.g., MDA-MB-231 for PAK1) are cultured in appropriate media.

  • Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for 48-72 hours.

  • MTT Assay:

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

    • The formazan crystals formed by viable cells are solubilized with a solubilization buffer (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) is determined.

Structure-Activity Relationship (SAR) Insights and Future Directions

The therapeutic potential of this compound can be further enhanced through systematic chemical modifications based on structure-activity relationship (SAR) studies. For instance, in the context of PAK1 inhibitors, it has been shown that introducing a hydrophobic moiety can enhance potency.[6][7] Therefore, the 7-methyl group is likely a favorable substitution. The 5-carboxylic acid group provides a versatile handle for creating a library of derivatives, such as amides and esters, to explore interactions with the solvent-exposed region of the kinase and to optimize pharmacokinetic properties.

Future investigations should focus on:

  • Lead Optimization: Synthesizing a focused library of analogs to improve potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of promising lead compounds in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds.

Conclusion

While this compound is a relatively understudied compound, its structural similarity to known kinase inhibitors makes it a compelling candidate for further investigation in the field of oncology. The indazole scaffold provides a solid foundation for the development of potent and selective therapeutic agents. The experimental workflows and strategic insights provided in this guide offer a clear and logical path for researchers and drug development professionals to unlock the full therapeutic potential of this promising molecule.

References

The Strategic Deployment of 7-Methyl-1H-indazole-5-carboxylic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient and rational approach to identifying novel lead compounds. This guide provides an in-depth technical overview of the strategic application of 7-Methyl-1H-indazole-5-carboxylic acid as a high-value fragment. We will explore the intrinsic merits of the indazole scaffold, the specific physicochemical properties of this fragment, and a detailed, field-proven workflow for its deployment in a typical FBDD campaign against protein kinases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage privileged scaffolds in their discovery pipelines.

Introduction: The Power of Fragments and the Privilege of the Indazole Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug discovery programs.[1] Unlike the large, complex molecules screened in HTS, FBDD utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[2] While these fragments typically exhibit weak binding affinities (in the high micromolar to millimolar range), they are highly efficient in their binding, meaning they form high-quality interactions with the target protein on a per-atom basis.[1] This efficiency provides a more rational and often more successful path to developing potent and selective drug candidates.[3]

The indazole scaffold, a bicyclic heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[4][5] Its rigid structure and ability to form key hydrogen bonding interactions make it an ideal anchor for engaging with various protein targets, particularly protein kinases.[6][7] The 7-methyl-indazole moiety, in particular, has been shown to impart desirable pharmacological properties, with the methyl group often occupying a hydrophobic pocket within the target protein, thereby enhancing potency and selectivity.[1]

This guide will focus on a specific, well-characterized indazole derivative: this compound. We will dissect its properties as a fragment and outline a comprehensive workflow for its use in identifying and optimizing novel kinase inhibitors.

Physicochemical Profile of the Fragment: this compound

The suitability of a molecule as a fragment is governed by a set of empirical guidelines, most notably the "Rule of Three" (Ro3), which dictates limits on molecular weight, lipophilicity, and hydrogen bonding capacity.[2] this compound aligns well with these principles, making it an excellent candidate for inclusion in a fragment library.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1031417-41-0[8][9]
Molecular Formula C9H8N2O2[8][9]
Molecular Weight 176.17 g/mol [8][9]
Calculated logP (cLogP) ~1.5(Predicted)
Hydrogen Bond Donors 2(Predicted)
Hydrogen Bond Acceptors 3(Predicted)
Purity Typically ≥97%[8]

Note: cLogP, Hydrogen Bond Donors, and Acceptors are predicted values based on the chemical structure and may vary slightly depending on the algorithm used.

The properties of this compound make it an ideal starting point for an FBDD campaign. Its low molecular weight and moderate lipophilicity ensure good solubility and a higher probability of fitting into small binding pockets on a protein target. The presence of both hydrogen bond donors and acceptors provides multiple opportunities for forming specific interactions that can be detected by various biophysical techniques.

The FBDD Workflow: From Fragment Screening to Hit Validation

The successful application of this compound in an FBDD campaign requires a systematic and multi-faceted approach. The following workflow outlines the key stages, from initial screening to hit validation, with a focus on protein kinase targets.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization Screening Primary Screen (e.g., SPR, NMR) Hit_ID Hit Identification Screening->Hit_ID Identify Binders Orthogonal_Screen Orthogonal Screen (e.g., Biochemical Assay) Hit_ID->Orthogonal_Screen Confirm Activity Structure_Det Structural Biology (X-ray Crystallography) Orthogonal_Screen->Structure_Det Determine Binding Mode SAR Structure-Activity Relationship (SAR) - Fragment Growing - Fragment Linking Structure_Det->SAR Rational Design Lead_Opt Lead Optimization SAR->Lead_Opt Improve Potency & Properties

Figure 1: A generalized workflow for a fragment-based drug discovery campaign.

Primary Screening: Detecting Weak Binders

Given the low-affinity nature of fragment binding, highly sensitive biophysical techniques are required for the initial screening process. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most widely used and effective methods.[10]

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[11]

Objective: To identify fragments from a library (including this compound) that bind to the target kinase.

Methodology:

  • Protein Immobilization: The target kinase is immobilized on a sensor chip surface.

  • Fragment Injection: A solution containing a single fragment or a cocktail of fragments is injected over the sensor surface.

  • Binding Detection: A change in the SPR signal indicates a binding event.

  • Data Analysis: The binding affinity (KD) and kinetics (kon and koff) can be determined from the sensorgram.

Self-Validation:

  • A reference flow cell with an irrelevant protein is used to subtract non-specific binding.

  • Dose-response curves are generated for initial hits to confirm binding and estimate affinity.

NMR spectroscopy is a powerful technique for detecting weak protein-ligand interactions.[12] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for fragment screening.[13]

Objective: To confirm the binding of fragments to the target kinase and to gain initial structural insights.

Methodology:

  • Sample Preparation: A solution of the target kinase is prepared in a suitable buffer.

  • Fragment Addition: The fragment of interest (e.g., this compound) is added to the protein solution.

  • NMR Data Acquisition: A series of 1D or 2D NMR spectra are acquired.

  • Data Analysis: Changes in the chemical shifts or signal intensities of the fragment's protons upon binding to the protein confirm the interaction.

Self-Validation:

  • Competition experiments with a known binder can be performed to confirm binding to the site of interest.

  • Protein-observed NMR experiments (e.g., 1H-15N HSQC) can be used to map the binding site on the protein.

Hit Validation and Structural Characterization

Once initial hits are identified, it is crucial to validate them using an orthogonal method and to determine their binding mode.

A biochemical assay, such as a kinase activity assay, is used to confirm that the binding of the fragment translates into a functional effect (inhibition of kinase activity).

Objective: To determine the half-maximal inhibitory concentration (IC50) of the fragment.

Methodology:

  • Assay Setup: The kinase reaction is set up with the enzyme, substrate, and ATP.

  • Fragment Addition: The fragment is added at various concentrations.

  • Activity Measurement: Kinase activity is measured, for example, by quantifying the amount of phosphorylated substrate.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

X-ray crystallography provides high-resolution structural information about how the fragment binds to the target protein.[14][15] This is a critical step for guiding the subsequent hit-to-lead optimization process.[9]

Objective: To solve the co-crystal structure of the fragment bound to the target kinase.

Methodology:

  • Crystallization: The target kinase is crystallized, either alone or in the presence of the fragment.

  • Fragment Soaking: If the protein is crystallized alone, the crystals are soaked in a solution containing a high concentration of the fragment.[14]

  • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is collected.

  • Structure Determination: The electron density map is calculated from the diffraction data, and the structure of the protein-fragment complex is built and refined.

Xray_Workflow Protein_Purification Protein Purification & Crystallization Fragment_Soaking Fragment Soaking or Co-crystallization Protein_Purification->Fragment_Soaking Data_Collection X-ray Data Collection (Synchrotron) Fragment_Soaking->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Binding_Mode Binding Mode Analysis Structure_Solution->Binding_Mode

References

Methodological & Application

synthesis of 7-Methyl-1H-indazole-5-carboxylic acid from 2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 7-Methyl-1H-indazole-5-carboxylic acid from 2,3-Difluorobenzoic Acid

Authored by a Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from oncology to anti-inflammatory therapies.[1][2][3] This document provides a comprehensive, mechanistically-driven guide for the synthesis of this compound, a key building block for drug discovery, commencing from the readily available starting material, 2,3-difluorobenzoic acid.[4][5] The described pathway is a two-stage process involving an initial regioselective aromatic nucleophilic substitution (SNAr) and cyclization to form a 7-fluoro-indazole intermediate, followed by a targeted C-F bond functionalization to install the final methyl group. This guide emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms, optimization strategies, and robust experimental protocols designed for reproducibility and scalability.

Strategic Overview & Rationale

The conversion of 2,3-difluorobenzoic acid to this compound presents a unique synthetic challenge, namely the regioselective formation of the indazole ring and the specific installation of a methyl group in place of a fluorine atom. Our strategy is designed to logically address these challenges in a sequential manner.

  • Stage 1: Indazole Core Formation. We leverage the inherent electronic properties of the starting material. The strongly electron-withdrawing carboxylic acid group activates the ortho- and para-positions to nucleophilic attack. The fluorine atom at the C2 position is ortho to the carboxylate and is thus primed for displacement by a dinucleophilic reagent like hydrazine.[6] Following this initial SNAr reaction, a subsequent intramolecular cyclization displaces the C3 fluorine atom to yield the thermodynamically stable 1H-indazole ring system.[7] This sequence reliably produces the 7-Fluoro-1H-indazole-5-carboxylic acid intermediate.

  • Stage 2: C-7 Methylation via Cross-Coupling. The second stage addresses the conversion of the C7-fluoro substituent to the target C7-methyl group. C-F bonds are notoriously robust, requiring specific catalytic systems for their activation. We will employ a transition-metal-catalyzed cross-coupling reaction, a powerful and versatile method in modern organic synthesis. This approach allows for the precise and efficient formation of the C-C bond under controlled conditions, completing the synthesis.

The overall synthetic transformation is depicted below.

Caption: High-level overview of the two-stage synthetic route.

Stage 1 Protocol: Synthesis of 7-Fluoro-1H-indazole-5-carboxylic acid

This stage involves a one-pot reaction where 2,3-difluorobenzoic acid is converted to the indazole core through a sequential SNAr and cyclization mechanism.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of hydrazine on the electron-deficient C2 position of the aromatic ring. This position is activated by the ortho-carboxylic acid group. The resulting Meisenheimer complex collapses, expelling a fluoride ion to form the 2-hydrazinyl-3-fluorobenzoic acid intermediate. Upon heating, the terminal nitrogen of the hydrazine moiety performs a second, intramolecular nucleophilic attack on the C3 position, displacing the second fluoride ion and forming the stable five-membered pyrazole ring fused to the benzene ring.

Experimental Workflow

Caption: Workflow for the synthesis of the fluoro-indazole intermediate.

Detailed Experimental Protocol

Materials and Reagents

ReagentM.W.AmountMolesPuritySupplier
2,3-Difluorobenzoic Acid158.1010.0 g63.2 mmol>98%Aldrich
Hydrazine Hydrate (~64%)50.0612.0 mL~246 mmol64%Aldrich
Pyridine79.1050 mL-AnhydrousAcros
Hydrochloric Acid (HCl)36.46As needed-37% (conc.)Fisher
Deionized Water18.02As needed---

Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-difluorobenzoic acid (10.0 g, 63.2 mmol).

  • Reagent Addition: Add anhydrous pyridine (50 mL) followed by the slow, dropwise addition of hydrazine hydrate (12.0 mL, ~4 eq.). Causality Note: Pyridine acts as a high-boiling solvent and a base to neutralize the HF generated during the reaction, driving the equilibrium forward.

  • Thermal Cyclization: Heat the reaction mixture to reflux (oil bath temperature ~120-125 °C) under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes with 1% acetic acid. The reaction is typically complete within 8-12 hours.

  • Workup - Cooling & Acidification: Once the starting material is consumed, remove the heat source and allow the dark mixture to cool to ambient temperature. Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of cold water and ice.

  • Precipitation: While stirring vigorously, acidify the aqueous mixture by adding concentrated HCl dropwise until the pH reaches approximately 2-3 (check with pH paper). A precipitate will form. Causality Note: The product is a carboxylic acid, which is deprotonated and soluble in the basic pyridine solution. Acidification protonates the carboxylate, causing the neutral molecule to precipitate from the aqueous solution.

  • Isolation: Cool the slurry in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any residual pyridine hydrochloride and unreacted hydrazine salts.

  • Drying: Dry the resulting off-white to tan solid in a vacuum oven at 60 °C overnight.

Expected Outcome: 7-Fluoro-1H-indazole-5-carboxylic acid is obtained as a solid with an expected yield of 75-85%.

Stage 2 Protocol: Synthesis of this compound

This stage focuses on the challenging C-F to C-Me conversion at the C7 position using a nickel-catalyzed Kumada cross-coupling reaction. This method is effective for activating aryl fluorides, particularly when they are ortho to a directing group like the indazole N-H.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl fluoride to a low-valent Ni(0) complex, forming a Ni(II)-aryl intermediate. This is often the rate-limiting step for C-F activation. The organomagnesium reagent (MeMgBr) then undergoes transmetalation with the nickel complex, replacing the fluoride with a methyl group. Finally, reductive elimination occurs, forming the C-C bond of the final product and regenerating the active Ni(0) catalyst to continue the cycle. The choice of ligand (e.g., a phosphine ligand) is critical for stabilizing the nickel catalyst and facilitating the key steps of the cycle.

Experimental Workflow

Caption: Workflow for the Ni-catalyzed C-7 methylation.

Detailed Experimental Protocol

Materials and Reagents

ReagentM.W.AmountMolesPuritySupplier
7-Fluoro-1H-indazole-5-carboxylic acid180.135.0 g27.8 mmol-From Stage 1
NiCl₂(dppp)540.05750 mg1.39 mmol>98%Strem
Methylmagnesium Bromide (MeMgBr)-27.8 mL83.4 mmol3.0 M in Et₂OAldrich
Tetrahydrofuran (THF)72.11100 mL-AnhydrousAcros
Saturated aq. NH₄Cl-As needed---
Ethyl Acetate88.11As needed-HPLC GradeFisher
Brine-As needed---

Procedure

  • Reaction Setup: Add 7-Fluoro-1H-indazole-5-carboxylic acid (5.0 g, 27.8 mmol) and [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (750 mg, 5 mol%) to an oven-dried 500 mL three-neck round-bottom flask. Equip the flask with a magnetic stirrer, a dropping funnel, and a septum, and purge thoroughly with argon. Causality Note: This reaction is highly sensitive to air and moisture. Maintaining a strictly inert atmosphere is critical for catalyst activity and preventing the quenching of the Grignard reagent.

  • Solvent Addition: Add anhydrous THF (100 mL) via cannula. Stir the resulting suspension.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide (27.8 mL of a 3.0 M solution in diethyl ether, 3.0 eq.) to the dropping funnel via cannula and add it dropwise to the reaction mixture over 30 minutes. The reaction mixture may change color.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). Safety Note: The quenching of excess Grignard reagent is exothermic and releases flammable gases. Perform this step slowly and with caution in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes containing 1% acetic acid, or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product.

Expected Outcome: this compound is obtained as a solid with an expected yield of 60-75%.

Summary of Quantitative Data

StageStarting MaterialMoles (mmol)ProductMoles (mmol)Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
12,3-Difluorobenzoic Acid63.27-Fluoro-1H-indazole-5-carboxylic acid50.611.389.1180
27-Fluoro-1H-indazole-5-carboxylic acid27.8This compound18.14.903.1865

Note: Yields are representative and may vary based on experimental conditions and scale.

References

Application Notes & Protocols: The Strategic Application of 7-Methyl-1H-indazole-5-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring role in potent and selective kinase inhibitors.[1] Marketed therapeutics such as Axitinib and Pazopanib feature this core, highlighting its efficacy in targeting the ATP-binding site of various kinases.[2][3] This document provides an in-depth guide on the strategic use of a specific, functionalized indazole building block: 7-Methyl-1H-indazole-5-carboxylic acid . We will explore the rationale behind its use, its synthetic utility, and provide a detailed, field-tested protocol for its incorporation into potential kinase inhibitor scaffolds via amide coupling, a pivotal reaction in drug discovery.

Part 1: The Indazole Moiety - A Privileged Scaffold for Kinase Inhibition

Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][4] The development of small-molecule kinase inhibitors that compete with ATP for binding to the enzyme's active site has revolutionized treatment paradigms. The indazole ring system has proven to be an exceptional scaffold for this purpose.

Why the Indazole Core is Effective:

  • Hinge Binding: The indazole's bicyclic, aromatic structure, containing two nitrogen atoms, is perfectly suited to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction is a primary anchor for many Type I and Type II kinase inhibitors.

  • Structural Versatility: The indazole core can be substituted at multiple positions, allowing chemists to fine-tune the molecule's properties. Substitutions can be directed into specific pockets of the ATP-binding site to enhance potency and, crucially, to achieve selectivity for the target kinase over other kinases in the human kinome.[5][6]

  • Favorable Physicochemical Properties: Indazole-based compounds can often be optimized to possess good drug-like properties, including cell permeability and oral bioavailability.[7][8]

The 7-methyl group on our target scaffold, this compound, serves a specific purpose. It can provide a steric constraint or engage in favorable hydrophobic interactions within the active site, potentially enhancing binding affinity or influencing the inhibitor's conformational preference.

Caption: General binding mode of an indazole scaffold in a kinase active site.

Part 2: Synthetic Strategy - Leveraging the C5-Carboxylic Acid Handle

The true utility of this compound lies in its C5-carboxylic acid functional group. This group is an exceptionally versatile synthetic handle, primarily for the formation of amide bonds. In the assembly of complex molecules like kinase inhibitors, amide bond formation is arguably the most common and reliable method for coupling key fragments.

The overall strategy involves coupling the "hinge-binding" indazole fragment with another piece of the molecule designed to interact with other regions of the kinase or to modulate the compound's pharmaceutical properties.

Synthetic_Strategy Indazole 7-Methyl-1H-indazole- 5-carboxylic acid (Hinge Binder) Coupling Amide Coupling (e.g., HATU, EDC) Indazole->Coupling Amine Amine-containing Fragment (R-NH2) (Selectivity/Potency Element) Amine->Coupling Product Final Kinase Inhibitor Scaffold Coupling->Product

Caption: Workflow for assembling a kinase inhibitor using amide coupling.

This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies by simply varying the amine-containing fragment coupled to the common indazole core.

Part 3: Experimental Protocol - HATU-Mediated Amide Coupling

This section details a robust and widely used protocol for the amide coupling of this compound with a representative amine partner. We have selected O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent due to its high efficiency, fast reaction times, and minimization of side reactions, particularly racemization if chiral amines are used.[9][10]

Objective: To synthesize a representative N-aryl-7-methyl-1H-indazole-5-carboxamide scaffold.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
This compound176.171.0176 mgStarting Material
Representative Amine (e.g., 4-fluoroaniline)111.121.1122 mgCoupling Partner
HATU380.231.2456 mgCoupling Agent
N,N-Diisopropylethylamine (DIPEA)129.243.0510 µL (d=0.742)Organic Base
Anhydrous Dimethylformamide (DMF)--5 mLSolvent
Ethyl Acetate (EtOAc)--~50 mLExtraction Solvent
1M Hydrochloric Acid (HCl)--~20 mLAqueous Wash
Saturated Sodium Bicarbonate (NaHCO₃)--~20 mLAqueous Wash
Saturated Sodium Chloride (Brine)--~20 mLAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)---Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (176 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) to the flask. Stir at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until the solid is fully dissolved.

  • Activation: To the stirred solution, add HATU (456 mg, 1.2 mmol) followed by DIPEA (510 µL, 3.0 mmol).

    • Scientist's Note: It is often recommended to add the coupling agent first and allow a brief pre-activation period (5-10 minutes) before adding the amine. However, for simple couplings, adding the reagents in quick succession is also effective. The base (DIPEA) is crucial to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.[9]

  • Amine Addition: Add the representative amine (e.g., 4-fluoroaniline, 122 mg, 1.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

    • TLC System: A typical mobile phase would be 50:50 Ethyl Acetate:Hexanes. The product should have an Rf between that of the two starting materials.

  • Work-up - Quenching and Extraction: Once the reaction is complete, pour the DMF solution into a separatory funnel containing 30 mL of Ethyl Acetate and 20 mL of water.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl (2 x 10 mL). This removes excess DIPEA and any unreacted amine.

    • Wash with saturated aqueous NaHCO₃ (1 x 20 mL). This removes any unreacted carboxylic acid and neutralizes residual HCl.

    • Wash with brine (1 x 20 mL). This helps to break up any emulsions and remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure amide product.

Part 4: Troubleshooting & Optimization

Problem Potential Cause Solution
Low or No Product Formation Inactive coupling reagent (HATU is moisture-sensitive). Insufficient base. Poor quality solvent.Use fresh, high-quality HATU stored in a desiccator. Ensure DIPEA is anhydrous. Use anhydrous grade DMF. Consider adding the amine after a 10-minute pre-activation of the acid with HATU/DIPEA.[9][11]
Difficult Purification Byproducts from the coupling reaction.The aqueous work-up is critical. If using a different coupling agent like EDC, the urea byproduct is water-soluble and should be removed by the washes.[12] A LiCl wash can help remove residual DMF.
Multiple Spots on TLC Side reactions. Unstable starting material or product.Ensure the reaction is run under an inert atmosphere. Lowering the reaction temperature to 0 °C may help if side reactions are suspected. Confirm the stability of the amine partner under basic conditions.

Conclusion

This compound represents a highly valuable and strategic building block for the synthesis of kinase inhibitors. Its pre-installed indazole core acts as a reliable hinge-binding element, while the 7-methyl group offers a handle to probe specific hydrophobic pockets. The C5-carboxylic acid is the key to its synthetic utility, enabling robust and modular assembly of complex inhibitor scaffolds through well-established amide coupling chemistry. The protocol provided herein offers a reliable and efficient method for researchers to incorporate this promising scaffold into their drug discovery programs, facilitating the rapid development of novel and potent kinase inhibitors.

References

Application Notes & Protocols: 7-Methyl-1H-indazole-5-carboxylic acid as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its recurring appearance in potent, biologically active compounds.[1][2] This guide focuses on a key derivative, 7-Methyl-1H-indazole-5-carboxylic acid (CAS: 1031417-41-0) , a versatile heterocyclic building block.[3] We provide an in-depth examination of its strategic importance and deliver detailed, field-tested protocols for its primary application: the synthesis of amide libraries for drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the exploration of Structure-Activity Relationships (SAR) and the generation of novel therapeutic candidates.

Introduction: The Strategic Value of this compound

Indazole-containing compounds have demonstrated a wide spectrum of biological activities, including potent inhibition of protein kinases, which are critical targets in oncology and inflammatory diseases.[4] The indazole ring system often acts as a bio-isosteric replacement for purines, effectively interacting with the hinge region of the ATP-binding pocket of many kinases.

This compound embodies two key strategic elements:

  • The Indazole Core: Provides a rigid, planar scaffold adept at forming crucial hydrogen bonds and hydrophobic interactions within biological targets. The 7-methyl group can serve to fine-tune lipophilicity, metabolic stability, and steric interactions within the target binding site.

  • The Carboxylic Acid "Handle": The carboxylic acid at the 5-position is the critical reactive site for synthetic elaboration. It serves as a robust anchor point for coupling with a diverse array of amines, enabling the rapid generation of amide libraries. This allows for systematic exploration of the chemical space around the core scaffold, a fundamental process in lead optimization.[5]

Below is a summary of the key physicochemical properties of this intermediate.

PropertyValueReference
CAS Number 1031417-41-0[3][6]
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3][7]
Appearance Solid[8]
Storage Sealed in dry, Room Temperature[6]

Core Application: Amide Library Synthesis for Kinase Inhibitor Discovery

The most direct and powerful application of this compound is in the synthesis of amides. By coupling the carboxylic acid with various primary or secondary amines, researchers can modulate the compound's properties to target specific protein families, such as protein kinases. The "R" group introduced via the amide bond can be designed to probe different regions of a kinase binding site, thereby influencing potency and selectivity.

The diagram below illustrates the conceptual role of an indazole-based inhibitor. The indazole core engages the hinge region, while the amide-linked side chain (R) explores adjacent pockets to achieve specificity and high affinity.

cluster_0 Kinase ATP Binding Site cluster_1 Indazole-Amide Inhibitor Hinge Hinge Region (Backbone H-Bonds) Pocket Selectivity Pocket (Hydrophobic/Polar Interactions) Indazole 7-Methyl-Indazole Core Indazole->Hinge Anchoring Interaction Amide Amide Linker (-CONH-) Indazole->Amide R_Group R-Group (From Amine Library) Amide->R_Group R_Group->Pocket Potency & Selectivity

References

experimental procedure for N-alkylation of 7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Regioselective N-Alkylation of 7-Methyl-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of indazoles is a cornerstone of synthetic and medicinal chemistry, yet achieving regiocontrol remains a significant challenge. The indazole nucleus, possessing two nucleophilic nitrogen atoms (N1 and N2), often yields isomeric mixtures upon alkylation, complicating purification and reducing yields.[1] This application note provides a detailed guide to the experimental procedures for the regioselective N-alkylation of 7-methyl-1H-indazole. We delve into the mechanistic principles governing selectivity, offering two distinct, field-proven protocols designed to favor either the N1 or N2 isomer. This guide emphasizes the critical role of steric hindrance imposed by the C7-methyl group and provides a systematic workflow for product characterization and isomer assignment using NMR spectroscopy.

Introduction: The Challenge of Indazole Alkylation

Indazoles are privileged heterocyclic scaffolds frequently incorporated into therapeutic agents due to their ability to act as bioisosteres of indoles and other key pharmacophores.[2] The functionalization of the indazole core, particularly through N-alkylation, is a common strategy in drug discovery to modulate physiochemical properties and biological activity.[3]

However, the direct alkylation of the 1H-indazole tautomer, which is thermodynamically more stable than the 2H form, is complicated by the ambident nucleophilicity of the corresponding indazolide anion.[4] This leads to a competitive reaction at both the N1 and N2 positions, with the resulting ratio of regioisomers being highly sensitive to a subtle interplay of factors including:

  • Steric Effects: Substituents near the nitrogen atoms can hinder the approach of the electrophile.

  • Electronic Effects: The electron density at each nitrogen is influenced by substituents on the aromatic ring.

  • Reaction Conditions: The choice of base, solvent, counter-ion, and electrophile can dramatically alter the isomeric ratio.[5]

For 7-methyl-1H-indazole, the primary challenge arises from the steric bulk of the methyl group adjacent to the N1 position. This steric hindrance is a dominant factor that can be exploited to achieve regioselective outcomes.

Mechanistic Considerations: Directing the Alkylation

Upon deprotonation with a base, 7-methyl-1H-indazole forms a resonance-stabilized indazolide anion. The negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.

The regiochemical outcome is a contest between the thermodynamically favored N1 product and the kinetically favored N2 product. The steric hindrance from the C7-methyl group significantly raises the activation energy for attack at the N1 position, often favoring the formation of the N2 isomer under standard SN2 conditions. However, specific reaction conditions can be chosen to override this intrinsic preference.

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Start 7-Methyl-1H-Indazole Anion 7-Methyl-Indazolide Anion Start->Anion  Base N1_Product 1-Alkyl-7-methyl-1H-indazole (Thermodynamically Favored) Anion->N1_Product N1 Attack (Sterically Hindered) Anion->N1_Product N2_Product 2-Alkyl-7-methyl-2H-indazole (Kinetically Favored) Anion->N2_Product N2 Attack (Sterically Accessible) Anion->N2_Product

Figure 1. Competing N1 and N2 alkylation pathways for 7-methyl-1H-indazole.

Experimental Protocols

Two distinct protocols are presented to provide selective access to either the N1 or N2 alkylated isomer of 7-methyl-1H-indazole.

Protocol 1: N2-Selective Alkylation via Mitsunobu Reaction

The Mitsunobu reaction generally favors the formation of the N2 regioisomer for many indazoles and is particularly effective here, as the steric hindrance at N1 further encourages attack at the N2 position.[2][6]

Materials:

  • 7-Methyl-1H-indazole (1.0 equiv)

  • Desired alcohol (e.g., n-pentanol, 1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 7-methyl-1H-indazole, the desired alcohol, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF (to a typical concentration of 0.2 M).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Add the DIAD or DEAD dropwise to the stirred solution over 10-15 minutes. An initial exothermic reaction and color change may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue, containing the product and triphenylphosphine oxide, can be directly purified by flash column chromatography on silica gel to separate the N2-alkylated product from the minor N1 isomer and byproducts.[7]

Protocol 2: N1-Selective Alkylation via Reductive Amination

While traditional methods using strong bases like NaH can provide N1 selectivity, they may struggle with sterically hindered substrates.[5] A highly selective, scalable, and robust two-step alternative involves an initial enamine condensation with an aldehyde, followed by hydrogenation. This thermodynamically controlled process has shown exceptional N1 selectivity across a broad range of indazoles.[8][9]

Step A: Enamine Formation Materials:

  • 7-Methyl-1H-indazole (1.0 equiv)

  • Aldehyde (e.g., isobutyraldehyde, 3.0 equiv)

  • Toluene

  • Molecular Sieves (4Å) or a Dean-Stark apparatus

Procedure:

  • Combine 7-methyl-1H-indazole and toluene in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap filled with toluene (or add activated 4Å molecular sieves to the flask).

  • Add the aldehyde to the mixture.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 16-24 hours, collecting the water byproduct in the Dean-Stark trap.

  • Monitor the formation of the N1-enamine intermediate by LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature. The crude enamine solution can often be used directly in the next step.

Step B: Hydrogenation Materials:

  • Crude N1-enamine solution from Step A

  • Platinum on carbon (5% Pt/C, 0.01-0.02 equiv)

  • Hydrogen gas supply

Procedure:

  • Carefully add the 5% Pt/C catalyst to the crude enamine solution.

  • Inert the reaction vessel by purging with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 40-50 psi) and stir vigorously at 30-40 °C.

  • Monitor the reaction by LC-MS until the enamine is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with toluene or ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography if necessary, though this method often yields highly pure material.[8]

Summary of Conditions and Expected Selectivity

The choice of reaction conditions is paramount for controlling the regiochemical outcome. The table below summarizes literature findings for various indazole substitutions, providing context for the expected selectivity with 7-methyl-1H-indazole.

Indazole SubstrateAlkylating AgentBase/Solvent/ConditionsN1:N2 RatioYield (%)Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THF4:9688[2]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THF<1:9994[2]
Methyl 1H-indazole-3-carboxylaten-pentanolMitsunobu (DIAD/PPh₃/THF)1:2.578 (total)[2][6]
Unsubstituted 1H-IndazoleIsobutyraldehyde, then H₂p-TsOH / Toluene, then Pt/C>99:1High[8]
5-Bromo-1H-indazole-3-carboxylateEthyl tosylateCs₂CO₃ / Dioxane>95:590-98[10]
Unsubstituted 1H-IndazoleAlkyl BromideK₂CO₃ / DMFMixtureVariable[7][11]

Note: The steric bulk of the 7-methyl group is expected to further enhance N2 selectivity under conditions that are sensitive to steric hindrance (e.g., SN2, Mitsunobu).

Product Characterization: Isomer Assignment by NMR

Unambiguous assignment of the N1 and N2 isomers is critical and is reliably achieved using 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).

G cluster_decision HMBC Correlation Analysis Start Crude Alkylation Product Purify Flash Column Chromatography Start->Purify Isolate_1 Isolated Isomer A Purify->Isolate_1 Isolate_2 Isolated Isomer B Purify->Isolate_2 NMR 1H, 13C, HMBC NMR Analysis Isolate_1->NMR Isolate_2->NMR Decision Key 3J C-H Correlation Observed? NMR->Decision Assign_N1 Assign as N1 Isomer Assign_N2 Assign as N2 Isomer Decision->Assign_N1 Yes (Alkyl-CH₂ ↔ C7a) Decision->Assign_N2 Yes (Alkyl-CH₂ ↔ C3)

Figure 2. Workflow for the purification and characterization of N-alkylated indazole isomers.

Key HMBC Correlations for Isomer Assignment: [2][6]

  • N1-Alkyl Isomer: Look for a crucial three-bond correlation (³J) between the protons of the methylene group (CH₂) attached to the indazole nitrogen and the C7a quaternary carbon of the indazole ring.

  • N2-Alkyl Isomer: Look for a three-bond correlation (³J) between the protons of the methylene group (CH₂) attached to the indazole nitrogen and the C3 carbon of the indazole ring.

By performing these experiments, researchers can confidently assign the structure of each isolated product, ensuring the integrity of their synthetic work.

References

Application Notes and Protocols for the Development of Bioactive Molecules from 7-Methyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-methyl-1H-indazole scaffold represents a privileged core in modern medicinal chemistry, demonstrating a wide array of biological activities, including potent kinase inhibition.[1] This document provides a comprehensive guide for the development of novel bioactive molecules derived from 7-methyl-1H-indazole-5-carboxylic acid. We present a structured workflow encompassing library synthesis, high-throughput screening (HTS), and principles of lead optimization. Detailed, field-proven protocols for the parallel synthesis of an amide-based compound library, a primary biochemical kinase assay, and secondary cell-based assays are provided to empower researchers in their drug discovery endeavors.

Introduction: The Promise of the 7-Methyl-1H-indazole Scaffold

Indazole-containing derivatives are prominent in numerous FDA-approved drugs and clinical candidates, underscoring their therapeutic potential.[2][3] The indazole nucleus is recognized for its ability to form key hydrogen bonding interactions with biological targets and its synthetic tractability.[1] The 7-methyl substitution, in particular, has been shown to enhance pharmacological properties, such as potency and selectivity, often by occupying specific hydrophobic pockets within target proteins like kinases.[1]

This compound is a versatile starting material for the generation of diverse compound libraries. The carboxylic acid moiety provides a convenient handle for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of chemical space and the establishment of robust Structure-Activity Relationships (SAR). This guide will detail a strategic approach to unlock the therapeutic potential of this promising scaffold.

The Drug Discovery Workflow: A Strategic Overview

The journey from a starting material to a potential drug candidate is a multi-step process. The following workflow outlines a logical progression for the development of bioactive molecules from this compound.

G A Starting Material: This compound B Library Synthesis: Parallel Amide Coupling A->B C Primary Screening: High-Throughput Kinase Assay B->C D Hit Confirmation & Potency Determination C->D E Secondary Screening: Cell-Based Assays D->E F Structure-Activity Relationship (SAR) Analysis D->F E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: A streamlined workflow for bioactive molecule development.

Library Synthesis: Parallel Amide Coupling

The carboxylic acid functional group of this compound is readily derivatized to form a diverse library of amides. Parallel synthesis in a 96-well plate format allows for the rapid generation of a multitude of analogs for screening.

Rationale for Amide Coupling

Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The diverse range of commercially available primary and secondary amines allows for a systematic and broad exploration of the chemical space surrounding the indazole core.

Protocol: High-Throughput Parallel Amide Synthesis in a 96-Well Plate

This protocol is designed for the synthesis of a 96-member amide library from this compound and a selection of diverse primary and secondary amines.

Materials:

  • This compound

  • Amine library (96 diverse primary and secondary amines)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Centrifugal evaporator

  • LC-MS for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of each of the 96 amines in anhydrous DMF in a separate 96-well plate (the "amine plate").

    • Prepare a 0.24 M stock solution of DIC in anhydrous DMF.

    • Prepare a 0.24 M stock solution of HOBt in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (20 µmol) of the this compound stock solution.

    • Add 120 µL (24 µmol) of the HOBt stock solution to each well.

    • Add 120 µL (24 µmol) of the DIC stock solution to each well.

    • Seal the reaction block and shake at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Transfer 100 µL (20 µmol) from each well of the "amine plate" to the corresponding well of the reaction block.

    • Add 100 µL (40 µmol) of the DIPEA stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block tightly and shake at room temperature for 16 hours.

    • After the reaction is complete, quench each reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the organic (top) layer to a new 96-well plate.

    • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

    • Evaporate the solvent in a centrifugal evaporator.

  • Analysis and Storage:

    • Reconstitute the dried product in each well with a known volume of DMSO (e.g., 200 µL) to create a 100 mM stock solution plate.

    • Analyze the purity and confirm the identity of a selection of compounds by LC-MS.

    • Store the library plate at -20°C.

Primary Screening: Identifying Initial Hits

With a diverse library in hand, the next step is to screen for biological activity. Given the prevalence of indazole-based kinase inhibitors, a high-throughput kinase assay is a logical starting point.[1][4]

The ADP-Glo™ Kinase Assay: A Universal and Sensitive Method

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[1][5] This assay is universal for virtually any kinase and is highly sensitive, making it ideal for HTS.[6]

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Assay A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Inhibition by Test Compound C Remaining ATP Depleted B->C ADP-Glo™ Reagent D ADP converted to ATP C->D Kinase Detection Reagent E ATP + Luciferin -> Light D->E Luciferase

Caption: Principle of the ADP-Glo™ Kinase Assay.

Protocol: High-Throughput Screening using the ADP-Glo™ Kinase Assay

This protocol is designed for screening the synthesized library against a target kinase (e.g., AXL kinase, a target for which indazole inhibitors have been developed) in a 384-well plate format.[7]

Materials:

  • Synthesized compound library (100 mM in DMSO)

  • Target Kinase (e.g., recombinant human AXL kinase)

  • Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

  • Luminometer

Procedure:

  • Compound Plating:

    • Prepare an intermediate compound plate by diluting the 100 mM library stocks to 100 µM in assay buffer.

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound from the intermediate plate to the 384-well assay plate. This will result in a final screening concentration of 10 µM in a 5 µL reaction volume.

    • Include positive controls (no inhibitor) and negative controls (a known potent inhibitor) on each plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate master mix to each well of the assay plate.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" as compounds that exhibit a statistically significant level of inhibition (e.g., >50% inhibition or >3 standard deviations from the mean of the plate).

Hit Validation and Secondary Screening

Hits identified in the primary screen require further validation to confirm their activity and assess their potential in a more biologically relevant context.

IC50 Determination

Compounds that are confirmed as active are then tested in a dose-response format to determine their potency (IC50 value). This is typically done using the same primary assay format, but with a serial dilution of the compound.

Cell-Based Assays: Assessing Cellular Activity

Moving from a biochemical to a cellular environment is a critical step. Cell-based assays provide insights into a compound's ability to cross the cell membrane, engage its target in a cellular context, and exert a functional effect.[5][8]

Protocol: Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9]

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., a cell line overexpressing AXL).

  • Cell culture medium and supplements.

  • Hit compounds for testing.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • 96-well clear-bottom, white-walled cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the cells into the 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture medium.

    • Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well.

    • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Lead Optimization

The data from the primary and secondary screens are used to build a Structure-Activity Relationship (SAR). SAR studies help to understand which parts of the molecule are important for activity and can guide the design of more potent and selective compounds.[2][10][11]

Establishing an SAR

By comparing the activity of the different amides in the library, initial SAR trends can be established. For example, the data may reveal that bulky hydrophobic groups are preferred at a certain position, while polar groups are tolerated at another.

Table 1: Representative SAR Data for 7-Methyl-1H-indazole-5-carboxamide Derivatives against AXL Kinase

Compound IDR-Group (Amine)AXL Kinase IC50 (nM)Cell Proliferation GI50 (µM)
Parent -H>10,000>50
LIB-001 -CH₂-Ph85012.5
LIB-002 -CH₂-(4-F-Ph)4206.8
LIB-003 -CH₂-(4-Cl-Ph)3805.2
LIB-004 -CH₂-(4-MeO-Ph)95015.1
LIB-005 -(Piperidin-4-yl)1501.8
LIB-006 -(N-Me-Piperidin-4-yl)950.9

This is representative data based on known trends for indazole kinase inhibitors and is for illustrative purposes only.

Lead Optimization Strategies

Once a "lead" compound with promising activity is identified, the process of lead optimization begins. The goal is to improve the compound's properties, such as:

  • Potency and Selectivity: Iterative chemical synthesis is used to refine the structure to maximize on-target activity and minimize off-target effects.[1][3]

  • Pharmacokinetic Properties (ADME): Modifications are made to improve absorption, distribution, metabolism, and excretion properties.

  • Physicochemical Properties: Properties such as solubility and stability are optimized.

This iterative cycle of design, synthesis, and testing is central to modern drug discovery.

Conclusion

This compound is a valuable starting point for the development of novel bioactive molecules. The structured approach outlined in these application notes, from parallel library synthesis to targeted screening and lead optimization, provides a robust framework for researchers. The detailed protocols offer practical guidance for each step of this process, enabling the efficient discovery and development of the next generation of indazole-based therapeutics.

References

Application Notes and Protocols: 7-Methyl-1H-indazole-5-carboxylic acid for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational pillars in modern medicinal chemistry, forming the core structure of a vast number of therapeutic agents.[1][2] Among these, the indazole ring system, a bicyclic structure composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold".[2][3] This designation stems from its repeated appearance in molecules with a wide array of biological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[1][4][5] The stability of the 1H-indazole tautomer, coupled with its unique electronic properties and ability to participate in crucial hydrogen bonding interactions, makes it an ideal framework for designing targeted therapies.[1][6]

Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Entrectinib, feature an indazole core, underscoring its clinical significance.[2][7][8] The success of these agents has spurred extensive research into novel indazole derivatives to address a multitude of diseases.[8][9]

This guide focuses on 7-Methyl-1H-indazole-5-carboxylic acid (1) , a specific and highly versatile starting material for structure-activity relationship (SAR) studies. Its defined substitution pattern provides distinct vectors for chemical modification, allowing researchers to systematically probe the molecular interactions that drive biological activity. The carboxylic acid at the 5-position serves as a key handle for amide coupling, enabling the exploration of a wide chemical space, while the methyl group at the 7-position provides a subtle steric and electronic feature that can be modified to fine-tune binding affinity and selectivity.

This document provides a comprehensive overview of the synthesis, characterization, and application of 1 in a typical SAR campaign, using the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1), a critical enzyme in DNA repair, as an illustrative example.

PART 1: Synthesis and Characterization

A robust and reproducible synthetic route is the cornerstone of any SAR study. The following section details a validated, multi-step synthesis to obtain high-purity This compound and its subsequent modification into a library of amides.

Protocol 1.1: Synthesis of this compound (1)

Workflow for Synthesis of the Core Scaffold

Synthesis_Workflow A 2-Amino-3-methyl-5-bromobenzoic acid B Diazotization A->B NaNO2, HCl C Intramolecular Cyclization B->C Heat D Methyl 7-methyl-5-bromo-1H-indazole-carboxylate C->D Esterification (MeOH, H+) E Hydrolysis D->E LiOH or NaOH F This compound (1) E->F Acidification

Caption: Synthetic pathway for this compound.

Step-by-Step Procedure:

  • Diazotization and Cyclization:

    • To a stirred solution of 2-amino-3-methyl-5-bromobenzoic acid (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and water), add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise at 0-5 °C.

    • Maintain the temperature for 30-60 minutes.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) to facilitate intramolecular cyclization, forming the indazole ring. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Esterification:

    • After cooling, evaporate the solvent under reduced pressure.

    • Dissolve the crude solid in methanol (MeOH) and add a catalytic amount of a strong acid (e.g., H₂SO₄).

    • Reflux the mixture for 4-6 hours.

    • Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the product with ethyl acetate.

    • The resulting intermediate is the methyl ester, methyl 5-bromo-7-methyl-1H-indazole-carboxylate.

  • Hydrolysis to the Carboxylic Acid (1):

    • Dissolve the methyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature until the hydrolysis is complete (as monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution with 1N HCl to a pH of 3-4, which will precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield This compound (1) .

Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment and substitution pattern.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To verify the molecular weight (C₉H₈N₂O₂, MW: 176.17).[10][11]

  • HPLC: To determine purity, which should be >95% for use in biological assays.

PART 2: Designing and Synthesizing a SAR-Driven Library

The core principle of SAR is to systematically alter a molecule's structure to map the chemical features essential for its biological activity. For our scaffold 1 , the carboxylic acid at the C5-position is the primary point for diversification. We will create a library of amides to probe the binding pocket of our target, PARP-1.

Rationale for Target and Modifications

PARP-1 inhibitors often feature an aromatic core that mimics the nicotinamide portion of its substrate (NAD+) and a carboxamide group that forms critical hydrogen bonds in the active site.[12] Our SAR strategy will focus on modifying the amine component of the amide to explore how size, electronics, and hydrogen bonding potential affect inhibitory activity.

General SAR Workflow

SAR_Cycle A Design Analogs B Synthesize Library A->B C Biological Assay (e.g., PARP-1 Inhibition) B->C D Analyze Data (SAR) C->D D->A Iterate & Optimize

Caption: The iterative cycle of a structure-activity relationship study.

Protocol 2.1: Amide Library Synthesis

Standard peptide coupling conditions can be used to generate a library of amides from the core acid 1 .

  • Activation of the Carboxylic Acid:

    • Dissolve This compound (1) (1.0 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DI PEA (2.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • Amine Addition:

    • To the activated ester solution, add the desired primary or secondary amine (1.2 eq).

    • Continue stirring at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final amide.

Table 1: Example Amide Library for SAR Exploration
Compound IDR Group (Amine)Rationale for Inclusion
1a -NH₂ (Ammonia)Unsubstituted parent amide, baseline activity.
1b -NH-CH₃ (Methylamine)Small alkyl group to probe for steric hindrance.
1c -NH-CH₂-Ph (Benzylamine)Introduces a larger, hydrophobic phenyl ring.
1d -NH-CH₂-(4-F-Ph)Adds an electron-withdrawing group to the phenyl ring.
1e -N(CH₃)₂ (Dimethylamine)Tertiary amide; removes H-bond donor capability.
1f PiperidineIntroduces a cyclic, saturated hydrophobic group.

PART 3: Biological Evaluation - In Vitro Kinase/Enzyme Assay

To determine the inhibitory potency of each synthesized analog, a robust and quantitative in vitro assay is required. The following is a generalized protocol for an ADP-Glo™ kinase/enzyme assay, which can be adapted for PARP-1. This assay measures the amount of ADP produced, which is inversely proportional to the inhibition of the enzyme.[13]

Protocol 3.1: In Vitro PARP-1 Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized indazole derivatives against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • NAD⁺ (PARP-1 co-substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Synthesized inhibitor compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO. The final top concentration in the assay is typically 10-100 µM.

  • PARP-1 Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of PARP-1 enzyme (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a substrate mixture containing Histone H1 and NAD⁺.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the PARP-1 reaction and deplete the remaining NAD⁺ by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for another 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter variable slope dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.

PART 4: Data Interpretation and SAR Analysis

The IC₅₀ values obtained from the biological assay are compiled to understand the structure-activity relationship.

Table 2: Hypothetical SAR Data for PARP-1 Inhibition
Compound IDStructure (R Group)IC₅₀ (nM)Key SAR Insight
1a -NH₂5,200The unsubstituted amide shows weak activity, indicating the scaffold is a viable starting point.
1b -NH-CH₃2,800A small alkyl group is tolerated and slightly improves potency.
1c -NH-CH₂-Ph150The addition of a benzyl group dramatically increases potency, suggesting a hydrophobic pocket.
1d -NH-CH₂-(4-F-Ph)85An electron-withdrawing fluorine further enhances activity, possibly through favorable interactions.
1e -N(CH₃)₂>10,000Loss of the N-H hydrogen bond donor leads to a complete loss of activity, confirming its critical role.
1f Piperidine450A cyclic hydrophobic group is well-tolerated, confirming the presence of the hydrophobic pocket.

Key Structural Features for Activity

Caption: Summary of key structural features driving PARP-1 inhibition.

From this hypothetical data, we can derive several key insights:

  • A hydrogen bond donor on the amide nitrogen is essential for activity (compare 1c vs. 1e ).

  • A large, hydrophobic pocket exists that can be occupied by groups like a benzyl ring to significantly boost potency (compare 1a vs. 1c ).

  • The electronics of the R-group can be fine-tuned to further improve activity (compare 1c vs. 1d ).

These initial findings would guide the design of a second-generation library, perhaps exploring different substituents on the benzyl ring or alternative hydrophobic groups to further optimize potency and probe the limits of the binding pocket.

Conclusion

This compound is a valuable and versatile scaffold for conducting structure-activity relationship studies. Its straightforward derivatization via the carboxylic acid handle allows for the systematic and logical exploration of chemical space. By combining rational design, efficient synthesis, and quantitative biological evaluation, researchers can effectively use this building block to map the pharmacophoric requirements of a biological target and accelerate the discovery of novel, potent, and selective therapeutic agents. The insights gained from an initial SAR campaign, as outlined in this guide, provide a clear path forward for lead optimization and the development of next-generation drug candidates.

References

Strategic Functionalization of the 7-Methyl-1H-indazole-5-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

This guide provides a comprehensive overview and detailed protocols for the chemical modification of 7-Methyl-1H-indazole-5-carboxylic acid, a crucial scaffold in modern medicinal chemistry. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping researchers anticipate reaction outcomes and troubleshoot effectively. The indazole core is a privileged structure in drug discovery, and mastering its functionalization is key to developing novel therapeutics.

Core Concepts: Reactivity of the Indazole Ring

The reactivity of the this compound molecule is governed by the interplay of its constituent parts: the bicyclic aromatic indazole core, the electron-donating methyl group at C7, and the electron-withdrawing carboxylic acid group at C5.

  • Indazole Tautomerism: The indazole ring exists in two tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally the most thermodynamically stable.[1] Functionalization often begins with reactions at the N1 or N2 positions.

  • Influence of Substituents:

    • 7-Methyl Group: This group exerts a significant steric effect, primarily hindering reactions at the adjacent N1 position. This steric blockade is a powerful tool for directing functionalization towards the N2 position.[2] Electronically, it is a weak donating group, slightly activating the benzene portion of the ring system.

    • 5-Carboxylic Acid Group: As a meta-director and a deactivating group, it reduces the electron density of the aromatic system, making electrophilic aromatic substitution on the benzene ring more challenging. Its acidic proton must often be protected or considered in base-mediated reactions.

This understanding forms the basis for a logical, stepwise approach to modifying the scaffold, which is outlined in the workflow below.

G A This compound B Protection Strategy (Esterification of COOH) A->B Step 1 K Amidation of COOH A->K Alternative Step 1 C Methyl 7-methyl-1H-indazole-5-carboxylate B->C D N-Functionalization (Alkylation / Arylation) C->D Path A E C3-Halogenation C->E Path B F N1/N2-Substituted Products D->F G 3-Halo Intermediate E->G J Final Deprotection (Ester Hydrolysis) F->J H Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) G->H I C3-Substituted Products H->I I->J M Final Functionalized Products J->M L C5-Amide Derivatives K->L

Figure 1: Strategic workflow for derivatizing the target scaffold.

Essential Protection and Deprotection Strategies

Given the multiple reactive sites, a robust protection strategy is paramount for achieving regioselectivity.

Protection of the C5-Carboxylic Acid

For many subsequent reactions, particularly those involving strong bases (e.g., NaH for N-alkylation) or organometallic reagents, the acidic proton of the carboxylic acid must be masked. Esterification is the most common approach.

Protocol 2.1.1: Methyl Esterification of this compound

  • Rationale: This standard Fischer esterification converts the carboxylic acid to a less reactive methyl ester, preventing unwanted side reactions. Sulfuric acid acts as a catalyst.

  • Procedure:

    • Suspend this compound (1.0 eq) in methanol (0.2 M concentration).

    • Carefully add concentrated sulfuric acid (H₂SO₄, ~0.3 eq) to the suspension.

    • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Cool the solution and concentrate under reduced pressure to remove the bulk of the methanol.

    • Re-dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 7-methyl-1H-indazole-5-carboxylate.[3]

Protection of the Indazole N-H

For reactions targeting the carbon framework, such as C3-lithiation, protection of the indazole nitrogen is necessary. The choice of protecting group can direct the site of subsequent functionalization.

Protocol 2.2.1: Regioselective N2-Protection with SEM-Cl

  • Rationale: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent directing group for lithiation at the C3 position.[2][4] The steric hindrance of the C7-methyl group significantly favors protection at the N2 position over N1 when using cesium carbonate as the base.[2]

  • Procedure:

    • To a solution of Methyl 7-methyl-1H-indazole-5-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add SEM-Cl (1.2 eq) dropwise and continue stirring at room temperature for 12-18 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to isolate the N2-SEM protected product.

Functionalization of the Indazole Nitrogen (N-Alkylation & N-Arylation)

Direct functionalization of the indazole nitrogen is a primary method for library generation. The regioselectivity (N1 vs. N2) is highly dependent on the reaction conditions.

Causality: The N1 position is sterically hindered by the 7-methyl group. Therefore, reactions under kinetic control or with bulky reagents tend to favor the more accessible N2 position. Conversely, thermodynamic control can sometimes favor the N1 product, as the 1H-tautomer is often more stable.[5]

Protocol 3.1.1: N-Alkylation of Methyl 7-methyl-1H-indazole-5-carboxylate

  • Rationale: The choice of base and solvent system is critical for controlling the N1/N2 ratio. Sodium hydride in THF is a widely used system that often provides good selectivity.[6][7]

  • Procedure:

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

    • Add a solution of Methyl 7-methyl-1H-indazole-5-carboxylate (1.0 eq) in THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • The N1 and N2 isomers can typically be separated by column chromatography. The steric hindrance at C7 is expected to favor N2 alkylation.[6][8]

Base/Solvent SystemExpected Major IsomerRationaleReference
NaH / THFN2Strong, non-nucleophilic base. Steric hindrance at N1 dominates.[6]
Cs₂CO₃ / DMFN2Milder conditions, but steric factors still favor N2.
K₂CO₃ / AcetoneMixture, N2 favoredCommon conditions, outcome highly substrate-dependent.

Functionalization of the Indazole Carbon Framework

Modifying the carbon skeleton, particularly at the C3 position, is essential for exploring new pharmacophores.

C3-Halogenation

Halogenated indazoles are versatile intermediates for cross-coupling reactions. Direct bromination at C3 is a common and efficient transformation.

Protocol 4.1.1: C3-Bromination using N-Bromosuccinimide (NBS)

  • Rationale: N-Bromosuccinimide is an electrophilic bromine source that regioselectively brominates the electron-rich C3 position of the indazole ring. The reaction proceeds under mild conditions.[9][10]

  • Procedure:

    • Dissolve Methyl 7-methyl-1H-indazole-5-carboxylate (1.0 eq) in acetonitrile (MeCN).

    • Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.

    • Stir the reaction at room temperature for 2-4 hours, monitoring for the consumption of the starting material by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine.

    • Dry over Na₂SO₄, filter, and concentrate to yield the crude 3-bromo derivative, which can be purified by chromatography or recrystallization.

C3-Palladium Catalyzed Cross-Coupling Reactions

With the 3-bromo intermediate in hand, a vast array of substituents can be introduced using palladium-catalyzed cross-coupling chemistry.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n Pd_complex [Ar-Pd(II)-X]L_n Oxidative Addition Complex Pd0->Pd_complex Ar-X Pd_R_complex [Ar-Pd(II)-R']L_n Pd_complex->Pd_R_complex R'-[M] Transmetalation Transmetalation Pd_R_complex->Pd0 Product Ar-R' Pd_R_complex->Product RE Reductive Elimination RE->Pd0

References

Application Note: A Scalable and Efficient Synthesis of 7-Methyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique bicyclic structure, comprising fused benzene and pyrazole rings, allows for diverse biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] 7-Methyl-1H-indazole-5-carboxylic acid, in particular, is a crucial building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), such as kinase inhibitors used in oncology.[4][5]

The development of a robust, safe, and scalable synthetic route is paramount for advancing drug discovery programs that rely on this key intermediate. This application note provides a detailed, three-step protocol for the gram-scale synthesis of this compound, starting from the commercially available and cost-effective 4-methyl-3-nitrobenzonitrile. The described methodology is designed for high yield and purity, with specific considerations for process safety and scale-up.

Synthetic Strategy and Rationale

The chosen synthetic pathway is a linear three-step sequence designed for efficiency and scalability. It avoids the use of expensive catalysts or hazardous reagents where possible, prioritizing operational simplicity.

  • Reduction of Nitro Group: The synthesis commences with the reduction of the nitro group of 4-methyl-3-nitrobenzonitrile. While various methods exist, a heterogeneous catalytic hydrogenation is selected for its clean conversion, high yield, and straightforward product isolation, which are critical advantages for large-scale production.

  • Diazotization and Reductive Cyclization: The resulting 3-amino-4-methylbenzonitrile undergoes a classical diazotization followed by an intramolecular C-H activation and cyclization to form the indazole ring. This key step leverages the inherent reactivity of the ortho-methyl and diazonium groups. Careful control of temperature is essential to manage the reactivity of the diazonium salt intermediate and maximize the yield of the desired 7-methyl-1H-indazole-5-carbonitrile.[1][6]

  • Hydrolysis of Nitrile: The final step involves the hydrolysis of the nitrile functional group to the target carboxylic acid. A strong basic hydrolysis is employed to ensure complete conversion, followed by acidic workup to precipitate the final product in high purity.

This strategic approach ensures that each step produces a stable, isolatable intermediate, facilitating process control and quality assurance throughout the synthesis.

Experimental Workflow Diagram

The overall synthetic pathway is illustrated in the following workflow diagram.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Hydrolysis A 4-Methyl-3-nitrobenzonitrile B 3-Amino-4-methylbenzonitrile A->B H₂, Pd/C Ethanol, RT C 7-Methyl-1H-indazole-5-carbonitrile B->C 1. NaNO₂, HCl 0-5 °C 2. Heat D This compound C->D 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Scalable synthetic route for this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 3-Amino-4-methylbenzonitrile

This protocol describes the reduction of the nitro group via catalytic hydrogenation.

  • Materials:

    • 4-Methyl-3-nitrobenzonitrile (50.0 g, 0.308 mol, 1.0 equiv)

    • 10% Palladium on Carbon (Pd/C), 50% wet (2.5 g, 5 wt%)

    • Ethanol (500 mL)

    • Hydrogen gas (H₂)

  • Procedure:

    • To a hydrogenation vessel, add 4-Methyl-3-nitrobenzonitrile and ethanol.

    • Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere.

    • Seal the vessel and purge it with nitrogen, then with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the mixture vigorously at room temperature (20-25 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain a solid.

    • Dry the solid under vacuum to yield 3-Amino-4-methylbenzonitrile as a crystalline solid.

Protocol 2: Synthesis of 7-Methyl-1H-indazole-5-carbonitrile

This protocol details the formation of the indazole ring via a diazotization-cyclization reaction. This reaction is exothermic and requires strict temperature control.

  • Materials:

    • 3-Amino-4-methylbenzonitrile (35.0 g, 0.265 mol, 1.0 equiv)

    • Concentrated Hydrochloric Acid (HCl), 37% (110 mL)

    • Sodium Nitrite (NaNO₂) (19.2 g, 0.278 mol, 1.05 equiv)

    • Deionized Water

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 3-Amino-4-methylbenzonitrile in deionized water (200 mL).

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Slowly add the concentrated HCl while maintaining the internal temperature below 5 °C. Stir until a clear solution is formed.

    • In a separate beaker, dissolve sodium nitrite in deionized water (60 mL) and cool the solution to 0 °C.

    • Add the sodium nitrite solution dropwise to the reaction mixture via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

    • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours. Vigorous gas (N₂) evolution will be observed.

    • Cool the mixture to room temperature. The product will precipitate out of the solution.

    • Filter the solid precipitate and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the solid under vacuum to afford 7-Methyl-1H-indazole-5-carbonitrile.

Protocol 3: Synthesis of this compound

This final step involves the hydrolysis of the nitrile to the carboxylic acid.

  • Materials:

    • 7-Methyl-1H-indazole-5-carbonitrile (30.0 g, 0.210 mol, 1.0 equiv)

    • Sodium Hydroxide (NaOH) (42.0 g, 1.05 mol, 5.0 equiv)

    • Deionized Water (300 mL)

    • Concentrated Hydrochloric Acid (HCl), 37%

  • Procedure:

    • In a round-bottom flask, combine 7-Methyl-1H-indazole-5-carbonitrile, sodium hydroxide, and deionized water.

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. Monitor the reaction by TLC/HPLC until the starting material is consumed. Ammonia gas will be evolved.

    • Cool the reaction mixture to room temperature.

    • Transfer the cooled solution to a beaker and place it in an ice bath.

    • Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring. The product will precipitate as a solid. Continue adding acid until the pH of the solution is approximately 2-3.

    • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Filter the solid product and wash the filter cake thoroughly with cold deionized water (3 x 100 mL).

    • Dry the collected solid in a vacuum oven at 60 °C to a constant weight to yield the final product, this compound.

Process Data Summary

The following table summarizes the key parameters and expected outcomes for the described synthetic route on a laboratory scale.

Parameter Step 1: Reduction Step 2: Diazotization & Cyclization Step 3: Hydrolysis
Reaction Name Catalytic HydrogenationDiazotization / Indazole SynthesisNitrile Hydrolysis
Starting Material 4-Methyl-3-nitrobenzonitrile3-Amino-4-methylbenzonitrile7-Methyl-1H-indazole-5-carbonitrile
Key Reagents H₂, 10% Pd/CNaNO₂, HClNaOH, HCl
Solvent EthanolWater / Aqueous HClWater
Temperature (°C) 20 - 250 - 5, then 60 - 70100 - 110 (Reflux)
Time (h) 4 - 63 - 48 - 12
Typical Yield (%) 90 - 98%75 - 85%90 - 97%
Typical Purity (%) >98%>97%>99% (by HPLC)

Scale-Up and Safety Considerations

  • Exotherm Control: The diazotization step (Protocol 2) is highly exothermic. On a larger scale, a jacketed reactor with efficient cooling is mandatory. The rate of addition of sodium nitrite must be carefully controlled to maintain the required low temperature. A runaway reaction can lead to the uncontrolled decomposition of the diazonium salt.

  • Gas Evolution: Both the cyclization (N₂ evolution) and hydrolysis (NH₃ evolution) steps produce significant amounts of gas. The reactor system must be equipped with adequate venting to an appropriate scrubbing system.

  • Handling of Reagents:

    • Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic. Avoid contact with skin and eyes and prevent mixing with acidic materials outside of the controlled reaction conditions.

    • Concentrated Acids and Bases: Highly corrosive. Handle with extreme care using appropriate PPE. The addition of acid during the final precipitation step is also exothermic and requires slow addition and efficient cooling.

  • Purification: The precipitation/crystallization methods described are generally effective for achieving high purity on a large scale. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed if further purification is required.

Conclusion

This application note details a robust and scalable three-step synthesis for this compound. The process utilizes readily available starting materials and avoids complex purification techniques, making it suitable for implementation in both academic and industrial settings. By adhering to the detailed protocols and safety considerations, researchers can reliably produce this valuable building block in high yield and purity, thereby facilitating the advancement of drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 7-Methyl-1H-indazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methyl-1H-indazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic building block. As a key intermediate in medicinal chemistry, mastering its synthesis is crucial for advancing research and development projects.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format, explaining the causality behind each experimental step.

Synthetic Workflow Overview

The synthesis of this compound is most effectively approached through a classical pathway involving the diazotization of an aminobenzoic acid derivative, followed by an intramolecular cyclization. This route is often favored due to the commercial availability of the starting material and the straightforward nature of the transformation.

The general workflow begins with 4-amino-3-methylbenzoic acid, which undergoes diazotization using sodium nitrite under acidic conditions to form a transient diazonium salt. This intermediate is then typically cyclized under controlled conditions to yield the target indazole ring system.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization & Workup cluster_2 Step 3: Purification A 4-Amino-3-methylbenzoic Acid B Intermediate Diazonium Salt A->B  NaNO₂, HCl  0-5 °C C 7-Methyl-1H-indazole- 5-carboxylic Acid (Crude) B->C  Controlled Warming/  Reduction (optional) D Pure Product C->D  Recrystallization or  Column Chromatography

Caption: A typical synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield?

A1: The diazotization of the starting 4-amino-3-methylbenzoic acid is the most critical step. The diazonium salt intermediate is highly reactive and thermally unstable. Improper temperature control during its formation and subsequent handling can lead to decomposition and the formation of numerous byproducts, most notably phenol impurities from reaction with water and colored azo-coupling products.[2] Therefore, maintaining a temperature between 0-5 °C is paramount for success.

Q2: My reaction mixture turns dark brown or black during the diazotization. What causes this and how can it be prevented?

A2: A dark coloration is typically indicative of byproduct formation, often from the diazonium salt coupling with itself or other aromatic species in the mixture, or from general decomposition. This can be minimized by:

  • Slow Reagent Addition: Adding the sodium nitrite solution dropwise below the surface of the reaction mixture ensures it reacts immediately without building up local high concentrations.

  • Adequate Stirring: Vigorous stirring ensures temperature homogeneity and rapid dispersion of the nitrite.

  • Strict Temperature Control: As mentioned, keeping the temperature below 5 °C is essential to limit the rate of decomposition reactions.

Q3: Can I use a different acid instead of hydrochloric acid (HCl)?

A3: Yes, other strong, non-oxidizing acids like sulfuric acid (H₂SO₄) can be used. However, HCl is often preferred. The choice of acid can sometimes influence the solubility of the diazonium salt and the overall reaction kinetics. It is important to ensure a sufficient molar excess of acid is used (typically 2.5-3 equivalents) to both protonate the starting amine and form nitrous acid from sodium nitrite.

Q4: What are the best methods for purifying the final product?

A4: The ideal purification method depends on the impurity profile.

  • Recrystallization: This is the most common and efficient method if the impurities have different solubility profiles. Solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes can be effective.[3]

  • Column Chromatography: If recrystallization fails to remove closely related impurities, silica gel column chromatography is a reliable alternative. A gradient elution, for instance, starting with a non-polar solvent and gradually increasing polarity with ethyl acetate or methanol, can provide good separation.[3][4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Possible Cause Troubleshooting & Optimization Strategy
Low or No Product Formation 1. Degraded Sodium Nitrite: NaNO₂ can oxidize to NaNO₃ over time, rendering it ineffective.1. Use a fresh, unopened bottle of sodium nitrite or a recently purchased batch. Store it in a tightly sealed container in a cool, dry place.
2. Insufficient Acid: The reaction requires a strong acidic medium (pH 1-2) to generate nitrous acid (HNO₂) in situ.2. Ensure at least 2.5 equivalents of a strong acid like HCl are used. Check the pH of the solution before adding the nitrite.
3. Reaction Temperature Too Low: While 0-5 °C is crucial for stability, temperatures that are too low can slow the reaction excessively.3. Maintain the temperature within the 0-5 °C range. Ensure the thermometer is correctly placed and calibrated.
Low Yield with Significant Byproducts 1. Poor Temperature Control: The diazonium salt intermediate is decomposing.1. Use an ice/salt bath for better temperature control. Add the sodium nitrite solution very slowly (dropwise) to manage the exothermic nature of the reaction.[5]
2. Localized "Hot Spots": Inadequate stirring leads to localized high concentrations of reagents and heat.2. Use a properly sized stir bar and a stir plate with sufficient power to create a deep vortex, ensuring efficient mixing.
3. Slow Cyclization: The diazonium intermediate decomposes before it can cyclize.3. After diazotization is complete, the cyclization step may require gentle warming. This must be done carefully; raise the temperature incrementally (e.g., to room temperature or 40 °C) while monitoring the reaction.
Final Product is Highly Colored 1. Azo-Coupling Byproducts: The diazonium salt can couple with the starting material or product.1. These colored impurities can often be removed during workup by washing with a sodium bisulfite solution or by treating a solution of the crude product with activated charcoal before recrystallization.
Difficulty in Isolating the Product 1. Product is Soluble in the Aqueous Layer: Carboxylic acids can be soluble in water, especially if the pH is not optimal for precipitation.1. After the reaction is complete, carefully adjust the pH of the aqueous solution to be acidic (pH 3-4) to ensure the carboxylic acid is fully protonated and precipitates out of solution.[4] If it remains dissolved, perform multiple extractions with an organic solvent like ethyl acetate.

Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on your laboratory's specific conditions and analytical monitoring (e.g., TLC, HPLC).

Step 1: Diazotization and Cyclization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a 1:1 mixture of water and concentrated hydrochloric acid (3.0 eq).

  • Cool the resulting slurry to 0-5 °C using an ice-salt bath. Stir vigorously for 15 minutes to ensure the amine salt is finely dispersed.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Using the dropping funnel, add the sodium nitrite solution dropwise to the slurry over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Monitor the completion of diazotization using starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).

  • Once diazotization is complete, allow the reaction to slowly warm to room temperature and then heat to 40-50 °C for 1-2 hours to facilitate cyclization. Monitor the reaction by TLC or HPLC until the diazonium salt intermediate is consumed.

  • Cool the reaction mixture back to room temperature.

Step 2: Workup and Purification

  • Collect the precipitated crude product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • For purification, dissolve the crude solid in a minimal amount of hot ethanol or an ethyl acetate/methanol mixture.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure This compound .

References

Technical Support Center: Regioselective Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth insights into the regioselective synthesis of substituted indazoles. The indazole scaffold is a privileged pharmacophore found in numerous therapeutic agents, making the efficient and selective synthesis of its derivatives a critical challenge in medicinal chemistry.[1][2]

The core difficulty lies in controlling the substitution at the N1 versus the N2 position of the pyrazole ring.[3] The deprotonated indazole forms an ambident nucleophile, often leading to mixtures of regioisomers during reactions like N-alkylation.[4] This guide provides a structured approach to understanding and overcoming these challenges, moving from frequently asked questions to specific troubleshooting scenarios and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of indazoles so challenging?

The primary challenge stems from the electronic nature of the indazole ring. Upon deprotonation with a base, the resulting indazolide anion is an ambident nucleophile, meaning the negative charge is delocalized across both nitrogen atoms (N1 and N2).[4][5] Consequently, an incoming electrophile (e.g., an alkyl halide) can react at either nitrogen, often resulting in a mixture of N1- and N2-alkylated regioisomers.[1][3] The final product ratio is a delicate balance of steric effects, electronic factors, and reaction conditions that dictate kinetic versus thermodynamic control.[6][7]

Q2: Which tautomer, 1H-indazole or 2H-indazole, is more stable?

Generally, the 1H-indazole tautomer is considered thermodynamically more stable than the 2H-indazole tautomer.[1][8][9] This stability difference is a key principle that can be exploited to favor the formation of N1-substituted products under conditions that allow for thermodynamic equilibration.[7]

Q3: What are the most reliable methods to distinguish between N1- and N2-substituted indazole isomers?

Unambiguous structural characterization is crucial. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional experiments like Heteronuclear Multiple Bond Correlation (HMBC).[1][10] In an HMBC spectrum, a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring is a definitive indicator of an N1-substituted isomer.[1][11] Other techniques like ¹H NMR, ¹³C NMR, and HPLC can also provide strong evidence for differentiation.[12][13]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, providing explanations of the underlying chemistry and actionable solutions.

Problem 1: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 product?

Root Cause Analysis: Obtaining a mixture of isomers is the most common outcome in indazole N-alkylation.[14] Achieving N1 selectivity requires pushing the reaction conditions to favor the formation of the thermodynamically more stable product.[4] This involves a careful selection of base, solvent, and an understanding of the electronic and steric effects of your specific substrate.

Strategies for Resolution:

  • Optimize Base and Solvent Combination: This is the most critical factor. The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][6] The prevailing hypothesis is that the sodium cation coordinates between the N2 nitrogen and an electron-rich group at the C3 position, sterically blocking the N2 position and directing the alkylating agent to N1.[4][6] In contrast, using polar aprotic solvents like DMF can diminish regioselectivity.[1]

  • Leverage Substituent Effects: The substituents on the indazole ring play a major role.

    • Steric Hindrance: Bulky substituents at the C7 position can sterically hinder attack at N1, thus favoring N2 substitution.

    • Electronic Effects: Electron-withdrawing groups or substituents capable of chelation at the C3 position (e.g., -CO₂Me, -C(O)Me, -C(O)NH₂) have been shown to yield >99% N1 regioselectivity when using the NaH/THF system.[1][6]

  • Promote Thermodynamic Equilibration: For certain electrophiles, such as α-halo carbonyls, it's possible to achieve N1 selectivity through an equilibration process that favors the most stable isomer.[1] This may involve adjusting the reaction temperature or time to allow the kinetically formed N2-isomer to rearrange to the thermodynamically favored N1-isomer.[7][8]

Problem 2: My goal is the N2-substituted indazole, but I keep isolating the N1 isomer as the major product. How can I selectively synthesize the N2 product?

Root Cause Analysis: Synthesizing the less stable 2H-indazole isomer requires overcoming the thermodynamic preference for the 1H-isomer. This typically involves strategies that operate under kinetic control or by using synthetic routes that are inherently designed to produce the N2-substituted ring system.

Strategies for Resolution:

  • Employ Kinetic Control Conditions: The N2 position is often more kinetically accessible.[8] Using milder reaction conditions can favor the kinetic product. For example, protection of the indazole nitrogen with a tetrahydropyran (THP) group under mildly acidic conditions has been shown to favor kinetic protection at the N2 position.[8]

  • Utilize Alternative Synthetic Routes: Instead of post-functionalization of the indazole core, consider building the ring with the N2 substituent already incorporated.

    • Davis-Beirut Reaction: This reaction is a powerful method for the synthesis of 2H-indazoles from o-nitrobenzylamines, proceeding through a key nitroso imine intermediate.[15][16][17] It is particularly effective for accessing 3-alkoxy-2H-indazoles.[16]

    • Cadogan Reductive Cyclization: This one-pot method involves the condensation of o-nitrobenzaldehydes with primary amines, followed by a reductive cyclization to afford 2H-indazoles.[18]

  • Directed Alkylation Reagents: Certain reagent systems are known to favor N2-alkylation.

    • Mitsunobu Reaction: Using Mitsunobu conditions (e.g., an alcohol, DEAD, and TPP) has been shown to provide excellent yields and high regioselectivity for N2-substituted indazoles.[14][19]

    • Metal-Mediated Alkylation: Gallium/Aluminum (Ga/Al) or Aluminum-mediated direct alkylation reactions have been developed specifically for the high-yield, regioselective synthesis of 2H-indazoles.[20][21]

  • Exploit Ring Substituent Effects: As noted previously, certain substituents can override the inherent thermodynamic preference. Electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity (≥96%).[1][22]

Problem 3: My reaction yield is poor, or the starting material is not consumed, even when targeting a specific isomer.

Root Cause Analysis: Low conversion or yield can be attributed to several factors, including reagent quality, reaction conditions, or the inherent reactivity of the chosen electrophile.

Strategies for Resolution:

  • Verify Reagent Quality: Ensure that the base is active and handled under appropriate inert conditions (e.g., NaH should be fresh and washed to remove mineral oil if necessary). Solvents must be anhydrous, as water can quench the base and the indazolide anion.

  • Assess Electrophile Reactivity: The nature of the leaving group on the alkylating agent is critical. The general reactivity trend is R-I > R-OTs > R-Br > R-Cl. If using a less reactive alkyl halide like a chloride, consider converting it to the corresponding iodide in situ using a catalytic amount of NaI or KI (Finkelstein reaction).

  • Consider Alternative Synthetic Strategies: If direct N-alkylation proves consistently problematic, alternative C-N bond-forming strategies may be more effective. Transition metal-catalyzed methods, such as Buchwald-Hartwig amination, can be employed for N-arylation.[8] For complex substitutions, building the indazole ring from pre-functionalized precursors is often a more robust approach.[1][23]

Visualizing Synthetic Strategies & Workflows

dot

cluster_challenge The Core Challenge: Ambident Nucleophile Indazole Indazole Base Base (-H⁺) Indazole->Base Anion Indazolide Anion (Ambident Nucleophile) Base->Anion Deprotonation Electrophile Electrophile (R-X) Anion->Electrophile N1_Product N1-Substituted Indazole (Thermodynamic Product) Electrophile->N1_Product Attack at N1 N2_Product N2-Substituted Indazole (Kinetic Product) Electrophile->N2_Product Attack at N2

Caption: Ambident nature of the indazolide anion.

dot

cluster_workflow Decision Workflow for Regioselective Synthesis start Desired Regioisomer? n1 Target: N1-Isomer start->n1 n2 Target: N2-Isomer start->n2 cond_n1 Conditions: NaH in THF n1->cond_n1 cond_n2 Choose Kinetic Strategy n2->cond_n2 subst_n1 Substituents: C3-EWG or bulky group? cond_n1->subst_n1 yes_n1 High N1 Selectivity subst_n1->yes_n1 Yes no_n1 Consider Thermodynamic Equilibration subst_n1->no_n1 No mitsunobu Mitsunobu Reaction cond_n2->mitsunobu davis_beirut Davis-Beirut Reaction cond_n2->davis_beirut subst_n2 Substituents: C7-EWG present? cond_n2->subst_n2 yes_n2 High N2 Selectivity subst_n2->yes_n2 Yes

Caption: Strategic workflow for isomer synthesis.

Analytical Techniques for Isomer Differentiation

Accurate identification of your product is non-negotiable. Below is a summary of key spectroscopic markers used to differentiate N1 and N2-substituted indazoles.

TechniqueFeatureN1-Substituted Isomer (1H-Indazole)N2-Substituted Isomer (2H-Indazole)Reference
¹H NMR Chemical Shift of H-3Typically ~8.10 ppm (in CDCl₃)More deshielded, appears further downfield (~8.4 ppm)[12][13]
¹³C NMR Chemical Shift of C-3~135 ppmMore deshielded, ~123 ppm[13]
¹³C NMR Chemical Shift of C-7a~140 ppmMore shielded, ~148 ppm[13]
HMBC Key CorrelationCorrelation between N-CH₂ protons and C-7a No correlation between N-CH₂ protons and C-7a[1][11]
NOESY Key CorrelationCorrelation between N-CH₂ protons and H-7Correlation between N-CH₂ protons and H-3[10]

dot

cluster_analytical Analytical Workflow for Isomer Identification start Crude Reaction Mixture purify Purification (e.g., Column Chromatography) start->purify isolate Isolate Potential Isomer(s) purify->isolate nmr Acquire NMR Spectra (¹H, ¹³C, HMBC) isolate->nmr hmbc_check Check for N-CH₂ to C-7a HMBC Correlation nmr->hmbc_check n1_struct Structure Confirmed: N1-Isomer hmbc_check->n1_struct Yes n2_struct Structure Confirmed: N2-Isomer hmbc_check->n2_struct No

Caption: Workflow for differentiating isomers.

Key Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF [1][6]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be visible.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction may require heating depending on the electrophile's reactivity.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction [14][19]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (TPP, 1.5 equiv).

  • Solvent Addition: Add anhydrous THF to create a ~0.2 M solution.

  • Reagent Addition: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 10-15 minutes. The solution may develop a characteristic color change.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct.

  • Purification: Purify the residue by column chromatography on silica gel. It may be beneficial to triturate the crude material with a solvent like ether to precipitate out some of the triphenylphosphine oxide before chromatography.

References

Technical Support Center: Optimization of Pinnick Oxidation for Indazole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazole-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Pinnick oxidation to convert indazole-3-carboxaldehydes to their corresponding carboxylic acids. Given the unique electronic properties and potential sensitivities of the indazole ring system, this "simple" oxidation can present unexpected challenges.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust, optimized protocol to guide you toward successful and reproducible outcomes.

Part 1: Foundational Principles & Key Considerations

The Pinnick oxidation is a highly valued transformation in organic synthesis for its mild conditions and tolerance of a wide array of functional groups, making it particularly suitable for complex heterocyclic substrates.[1][2][3] The reaction employs sodium chlorite (NaClO₂) as the terminal oxidant, which, under weakly acidic conditions, generates the active oxidant, chlorous acid (HClO₂).[1][4]

The generally accepted mechanism proceeds as follows:

  • Formation of Chlorous Acid: A buffer, typically a phosphate salt like NaH₂PO₄, establishes a mild acidic environment (pH ~3-5) to generate chlorous acid from sodium chlorite.[5][6]

  • Addition to Aldehyde: The chlorous acid adds to the carbonyl of the aldehyde.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen and yielding the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1][4][7][8]

The primary challenge in any Pinnick oxidation is managing the highly reactive byproduct, hypochlorous acid (HOCl).[1][7] HOCl can engage in undesirable side reactions, such as chlorinating electron-rich aromatic rings (a significant concern for indazoles), reacting with double bonds, or decomposing the sodium chlorite reagent itself.[1][3] To mitigate this, a scavenger is essential.[7][8]

Pinnick_Mechanism cluster_main Pinnick Oxidation Pathway cluster_scavenger Scavenger Role Aldehyde Aldehyde Intermediate Intermediate Aldehyde->Intermediate + HClO₂ Chlorous_Acid HClO₂ (from NaClO₂ + Buffer) Carboxylic_Acid Carboxylic_Acid Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl_Byproduct HOCl (Reactive Byproduct) Intermediate->HOCl_Byproduct Inert_Product Inert Chlorohydrin HOCl_Byproduct->Inert_Product Quenched by Scavenger e.g., 2-Methyl-2-butene Scavenger->Inert_Product Troubleshooting_Flowchart start Reaction Complete? check_reagents Incomplete Reaction: - Check NaClO₂ age/purity - Increase NaH₂PO₄ buffer (5-10 eq) - Increase NaClO₂ (1.5 -> 3.0 eq) start->check_reagents No (Stalled) dark_color Dark Color / Byproducts: - Increase scavenger (5-20 eq) - Run at 0-5 °C - Consider reverse addition start->dark_color Yes, but messy low_yield Low Yield After Workup: - Acidify to pH 3-4 before extraction - Collect precipitate by filtration - Perform multiple (3-5x) extractions start->low_yield Yes, but low recovery success Successful Reaction check_reagents->success dark_color->success low_yield->success

References

Technical Support Center: Overcoming Solubility Issues of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based compounds. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3] However, the planar, aromatic nature of this heterocyclic system frequently leads to poor aqueous solubility, creating significant hurdles in experimental assays and preclinical development.[4]

This guide is designed to provide you with direct, actionable solutions to the solubility challenges you may encounter. It moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific indazole derivative.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common and urgent issues faced during routine laboratory work.

Q1: My indazole compound immediately precipitates when I dilute my DMSO stock solution into my aqueous buffer (e.g., PBS) or cell culture medium. What's happening and what should I do first?

A: This is the most frequent solubility issue, often called "crashing out." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous environment once the DMSO concentration is diluted below a critical level. The DMSO acts as a co-solvent, and its abrupt dilution leaves the hydrophobic compound exposed to the polar aqueous medium, causing it to precipitate.[4]

Immediate Troubleshooting Steps:

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your assay allows, but typically below 0.5% to avoid solvent-induced artifacts or toxicity.[4]

  • Lower the Final Compound Concentration: You may be exceeding the maximum aqueous solubility of your compound. Perform a serial dilution to determine the highest concentration that remains in solution.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, perform a stepwise (serial) dilution. Add the stock to a smaller volume of pre-warmed (37°C) medium or buffer first, vortex gently, and then add this intermediate dilution to the final volume. This gradual change in solvent polarity can prevent shocking the compound out of solution.[4]

  • Pre-warm Your Aqueous Medium: Solubility is often temperature-dependent. Adding a concentrated stock to cold media can decrease solubility. Always use media or buffers pre-warmed to your experimental temperature (e.g., 37°C).[4][5]

Q2: I've tried the basic steps, but my compound still precipitates. Is there a chemical reason related to the indazole structure itself?

A: Yes. The indazole ring system is amphoteric, meaning it can act as both a weak acid and a weak base.[6] This is due to the two nitrogen atoms in the pyrazole ring.

  • Protonation (acting as a base): One of the nitrogen atoms can be protonated. For the parent indazole molecule, this occurs at a very acidic pH, with a pKa of ~1.04 - 1.3 .[6][7][8]

  • Deprotonation (acting as an acid): The N-H proton can be removed under basic conditions. For the parent indazole, this has a pKa of ~13.86 .[6][7]

The solubility of your compound is lowest at its isoelectric point (pI) and increases as it becomes charged (ionized). If the pH of your buffer is near the compound's pI, it will be in its least soluble, neutral form. Adjusting the pH away from the pI can significantly increase solubility.

Q3: My compound is soluble initially but precipitates after several hours or days in the incubator. Why?

A: This delayed precipitation points to changes occurring over time in the culture environment.

  • Cellular Metabolism: As cells metabolize, they often acidify the culture medium by producing lactic acid. This pH shift can move the pH closer to your compound's pI, causing it to fall out of solution.[4]

  • Evaporation: Over long-term experiments, evaporation from the culture vessel can increase the concentration of all components, including your compound, pushing it past its solubility limit.[4][9]

  • Interaction with Media Components: Some compounds can slowly interact with salts, proteins (especially in serum), or other media components to form insoluble complexes.[4][5]

  • Metastable State: Your initial preparation might be a supersaturated, thermodynamically unstable solution. Over time, it reverts to a more stable, less soluble (often crystalline) state.

Solutions: Monitor the pH of your medium, ensure proper incubator humidification, and consider using one of the advanced solubilization strategies outlined in the next section if the problem persists.

Section 2: Advanced Solubilization Strategies & Technical Protocols

When simple adjustments are insufficient, a formulation-based approach is necessary. The choice of strategy depends on the compound's properties and the experimental context (e.g., in vitro vs. in vivo).

Strategy 1: pH Adjustment

Causality: This is the most direct approach for ionizable compounds. By adjusting the pH of the solvent to be at least 1-2 units away from the compound's pKa, you can ensure that the majority of the compound exists in its more soluble, ionized form.[6][10][11] For a typical indazole-based weak base, lowering the pH will increase solubility. For a weak acid, increasing the pH will increase solubility.

Experimental Protocol: Determining a pH-Solubility Profile

This experiment is crucial to confirm if pH modification is a viable strategy for your specific indazole derivative.

  • Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibration: Add an excess amount of your solid compound to a small volume of each buffer in separate vials. Ensure enough solid is present that it does not all dissolve.

  • Saturation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. This is known as the "shake-flask" method.[12]

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed, followed by careful collection of the supernatant. Filtration can also be used, but be cautious of potential compound adsorption to the filter membrane.

  • Quantification: Accurately quantify the concentration of the dissolved compound in each supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH of each buffer. The resulting curve will reveal the pH at which solubility is maximal.

Strategy 2: Utilizing Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They act as molecular hosts, encapsulating the poorly soluble "guest" molecule (your indazole compound). This "inclusion complex" presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound.[13][14][15] The binding is a dynamic equilibrium driven by favorable thermodynamic interactions, including the release of high-energy water molecules from the hydrophobic cavity.[14][16][17][18]

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low cellular toxicity compared to other derivatives.[6]

Experimental Protocol: Solubilization with HP-β-CD
  • Materials: 20% (w/v) stock solution of HP-β-CD in water, 10-50 mM compound stock in DMSO, desired aqueous buffer.

  • Procedure: a. Prepare a series of HP-β-CD concentrations in your aqueous buffer (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). b. To each cyclodextrin solution, add the compound from the DMSO stock to your desired final concentration. Keep the final DMSO concentration constant and minimal (<0.5%). c. Include a control with no HP-β-CD. d. Incubate the solutions for 1-2 hours at room temperature with gentle agitation to allow for complex formation. e. Visually inspect for precipitation. For quantitative analysis, use the protocol for determining the pH-solubility profile, replacing the different pH buffers with the different HP-β-CD concentrations.

Strategy 3: Amorphous Solid Dispersions

Causality: Crystalline solids have a highly ordered lattice structure that requires significant energy to break during dissolution. An amorphous solid lacks this long-range order and exists in a higher energy state. A solid dispersion is the distribution of a drug (in an amorphous state) within a solid hydrophilic carrier (often a polymer).[11][19][20] When this dispersion is introduced to an aqueous medium, the hydrophilic carrier dissolves rapidly, releasing the drug as fine, amorphous particles with a vastly increased surface area and transiently high solubility, leading to faster dissolution and improved absorption.[13][21]

Experimental Protocol: Lab-Scale Solid Dispersion Preparation (Solvent Evaporation Method)

This is one of the most accessible methods for laboratory-scale preparation.[20]

  • Selection of Components: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), or Soluplus®). Select a volatile common solvent that dissolves both your indazole compound and the chosen carrier (e.g., methanol, ethanol, acetone).

  • Dissolution: Dissolve the drug and the carrier in the common solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of solution as the solvent volume decreases.

  • Drying: The resulting solid film should be further dried under a high vacuum for 12-24 hours to remove any residual solvent.

  • Processing: The dried solid dispersion can then be gently ground into a fine powder for use in dissolution studies or formulation.

  • Characterization (Optional but Recommended): Techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) can be used to confirm that the drug is in an amorphous state within the dispersion.[22][23]

Strategy 4: Nanosuspensions

Causality: This is a physical modification approach. By reducing the particle size of the drug to the nanometer range (typically <1000 nm), the surface area-to-volume ratio is dramatically increased.[24] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate. Furthermore, the saturation solubility can also be increased for nanoparticles due to the higher surface energy. This approach is carrier-free, allowing for high drug loading.[25]

Section 3: Data Summary & Method Selection

Choosing the right strategy is critical. The following table provides a comparative summary to guide your decision-making process.

Strategy Mechanism Typical Application Advantages Disadvantages
pH Adjustment Increases the fraction of the soluble, ionized form of the drug.[6]In vitro buffers, simple formulations.Simple, cost-effective, can produce large increases in solubility.[6]Not suitable for pH-sensitive assays or in vivo use where pH is buffered; requires knowledge of pKa.[6]
Co-solvents (e.g., DMSO, PEG) Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[2][6]Stock solutions, in vitro assays.Simple, rapid, widely used for preparing stock solutions.Can be toxic to cells at higher concentrations; may interfere with assay components; requires careful vehicle controls.[6]
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic drug in a host-guest complex, increasing apparent water solubility.[13][14][15]Cell-based assays, in vivo formulations.Low cellular toxicity compared to organic solvents; can improve compound stability.[6][26]Can be more expensive; may alter drug-target binding kinetics in some assays.
Solid Dispersions Creates a high-energy, amorphous form of the drug dispersed in a hydrophilic carrier, increasing dissolution rate.[11][19]Oral formulations for in vivo studies.Significant enhancement of oral bioavailability for BCS Class II/IV drugs; stabilizes the amorphous state.[11][20]Requires more complex preparation and characterization; potential for recrystallization during storage.
Nanosuspensions Increases surface area and saturation solubility by reducing particle size to the nanometer scale.[24][25]Oral and parenteral formulations.High drug loading; applicable to a wide range of poorly soluble drugs; improves bioavailability.[25]Requires specialized equipment (e.g., high-pressure homogenizers, mills); potential for particle aggregation.

Section 4: Visualization of Workflows

To better illustrate the decision-making process and experimental flows, the following diagrams are provided.

G cluster_start Initial Problem cluster_level1 Level 1: Basic Troubleshooting cluster_level2 Level 2: Formulation Strategies cluster_end Outcome start Indazole compound precipitates in aqueous buffer check_conc Q: Concentration too high? A: Lower final compound conc. start->check_conc Try these first check_solvent Q: Final solvent > 0.5%? A: Reduce solvent conc. start->check_solvent Try these first check_temp Q: Using cold buffer? A: Pre-warm to 37°C start->check_temp Try these first check_dilution Q: 'Crashing out' on dilution? A: Use serial dilution method start->check_dilution Try these first ph_adjust pH Adjustment (for ionizable compounds) check_conc->ph_adjust If still precipitating... check_solvent->ph_adjust If still precipitating... check_temp->ph_adjust If still precipitating... check_dilution->ph_adjust If still precipitating... cyclodextrin Cyclodextrin Complexation (HP-β-CD) ph_adjust->cyclodextrin If pH is not viable... solved Compound Solubilized ph_adjust->solved solid_disp Solid Dispersion (for in vivo / oral) cyclodextrin->solid_disp If complexation fails... cyclodextrin->solved solid_disp->solved

Caption: A troubleshooting workflow for addressing solubility issues.

G cluster_exp Experimental Workflow: Solid Dispersion (Solvent Evaporation) step1 Step 1: Dissolution Dissolve Drug + Polymer in common volatile solvent step2 Step 2: Evaporation Remove solvent using rotary evaporator step1->step2 step3 Step 3: Drying Dry resulting film under high vacuum step2->step3 step4 Step 4: Processing Grind dried film into a fine powder step3->step4 step5 Step 5: Characterization Confirm amorphous state (DSC / PXRD) step4->step5

Caption: Key steps for lab-scale amorphous solid dispersion preparation.

References

Technical Support Center: Purification of 7-Methyl-1H-indazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Methyl-1H-indazole-5-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to enhance the purity and yield of these valuable compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The primary methods for purifying these compounds are recrystallization and column chromatography. The choice between them depends on the impurity profile, the scale of the reaction, and the desired final purity. For many indazole derivatives, a combination of these techniques is often employed to achieve high purity.[1]

Q2: I'm struggling with the separation of N1 and N2 substituted indazole isomers. What is the best approach?

A2: The separation of N1 and N2 isomers is a common challenge. A mixed-solvent recrystallization strategy can be highly effective, often negating the need for column chromatography.[2] By carefully selecting a combination of a water-soluble organic solvent (like acetone, ethanol, or methanol) and water, you can leverage the differential solubilities of the isomers to selectively crystallize one, achieving purities greater than 99%.[2][3]

Q3: My this compound derivative is highly polar and streaks badly on a silica TLC plate. What can I do?

A3: Tailing or streaking on silica gel is common for polar and basic compounds like indazoles.[4] To mitigate this, you can try a more polar eluent system. A common and effective approach is to add a small amount of a modifier to your mobile phase. For acidic compounds like carboxylic acids, adding a small amount of acetic or formic acid can suppress ionization and reduce tailing.[5] For basic indazole derivatives, adding a small percentage of a base like triethylamine or ammonium hydroxide to the mobile phase can improve peak shape.[4][6]

Q4: How can I confirm the purity and identity of my purified this compound derivative?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis.[1][7] Thin-Layer Chromatography (TLC) provides a quick qualitative check.[1][8] To confirm the structure, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for identifying organic impurities and verifying the compound's structure, while Mass Spectrometry (MS) confirms the molecular weight.[1][9]

Q5: My compound seems to be degrading on the silica gel column. What are my options?

A5: If your compound is unstable on silica, you have a few alternatives. You can try deactivating the silica gel to reduce its acidity.[6] Alternatively, consider using a different stationary phase like alumina, which can be less harsh for some basic compounds.[6][10] For very sensitive compounds, reverse-phase chromatography might be a suitable option.[6]

II. Troubleshooting Guides

A. Column Chromatography Purification

Column chromatography is a versatile technique for purifying this compound derivatives. However, several issues can arise.

Problem 1: Poor Separation of the Desired Compound from Impurities

Possible Cause: The chosen solvent system (eluent) lacks the optimal polarity to resolve the mixture's components.

Solution:

  • Systematic TLC Analysis: Before committing to a column, conduct a thorough TLC analysis with various solvent systems. Aim for an Rf value between 0.2 and 0.4 for your target compound to ensure good separation.[1]

  • Employ Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a gradient. Start with a less polar solvent and gradually increase the polarity. For instance, a gradient of ethyl acetate in hexanes or methanol in dichloromethane can be very effective.[1]

  • Stationary Phase Variation: While silica gel is the most common stationary phase, consider using alumina, especially for basic indazole derivatives.[1][10]

Problem 2: The Compound is Not Eluting from the Column

Possible Cause: The eluent is too non-polar, causing your highly polar compound to remain strongly adsorbed to the stationary phase.

Solution:

  • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using chloroform or dichloromethane, adding a small amount of methanol (1-10%) can significantly increase the eluting power.[1][6]

  • Check Compound Stability: Verify that your compound is stable on the stationary phase. A simple test is to spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred.[6]

B. Recrystallization Purification

Recrystallization is a powerful technique for purifying solid compounds, especially for obtaining highly pure crystalline material.

Problem 1: The Compound Oiled Out Instead of Crystallizing

Possible Cause: The solution was cooled too quickly, or the solvent is not ideal, leading to supersaturation and separation as a liquid phase.

Solution:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of well-defined crystals.

  • Solvent Screening: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures with water) to find the optimal one.[1][3][8]

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This can provide nucleation sites for crystal growth.

Problem 2: Low Recovery of the Purified Compound

Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

Solution:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] Adding solvent in small portions near the boiling point is a good practice.

  • Solvent Mixture: If your compound is too soluble in a single solvent, consider using a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by concentrating the filtrate and allowing a second crop of crystals to form.

C. Dealing with Highly Polar Derivatives

Many derivatives of this compound are highly polar, presenting unique purification challenges.

Problem: The compound is water-soluble, making extraction difficult.

Possible Cause: The presence of both a carboxylic acid and a basic indazole ring can lead to high water solubility, especially at certain pH values.

Solution:

  • pH Adjustment: To extract the carboxylic acid into an organic layer, acidify the aqueous solution to a pH of around 3-4.[11] This protonates the carboxylate, making it less water-soluble. Conversely, to remove basic impurities, you can wash the organic layer with a dilute acid.

  • Salting Out: Add a salt like sodium chloride or potassium carbonate to the aqueous layer.[12] This can decrease the solubility of your organic compound in the aqueous phase, improving extraction efficiency.[12]

  • Alternative Extraction Solvents: If standard solvents like ethyl acetate are ineffective, try more polar solvents like butanol for the extraction.[12]

III. Experimental Protocols & Workflows

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Create a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle without trapping air bubbles.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.[1]

  • Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Visualization of Troubleshooting Logic

Troubleshooting Poor Separation in Column Chromatography

G start Poor Separation in Column Chromatography check_tlc Was a thorough TLC analysis performed? start->check_tlc perform_tlc Perform TLC with various solvent systems. Aim for Rf of 0.2-0.4 for the product. check_tlc->perform_tlc No isocratic_elution Is an isocratic elution being used? check_tlc->isocratic_elution Yes perform_tlc->isocratic_elution use_gradient Switch to a gradient elution. Start with a less polar solvent and gradually increase polarity. isocratic_elution->use_gradient Yes check_stationary_phase Is the compound stable on silica? isocratic_elution->check_stationary_phase No success Improved Separation use_gradient->success change_stationary_phase Consider using alumina or reverse-phase silica. check_stationary_phase->change_stationary_phase No check_stationary_phase->success Yes change_stationary_phase->success

Caption: A decision-making workflow for troubleshooting poor separation.

General Purification Strategy for Indazole Carboxylic Acids

G crude_product {Crude Product| Impurities Present} is_solid Is the product a solid? crude_product->is_solid recrystallization Recrystallization - Screen for optimal solvent - Slow cooling is_solid->recrystallization Yes column_chromatography Column Chromatography - Optimize solvent system via TLC - Consider gradient elution is_solid->column_chromatography No check_purity Check Purity (TLC, HPLC, NMR) recrystallization->check_purity column_chromatography->check_purity check_purity->recrystallization Purity <98% (from Column) check_purity->column_chromatography Purity <98% (from Recrystallization) pure_product {Pure Product} check_purity->pure_product Purity >98%

Caption: A general strategy for purifying indazole carboxylic acids.

IV. Data Summary

TechniqueKey ParametersCommon Solvents/Mobile PhasesExpected Purity
Column Chromatography Stationary phase (Silica, Alumina), Eluent polarity, Gradient vs. IsocraticHexane/Ethyl Acetate, Dichloromethane/Methanol, often with acid/base modifier>95%
Recrystallization Solvent choice, Cooling rate, Compound solubilityEthanol, Methanol, Acetone, Water, or mixtures thereof>99% (if successful)

V. References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (URL: 3)

  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. (2024-03-08). (URL: 7)

  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025-02-20). (URL: 8)

  • Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide - Benchchem. (URL: 11)

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (URL: 13)

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: 6)

  • WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents. (URL: 14)

  • 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 - Biosynth. (URL: 15)

  • Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification - Benchchem. (URL: 1)

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (URL: 10)

  • Crystalline form of indazole derivative and preparation method thereof - Eureka | Patsnap. (URL: 16)

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023-01-07). (URL: 4)

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012-08-07). (URL: 17)

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: 18)

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018-04-25). (URL: 19)

  • How can I isolate a highly polar compound from an aqueous solution? - ResearchGate. (2014-02-03). (URL: 12)

  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol - Benchchem. (URL: 20)

  • Troubleshooting unexpected NMR peaks in 7-Methyl-1H-indazole-3-carboxamide - Benchchem. (URL: 9)

  • Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis - Benchchem. (URL: 2)

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (URL: 21)

  • Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis - Benchchem. (URL: 5)

References

Technical Support Center: Navigating Side Reactions in Indazole Synthesis from Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenges encountered during the synthesis of indazoles from indoles, with a particular focus on the avoidance of side reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your target indazole compounds.

Introduction: The Indole-to-Indazole Transformation

The conversion of indoles to indazoles is a valuable transformation in medicinal chemistry, as the indazole scaffold is a privileged structure found in numerous therapeutic agents.[1][2][3][4][5][6] A prevalent method for this conversion is the nitrosation of indoles, which proceeds through a multi-step pathway involving the formation of a C3-nitrosoindole intermediate.[1][7] This intermediate then undergoes a ring-opening and subsequent ring-closure to yield the desired indazole.[1] However, this synthetic route is often plagued by the formation of unwanted side products, which can significantly reduce the yield and complicate purification. This guide will address the most common side reactions and provide strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for converting indoles to indazoles?

A1: The most common method involves the nitrosation of the indole at the C3 position to form an oxime intermediate. This is typically achieved using a nitrosating agent like sodium nitrite in an acidic medium. The oxime then undergoes a ring-opening, followed by a cyclization to form the 1H-indazole ring system.[1] This process is often referred to as the Büchi reaction.[8]

Q2: What are the most common side reactions observed during this transformation?

A2: The most frequently encountered side reaction is the formation of dimeric byproducts.[1][8] This occurs when a molecule of the starting indole, which is nucleophilic, attacks a reactive intermediate of the reaction. Other potential side reactions include the formation of N-nitrosoindoles and Bamberger triazine-like structures, depending on the reaction conditions and the substrate.[9]

Q3: How do the electronic properties of the indole substituent affect the reaction outcome?

A3: The electronic nature of the substituents on the indole ring plays a crucial role. Electron-rich indoles are more nucleophilic and, therefore, more prone to dimer formation.[1][8] Conversely, electron-deficient indoles may require more forcing conditions, such as higher temperatures, to achieve full conversion to the indazole.[1]

Q4: Can N-protection of the indole prevent side reactions?

A4: Yes, protecting the indole nitrogen can be an effective strategy. Electron-withdrawing protecting groups, such as Boc or tosyl, decrease the electron density of the indole ring, making it less nucleophilic and thus less susceptible to dimerization and other side reactions involving electrophilic attack.[10] However, the choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable later.[10][11]

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed analysis of common side reactions and practical steps to minimize their formation.

Issue 1: Dimer Formation

Dimeric byproducts are a persistent issue, especially with electron-rich indoles.[1][8] These are often intensely colored, making them easily detectable but challenging to separate from the desired product.[8]

Causality: Dimerization occurs when a nucleophilic indole molecule attacks a reactive intermediate, such as the C3-nitrosoindole or the subsequent oxime.[1][8] This is more prevalent at higher concentrations of the starting indole.

Mitigation Strategies:

  • Reverse Addition: Instead of adding the acid to a mixture of the indole and sodium nitrite, a solution of the indole should be added slowly to the pre-formed nitrosating mixture.[1][7] This maintains a low concentration of the indole throughout the reaction, minimizing the chance of dimerization.

  • Low Concentration: Working at a lower overall reaction concentration can also disfavor the bimolecular dimerization reaction.[1]

  • Temperature Control: Maintaining a low temperature, typically around 0 °C, during the addition of the indole is crucial to control the reaction rate and suppress side reactions.[8]

Experimental Protocol: Optimized Nitrosation with Reverse Addition

  • Preparation of the Nitrosating Mixture: In a round-bottom flask, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a suitable solvent mixture (e.g., water/DMF). Cool the solution to 0 °C in an ice bath. Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution with vigorous stirring.[8]

  • Indole Addition: Dissolve the indole (1 equivalent) in a minimal amount of the organic co-solvent (e.g., DMF). Using a syringe pump, add the indole solution dropwise to the cold, vigorously stirred nitrosating mixture over a prolonged period (e.g., 2 hours).[8]

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the product with an appropriate organic solvent, dry the organic phase, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Issue 2: N-Nitrosation

The formation of N-nitrosoindoles is another potential side reaction, where the nitrosating agent attacks the indole nitrogen instead of the C3 position.[9]

Causality: The indole nitrogen is also a nucleophilic site. The regioselectivity of nitrosation (N vs. C3) can be influenced by the reaction conditions and the steric environment around the nitrogen.

Mitigation Strategies:

  • N-Protection: Protecting the indole nitrogen with a suitable group before the nitrosation step is the most direct way to prevent N-nitrosation.[10][12] The choice of protecting group should be guided by its stability to the acidic nitrosation conditions and the ease of its subsequent removal.

  • pH Control: Carefully controlling the pH of the reaction medium can influence the reactivity of the nitrosating species and the indole. Slightly acidic conditions are generally favored for C3-nitrosation.[1]

Table 1: Common N-Protecting Groups for Indoles and Their Cleavage Conditions

Protecting GroupAbbreviationIntroduction ConditionsCleavage Conditions
tert-ButoxycarbonylBocBoc₂O, DMAPStrong acid (e.g., TFA) or mild acid with heat[13]
TosylTsTsCl, baseHarsh conditions (e.g., strong reducing agents)[10][11]
BenzylBnBnBr, baseHydrogenolysis (e.g., H₂, Pd/C)
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, baseFluoride source (e.g., TBAF) or acid[10]
Issue 3: Formation of Bamberger Triazine-like Byproducts

Under certain conditions, particularly with an excess of the diazonium salt precursor, the reaction can lead to the formation of triazine derivatives, in a reaction mechanistically related to the Bamberger triazine synthesis.[14][15][16]

Causality: This side reaction involves the coupling of a diazonium species with a nucleophilic partner, followed by cyclization. While more common in other contexts, intermediates in the indole-to-indazole conversion can potentially undergo such pathways if reaction conditions are not carefully controlled.

Mitigation Strategies:

  • Stoichiometry Control: Precise control over the stoichiometry of the nitrosating agent is critical. Using a minimal effective amount of sodium nitrite can help to avoid the formation of excess reactive nitrogen species that could lead to these byproducts.

  • Reaction Quenching: Prompt and effective quenching of the reaction upon completion is important to destroy any unreacted nitrosating agents.

Visualization of Key Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Indazole_Synthesis Indole Indole Nitrosoindole C3-Nitrosoindole (Intermediate) Indole->Nitrosoindole + HNO2 Dimer Dimeric Byproduct Indole->Dimer + Reactive Intermediate NNitrosoindole N-Nitrosoindole Indole->NNitrosoindole + HNO2 (Side Reaction) Oxime Ring-Opened Oxime Nitrosoindole->Oxime Ring Opening Indazole 1H-Indazole (Desired Product) Oxime->Indazole Cyclization

Caption: Main reaction pathway and major side reactions.

Mitigation_Strategies cluster_dimer Dimer Formation cluster_nnitroso N-Nitrosation cluster_triazine Triazine Formation Dimer_Mitigation Reverse Addition Low Concentration Temperature Control NNitroso_Mitigation N-Protection pH Control Triazine_Mitigation Stoichiometry Control Effective Quenching

Caption: Key strategies to mitigate common side reactions.

Conclusion

The synthesis of indazoles from indoles is a powerful tool in the arsenal of medicinal chemists. However, a thorough understanding of the potential side reactions and the factors that influence them is paramount for a successful outcome. By implementing the strategies outlined in this guide, such as reverse addition, careful temperature and stoichiometry control, and the judicious use of protecting groups, researchers can significantly improve the efficiency and purity of their indazole syntheses.

References

troubleshooting guide for the amidation of indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you troubleshoot common issues and optimize your reaction outcomes.

Introduction: The Challenge of Indazole Amidation

The synthesis of indazole-3-carboxamides is a cornerstone in the development of numerous pharmacologically active compounds, including synthetic cannabinoids and PARP-1 inhibitors.[1][2] While the formation of an amide bond from a carboxylic acid and an amine is a fundamental reaction, the unique electronic and structural properties of the indazole ring system introduce specific challenges. Issues such as low yields, competing side reactions, and difficult purifications are common hurdles. This guide provides a structured, question-and-answer approach to diagnosing and resolving these problems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low or the reaction has stalled. What are the primary causes and how can I fix this?

Low conversion is one of the most frequent issues. The root cause often lies in suboptimal activation of the carboxylic acid, poor nucleophilicity of the amine, or inadequate reaction conditions.

Causality & Resolution:

  • Insufficient Carboxylic Acid Activation: The formation of an amide bond is kinetically slow and requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[3] If the coupling reagent is not potent enough, this activation step will be inefficient.

    • Solution: For sterically hindered or electron-deficient amines, a standard carbodiimide reagent like EDC may be insufficient. Switch to a more powerful uronium or phosphonium salt-based reagent like HATU, HBTU, or PyBOP.[4][5] HATU, in particular, is known for its high reactivity and fast reaction times due to the formation of a highly reactive OAt-active ester.[3][6]

  • Reagent Quality and Stoichiometry: The presence of moisture can hydrolyze activated intermediates and deactivate coupling reagents.

    • Solution: Ensure all reagents are of high quality and that solvents (typically DMF or DCM) are anhydrous.[5] It is standard practice to use a slight excess (1.1–1.2 equivalents) of the amine and the coupling reagent relative to the carboxylic acid to drive the reaction to completion.[5]

  • Inadequate Base: A non-nucleophilic organic base is crucial for deprotonating the carboxylic acid and neutralizing any acidic byproducts generated during the reaction.[4][5]

    • Solution: Use 2–3 equivalents of a hindered base like N,N-Diisopropylethylamine (DIPEA).[3][5] While Triethylamine (TEA) can be used, DIPEA is often preferred as its greater steric bulk makes it less likely to act as a competing nucleophile.[4]

  • Reaction Temperature: Most amide couplings proceed efficiently at room temperature. However, for challenging substrates, gentle heating may be necessary.

    • Solution: If the reaction is sluggish at room temperature after several hours, consider gently heating the reaction mixture to 40–50 °C. Monitor the reaction closely by TLC or LC-MS to avoid potential degradation or side reactions like decarboxylation.[4][5]

Q2: I'm observing multiple spots on my TLC plate. What are the most common side products and how can I minimize them?

The formation of multiple byproducts complicates purification and reduces the yield of the desired amide. The indazole ring itself and the coupling reagents are often the sources of these impurities.

Common Side Products & Mitigation Strategies:

  • N-Acylurea Formation: This is a classic side reaction when using carbodiimide coupling agents like EDC or DCC.[4][7] The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which terminates the reaction pathway.

    • Mitigation: This side reaction is effectively suppressed by adding a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[3][4] These additives intercept the O-acylisourea to form a more stable active ester that is less prone to rearrangement but still highly reactive towards the amine.[7][8]

  • N-Alkylation of the Indazole Ring: The indazole core has two nitrogen atoms (N-1 and N-2) that can be susceptible to alkylation, leading to a mixture of regioisomers.[4] This is a particularly significant issue if the synthesis involves an alkylation step.

    • Mitigation: When planning the synthesis, consider protecting the indazole nitrogen if subsequent steps involve harsh basic or alkylating conditions. If dealing with an existing mixture, careful purification by column chromatography is required to separate the N-1 and N-2 isomers.[4]

  • Decarboxylation: Under harsh conditions, particularly elevated temperatures, the indazole-3-carboxylic acid starting material can decarboxylate, leading to the formation of indazole as a byproduct.[4]

    • Mitigation: Maintain moderate reaction temperatures (0 °C to room temperature is typical) unless necessary to drive a sluggish reaction.

Q3: How do I choose the right coupling reagent for my experiment?

The choice of coupling reagent is critical and depends on the properties of your substrates, budget, and safety considerations.[3]

Data Presentation: Comparison of Common Coupling Reagents

Reagent SystemRelative ReactivityAdvantagesDisadvantagesTypical Use Case
EDC / HOBt ModerateCost-effective; water-soluble urea byproduct is easily removed via aqueous workup.[3][4]HOBt has explosive properties and its availability may be restricted.[5][7] Prone to N-acylurea side product without HOBt.[7]Routine amidations with unhindered primary and secondary amines.
HATU Very HighExtremely efficient, fast reaction rates, low rates of racemization.[3][6] Excellent for hindered or electron-poor substrates.[5]Higher cost; tetramethylurea byproduct can be difficult to remove via chromatography.[9] HOAt byproduct is also explosive.[9]Challenging couplings, sterically hindered substrates, peptide synthesis.[6]
PyBOP HighPhosphonium-based reagent, avoids guanidinylation side reactions sometimes seen with uronium salts. Safer alternative to the carcinogenic BOP reagent.[5][10]Higher cost than EDC.General purpose, good for sensitive substrates.
Q4: Purification is difficult. What are the best strategies for isolating my indazole-3-carboxamide product?

Effective purification depends on the properties of the desired product and the nature of the impurities. A combination of techniques is often required.

Purification Workflow:

  • Aqueous Workup: This is the first line of defense.

    • EDC-based reactions: The N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct is water-soluble and can be largely removed by washing the organic layer with water or a mild acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃).[4][11]

    • DCC-based reactions: The dicyclohexylurea (DCU) byproduct is insoluble in most common organic solvents and can be removed by simple filtration before proceeding with the aqueous workup.[4]

  • Column Chromatography: This is the most powerful method for separating the product from residual starting materials, reagents, and side products.[12]

    • Solvent System: A gradient elution is often most effective. Start with a less polar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol to a chloroform/DCM eluent).[12]

    • Troubleshooting: If the product does not elute, the solvent system is too non-polar. If separation is poor, the polarity difference between your eluent and your compounds is too small. Run analytical TLC plates with various solvent systems first to identify the optimal conditions, aiming for an Rf value of 0.2-0.4 for your product.[12]

  • Recrystallization: If the crude product is a solid of reasonable purity (>90%), recrystallization can be an excellent final purification step to obtain highly pure material.

    • Solvent Selection: Screen solvents like ethanol, methanol, or ethyl acetate to find one in which your compound is highly soluble when hot but poorly soluble at room temperature.[12]

Experimental Protocols & Methodologies

Protocol 1: General Amidation using EDC/HOBt

This protocol is a standard and cost-effective method suitable for many common amines.[4][11]

Materials:

  • Indazole-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or TEA (2.5 eq)

  • Anhydrous DMF

  • Standard workup reagents (EtOAc, 1M HCl, sat. NaHCO₃, brine, Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve indazole-3-carboxylic acid (1.0 eq), your amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add the base (DIPEA or TEA, 2.5 eq) dropwise.

  • Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[12]

Protocol 2: Amidation of a Challenging Amine using HATU

This protocol is recommended for sterically hindered, electron-deficient, or other poorly nucleophilic amines.[3][5]

Materials:

  • Indazole-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Standard workup reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq) to the mixture. Allow the solution to stir at room temperature for 10-15 minutes. This "pre-activation" step is crucial for forming the reactive OAt-ester.[5]

  • Add the amine (1.1 eq) to the activated acid mixture.

  • Stir at room temperature for 2–12 hours. The reaction is often much faster than with EDC. Monitor progress by TLC or LC-MS.

  • Perform the same aqueous workup as described in Protocol 1.

  • Purify the crude product. Note that the tetramethylurea byproduct from HATU is polar and may require careful chromatography for complete removal.[9]

Visualized Workflows and Mechanisms

To further clarify the processes involved, we have provided diagrams for the key reaction mechanisms and a general troubleshooting workflow.

Diagram 1: General Amidation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Carboxylic Acid (Indazole-3-COOH) B Add Base (e.g., DIPEA) C Add Coupling Reagent (e.g., HATU, EDC/HOBt) D Pre-activation (Formation of Active Ester) C->D E Add Amine (R-NH2) F Amide Bond Formation (Stir 2-24h at RT) G Aqueous Workup (Acid/Base Washes) F->G H Dry & Concentrate I Column Chromatography or Recrystallization J Pure Indazole-3-Carboxamide

Caption: A generalized workflow for the amidation of indazole-3-carboxylic acid.

Diagram 2: Troubleshooting Decision Tree

G Start Problem Observed LowYield Low Yield / Stalled Rxn Start->LowYield SideProducts Multiple Spots on TLC Start->SideProducts CheckReagents Check Reagent Quality (Anhydrous? Fresh?) LowYield->CheckReagents UsingCarbodiimide Using EDC/DCC? SideProducts->UsingCarbodiimide CheckStoich Verify Stoichiometry (Excess Amine/Reagent?) CheckReagents->CheckStoich If OK StrongerReagent Switch to Stronger Reagent (e.g., EDC -> HATU) CheckStoich->StrongerReagent If OK IncreaseTemp Gently Increase Temp (e.g., to 40-50 °C) StrongerReagent->IncreaseTemp If still stalled AddHOBt Add HOBt/Oxyma (Suppresses N-Acylurea) UsingCarbodiimide->AddHOBt Yes CheckTemp Reaction Temp Too High? (Risk of Decarboxylation) UsingCarbodiimide->CheckTemp No LowerTemp Run at RT or 0 °C CheckTemp->LowerTemp Yes

Caption: A decision tree for troubleshooting common amide coupling issues.

Diagram 3: Simplified EDC/HOBt Mechanism

G RCOOH Indazole-3-COOH OAI O-Acylisourea (Reactive, Unstable) RCOOH->OAI EDC EDC EDC->OAI NAU N-Acylurea (Side Product) OAI->NAU Rearrangement (No HOBt) HOBtEster HOBt Active Ester (More Stable) OAI->HOBtEster HOBt HOBt HOBt->HOBtEster Amide Desired Amide HOBtEster->Amide Amine Amine (R'-NH2) Amine->Amide

Caption: Role of HOBt in preventing N-acylurea formation in EDC couplings.

Diagram 4: Simplified HATU Mechanism

G Carboxylate Indazole-3-COO⁻ (from Acid + Base) OAtEster OAt-Active Ester (Highly Reactive) Carboxylate->OAtEster HATU_reagent HATU HATU_reagent->OAtEster TMU Tetramethylurea (Byproduct) HATU_reagent->TMU releases Amide Desired Amide OAtEster->Amide Amine Amine (R'-NH2) Amine->Amide

Caption: HATU-mediated activation proceeds via a highly reactive OAt-ester.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Indazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving indazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to enhance the efficiency and success of your synthetic endeavors.

Introduction to Suzuki Coupling with Indazoles

Indazoles are a critical heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors used in cancer therapy.[1][2][3] The Suzuki-Miyaura cross-coupling is a preferred method for the functionalization of the indazole scaffold, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[3][4] However, the unique electronic properties and the presence of the N-H group in unprotected indazoles can present specific challenges. This guide provides field-proven insights to overcome these hurdles.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address the most common issues encountered during the Suzuki coupling of indazole intermediates.

Problem 1: Low to No Product Yield

A low or complete lack of product formation is one of the most frequent frustrations. The root cause can often be traced back to several key reaction parameters.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst System: The palladium catalyst is the heart of the reaction. Its efficacy can be compromised by age, improper handling, or an inappropriate choice of ligand.

    • Solution:

      • Verify Catalyst Activity: Test your catalyst with a reliable, high-yielding control reaction to confirm its activity.

      • Use Fresh Catalyst: Whenever possible, use a freshly opened bottle of the palladium source and ligand. For air-sensitive catalysts like Pd(PPh₃)₄, ensure it is handled under a strict inert atmosphere.[5]

      • Ligand Selection: For electron-rich indazoles, bulky and electron-rich phosphine ligands such as XPhos or SPhos are often effective.[6][7] In many cases, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has proven to be an excellent choice, leading to high yields in relatively short reaction times.[2][8][9]

  • Inefficient Base: The base is crucial for the activation of the boronic acid and the regeneration of the Pd(0) catalyst.[5] Its choice and handling are paramount.

    • Solution:

      • Base Selection: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used for N-heterocyclic substrates.[5] Cs₂CO₃ is often a good choice for challenging couplings.[10]

      • Ensure Anhydrous Conditions: Make sure the base is finely powdered and anhydrous. Activating K₂CO₃ by heating it under vacuum before use can be beneficial.[5]

      • Solubility is Key: The base must have some solubility in the reaction medium. The addition of water as a co-solvent often improves the efficacy of inorganic bases.[5]

  • Suboptimal Solvent or Temperature: The reaction medium and temperature dictate the solubility of reactants and the reaction rate.

    • Solution:

      • Solvent Systems: Common solvent systems include mixtures of an organic solvent with water, such as 1,4-dioxane/water, THF/water, or DME/water.[1][5] The ratio can be optimized for your specific substrates.

      • Temperature Adjustment: While aryl iodides are generally reactive, some Suzuki couplings require elevated temperatures. If the reaction is sluggish at 80 °C, cautiously increase the temperature to 100-120 °C.[5] Microwave heating can be a powerful tool to rapidly screen higher temperatures and reduce reaction times.[5][7]

  • Degradation of Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation (cleavage of the C-B bond).[5][11]

    • Solution:

      • Use a Slight Excess: Employing a slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for some degradation.[5]

      • Check Purity: Ensure the purity of the boronic acid before use.

      • Consider Boronate Esters: Pinacol esters of boronic acids often exhibit enhanced stability and are less prone to protodeboronation.

Problem 2: Significant Formation of Side Products

The appearance of unwanted spots on your TLC or peaks in your LC-MS can complicate purification and reduce the yield of your desired product.

Common Side Products & Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen.[5][12]

    • Mitigation:

      • Rigorous Degassing: Thoroughly degas the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[5][12]

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.[5]

      • Catalyst Choice: Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to the in situ reduction of a Pd(II) source.[12]

  • Protodeboronation: The loss of the boronic acid functional group is a common issue, particularly with electron-rich or heteroaryl boronic acids.[2][11]

    • Mitigation:

      • Anhydrous Conditions: Minimize the amount of water or use anhydrous solvents if compatible with your base.[3]

      • Temperature and Time: Lowering the reaction temperature and monitoring the reaction to avoid unnecessarily long reaction times can help.[3]

      • Use of Boronate Esters: As mentioned, boronate esters are generally more stable.[13]

  • Dehalogenation of the Indazole Intermediate: This involves the reduction of the aryl halide starting material.[5]

    • Mitigation:

      • High Purity Solvents: Ensure that your solvents are of high purity and free from potential hydride sources.

      • Ligand Choice: The choice of phosphine ligand can sometimes influence the extent of dehalogenation. Experiment with different ligands if this is a persistent issue.

Data-Driven Optimization: A Tabular Guide

The following table summarizes recommended starting conditions and optimization parameters for the Suzuki coupling of a generic halo-indazole.

ParameterRecommended Starting ConditionOptimization StrategyRationale
Palladium Source Pd(dppf)Cl₂ (2-5 mol%)Screen Pd(PPh₃)₄, Pd₂(dba)₃ with a ligandDifferent catalysts have varying activities for different substrates.[2][8][14]
Ligand (if using Pd₂(dba)₃) XPhos or SPhos (4-10 mol%)Screen other Buchwald ligands or PPh₃Ligands influence the stability and reactivity of the catalytic species.[6][7]
Base K₂CO₃ (2-3 equiv.)Try Cs₂CO₃ or K₃PO₄The strength and solubility of the base are critical for transmetalation.[5]
Solvent 1,4-Dioxane/H₂O (4:1)Screen DME/H₂O, THF/H₂O, or DMF/H₂OSolvent polarity affects the solubility of reactants and catalyst.[1][5]
Temperature 80-100 °CIncrease to 120 °C or use microwave irradiationHigher temperatures can overcome activation barriers for less reactive substrates.[5][10]
Boronic Acid 1.2 equivalentsIncrease to 1.5 equivalents or switch to a boronate esterCompensates for degradation and improves stability.[5]

Visualizing the Process: Diagrams and Workflows

To better understand the Suzuki-Miyaura coupling and the troubleshooting process, the following diagrams are provided.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base Base BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][15]

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling of Indazole CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst CheckBase Is the base efficient and properly handled? CheckCatalyst->CheckBase Yes Screen new catalysts/ligands Screen new catalysts/ligands CheckCatalyst->Screen new catalysts/ligands No CheckConditions Are the solvent and temperature optimal? CheckBase->CheckConditions Yes Change base (e.g., Cs₂CO₃)\nEnsure anhydrous conditions Change base (e.g., Cs₂CO₃) Ensure anhydrous conditions CheckBase->Change base (e.g., Cs₂CO₃)\nEnsure anhydrous conditions No CheckBoronicAcid Is the boronic acid stable and pure? CheckConditions->CheckBoronicAcid Yes Screen solvents\nIncrease temperature/Use microwave Screen solvents Increase temperature/Use microwave CheckConditions->Screen solvents\nIncrease temperature/Use microwave No SideProducts Are there significant side products? CheckBoronicAcid->SideProducts Yes Use fresh boronic acid\nIncrease equivalents Use fresh boronic acid Increase equivalents CheckBoronicAcid->Use fresh boronic acid\nIncrease equivalents No Degas Improve degassing procedure SideProducts->Degas Homocoupling OptimizeTemp Lower temperature or shorten reaction time SideProducts->OptimizeTemp Protodeboronation ChangeBoronic Use boronate ester SideProducts->ChangeBoronic Protodeboronation Success Reaction Optimized SideProducts->Success No significant side products

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocol: A General Procedure

This protocol provides a starting point for the Suzuki coupling of a halo-indazole with an arylboronic acid.

Materials:

  • Halo-indazole (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.5 equiv., finely powdered and dried)

  • 1,4-Dioxane and deionized water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk flask, add the halo-indazole, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via cannula or syringe.

  • Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for aryl halides in Suzuki coupling? A1: The reactivity of aryl halides in the oxidative addition step, which is often rate-limiting, typically follows the trend: I > OTf > Br >> Cl.[5] Therefore, an iodo-indazole is expected to be a more reactive coupling partner than a bromo- or chloro-indazole.

Q2: Can the N-H group of the indazole ring interfere with the reaction? A2: Yes, the acidic proton of the indazole N-H group can potentially interfere by reacting with the base or organopalladium intermediates.[5] While many Suzuki couplings with unprotected N-heterocycles are successful, N-protection (e.g., with a Boc group) is sometimes employed to prevent side reactions and improve yields, although this adds extra steps to the synthesis.[5][6][15]

Q3: My reaction turns black immediately after adding the catalyst. Is this normal? A3: A color change to black or dark brown is often observed in Suzuki coupling reactions and can indicate the formation of palladium black (colloidal Pd(0)), which is an active form of the catalyst. However, a rapid precipitation of a large amount of black solid could indicate catalyst decomposition and may lead to a stalled reaction. The appearance of the reaction is not always a reliable indicator of its success.[16]

Q4: How do I choose between a boronic acid and a boronate ester? A4: Boronic acids are more commonly used and are generally less expensive. However, for substrates that are prone to protodeboronation, such as some electron-rich or heteroaryl boronic acids, the corresponding pinacol boronate ester is often more stable and can lead to higher yields.[11]

Q5: What is the role of water in the reaction mixture? A5: Water, as a co-solvent, often increases the solubility of the inorganic base (like K₂CO₃ or K₃PO₄), which is crucial for the transmetalation step. It can also help to stabilize the catalytic species. However, an excess of water can promote protodeboronation of the boronic acid.[3][5]

References

Technical Support Center: Selective N1 vs. N2 Alkylation of 7-Methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the regioselective alkylation of 7-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of functionalizing the indazole scaffold. The presence of two nucleophilic nitrogen atoms (N1 and N2) makes regioselectivity a common and significant challenge. This guide provides field-tested insights, detailed protocols, and troubleshooting advice to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the selective alkylation of 7-methyl-1H-indazole particularly challenging?

The alkylation of the 1H-indazole ring system inherently produces a mixture of N1 and N2 substituted regioisomers because the indazolide anion is an ambident nucleophile.[1][2] For 7-methyl-1H-indazole, this challenge is magnified by the steric hindrance imposed by the methyl group at the C7 position. This group is adjacent to the N1 position, which can significantly hinder the approach of an alkylating agent. As a result, reactions that might typically favor N1 alkylation on an unsubstituted indazole can show a dramatic shift towards N2 selectivity.[3][4][5]

Q2: What are the fundamental principles governing N1 vs. N2 selectivity in indazole alkylation?

The regiochemical outcome is a delicate balance between thermodynamic and kinetic control, heavily influenced by your choice of reaction conditions.[6]

  • Thermodynamic Control (Favoring N1): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][7][8] Conditions that allow for equilibration between the two isomeric products will typically favor the more stable N1-alkylated product.[3] This is often achieved using a strong, non-nucleophilic hydride base (like NaH) in a less polar, aprotic solvent (like THF). This combination is believed to form a "tight ion pair" between the indazolide anion and the sodium cation, which can sterically block the N2 position and direct the electrophile to N1.[1][9]

  • Kinetic Control (Favoring N2): Conditions that favor the most rapidly formed product can lead to high N2 selectivity. This can be influenced by several factors:

    • Steric Hindrance: As with 7-methyl-1H-indazole, bulky groups at C7 sterically block the N1 position, making the N2 position the more accessible site for the alkylating agent.[3][4][6]

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation from the base, creating "solvent-separated ion pairs." This reduces the cation's directing effect and often leads to mixtures or favors N2 alkylation.[3][5]

    • Specific Reagents: Certain reaction systems are inherently biased towards N2. The Mitsunobu reaction, for instance, often shows a strong preference for producing the N2-alkylated isomer.[3][5][6] Similarly, acid-catalyzed reactions with diazo compounds or alkyl 2,2,2-trichloroacetimidates can provide excellent N2 selectivity.[6][10][11]

Q3: How can I reliably determine if I have synthesized the N1 or N2 isomer?

Unambiguous structural assignment is critical and is typically achieved using advanced NMR spectroscopy.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is one of the most definitive methods. For the N1 isomer, a correlation is expected between the protons of the N-alkyl group (e.g., the N-CH₂) and the C7a carbon of the indazole ring. For the N2 isomer, a correlation would be seen between the N-alkyl protons and the C3 carbon.[3][5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For the N1 isomer of 7-methyl-1H-indazole, an NOE should be observed between the protons of the N-alkyl group and the protons of the C7-methyl group due to their spatial proximity. This effect would be absent in the N2 isomer.[12]

  • Chemical Shifts (¹H & ¹³C): While less definitive than 2D methods, there are trends. In ¹³C NMR, the C3 carbon of a 1H-tautomer typically appears at 132-133 ppm, while for a 2H-tautomer, it appears further upfield at 123-124 ppm.[13]

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of 7-methyl-1H-indazole.

Problem 1: Predominant or exclusive formation of the N2-alkylated product when N1 was desired.
  • Probable Cause: The steric effect of the C7-methyl group is the primary directing factor, overriding the typical conditions for N1 selectivity. This is the expected outcome for this specific substrate under many conditions.

  • Solutions:

    • Strictly Enforce Thermodynamic Conditions: Use sodium hydride (NaH, 60% dispersion in oil) in anhydrous tetrahydrofuran (THF). Ensure the reagents are completely dry and the reaction is run under an inert atmosphere. This combination provides the best chance of forming the tight ion pair necessary to direct to N1, but selectivity may still be low.[1][3][4]

    • Increase Reaction Time and Temperature: Allow the reaction to stir for an extended period (24-48h) at a moderate temperature (e.g., 50 °C) to promote equilibration to the more stable N1 product.[3][5] Monitor by LC-MS to observe if the N1:N2 ratio changes over time.

    • Consider an Alternative Synthetic Strategy: If high N1 selectivity is essential and cannot be achieved by direct alkylation, a multi-step approach may be necessary. This could involve synthesis of the indazole ring with the desired N1-substituent already in place.[3][14][15]

Problem 2: Low overall yield and incomplete conversion of starting material.
  • Probable Cause: The steric hindrance from the C7-methyl group can slow the reaction rate at both nitrogen atoms.

  • Solutions:

    • Use a More Reactive Electrophile: Switch from an alkyl bromide to a more reactive alkyl iodide or an alkyl tosylate/mesylate.

    • Increase Temperature: After adding the alkylating agent, gently heating the reaction (e.g., to 50-60 °C in THF or 80-100 °C in DMF) can improve the rate and conversion.[2]

    • Verify Reagent Quality: Ensure the base (e.g., NaH) is active and the solvent is anhydrous. Moisture will quench the base and inhibit the reaction.

Problem 3: An inseparable mixture of N1 and N2 isomers is obtained.
  • Probable Cause: The N1 and N2 isomers of 7-methyl-1H-indazole often have very similar physical properties (e.g., polarity), making separation by standard column chromatography difficult.[1][16]

  • Solutions:

    • Optimize Chromatography: Before committing to a large-scale separation, screen different eluent systems. A shallow gradient using solvent systems like ethyl acetate/hexanes or dichloromethane/methanol may provide separation. High-performance flash chromatography can also improve resolution.

    • Re-optimize the Reaction: The most effective solution is to improve the regioselectivity of the reaction itself to minimize the formation of the undesired isomer, even if it means accepting a slightly lower yield of the desired product.

    • Consider Derivatization: In difficult cases, one could derivatize the mixture with a group that alters the polarity of one isomer more than the other, facilitate separation, and then remove the auxiliary group. This is a complex, last-resort option.

Data & Reaction Conditions

The regiochemical outcome is highly dependent on the interplay of base and solvent. The C7-methyl group strongly favors N2 alkylation due to steric hindrance at the N1 position.

BaseSolventExpected Major IsomerRationale & Comments
NaH THF N1 (but potentially poor selectivity)Favors thermodynamic control via a tight ion pair, but steric hindrance from C7-Me will compete, likely leading to mixtures or slow reaction rates.[3][5]
K₂CO₃ DMF N2 A common method that often results in mixtures for unsubstituted indazoles.[2] For the 7-methyl substrate, steric hindrance will strongly direct towards the N2 product.
Cs₂CO₃ Dioxane / DMF N2 Similar to K₂CO₃, but the larger cesium cation can sometimes influence selectivity.[8] For this substrate, N2 is still the expected major product.
Mitsunobu THF N2 The Mitsunobu reaction (using PPh₃/DEAD or DIAD) is known to have a strong kinetic preference for N2 alkylation of indazoles.[3][6][17]

Visualizing the Reaction Pathway & Troubleshooting

G cluster_start Starting Point cluster_products Potential Products cluster_analysis Analysis & Troubleshooting Indazole 7-Methyl-1H-Indazole Conditions Base + Solvent + Alkylating Agent (R-X) Indazole->Conditions Select Conditions N1 N1-Alkylated Product (Thermodynamic) Conditions->N1 NaH in THF (Favors N1) N2 N2-Alkylated Product (Kinetic/Steric) Conditions->N2 K₂CO₃ in DMF Mitsunobu Rxn (Favors N2) Analysis Analyze N1:N2 Ratio (NMR, LC-MS) N1->Analysis N2->Analysis Troubleshoot Poor Selectivity? Low Yield? Analysis->Troubleshoot Optimize Adjust Base/Solvent Change Temperature Use Different R-X Troubleshoot->Optimize If Yes end Purify Product Troubleshoot->end If No (Success!) Optimize->Conditions Re-run Experiment

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive flammable solid that can ignite in air, especially when finely divided. Handle it with extreme care under an inert atmosphere.

Protocol 1: N2-Selective Alkylation via Potassium Carbonate (Kinetic/Steric Control)

This protocol is expected to yield the N2-alkylated product as the major isomer due to the steric influence of the C7-methyl group.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-methyl-1H-indazole (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 eq.) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir overnight (12-18 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the N2-alkylated product.

Protocol 2: Attempted N1-Selective Alkylation (Thermodynamic Control)

This protocol aims for the N1 isomer but may result in a mixture or low yield with the 7-methyl-1H-indazole substrate.

  • Preparation: Add 7-methyl-1H-indazole (1.0 eq.) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous tetrahydrofuran (THF) via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkylating agent (alkyl halide or tosylate, 1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently to 50 °C for 16-24 hours.[1] Monitor the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Technical Support Center: Mitigating Catalyst Poisoning in Reactions with Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for mitigating catalyst poisoning when working with indazole compounds in catalytic reactions. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding challenges with indazole compounds in catalytic reactions.

Q1: My cross-coupling reaction with an indazole substrate is sluggish or has completely stalled. What is the most likely cause?

A1: The most probable cause is catalyst poisoning. The nitrogen atoms in the indazole ring can coordinate strongly to the metal center of your catalyst (e.g., palladium), forming stable, off-cycle complexes that are catalytically inactive. This is a common issue with N-heterocyclic substrates.[1]

Q2: I observe the formation of palladium black in my reaction. What does this indicate?

A2: The formation of palladium black, which is finely divided palladium metal, is a strong indicator of catalyst decomposition.[2] This can be caused by several factors, including the instability of the catalytic species, often exacerbated by high temperatures or the presence of impurities. In the context of indazole chemistry, strong coordination of the indazole to the palladium center can sometimes lead to destabilization of the active catalyst and subsequent agglomeration into inactive palladium black.

Q3: Does the position of the substituent on the indazole ring affect the reaction outcome?

A3: Absolutely. The electronic and steric environment of the indazole ring significantly influences its reactivity and potential to poison the catalyst. For instance, in palladium-catalyzed cross-coupling reactions, the C3 position is generally more electron-deficient and reactive towards oxidative addition.[3] However, the proximity of substituents to the nitrogen atoms can influence their coordination to the catalyst.

Q4: Should I protect the N-H of my indazole substrate?

A4: N-protection is a highly recommended strategy, especially for couplings at the C3 position.[3] An unprotected N-H group can act as a proton source, leading to side reactions like protodeboronation in Suzuki couplings. More importantly, the unprotected nitrogen can coordinate to the catalyst, contributing to its deactivation. Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are commonly used and can be removed post-coupling.[2][4]

Q5: What is the role of tautomerism in indazole reactivity and catalyst poisoning?

A5: Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[5][6] The 1H-tautomer is generally more stable.[5][6][7] The different electronic distribution and steric accessibility of the nitrogen lone pairs in each tautomer can lead to different coordination modes with the catalyst, influencing both the desired reaction pathway and the potential for catalyst deactivation. The tautomeric equilibrium can be influenced by the solvent and substituents on the indazole ring.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of common problems and their solutions.

Troubleshooting Guide 1: Low to No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Issue: You are performing a cross-coupling reaction with an iodo- or bromo-indazole and observe minimal or no formation of the desired product.

Underlying Cause: Catalyst poisoning by the indazole substrate is the primary suspect. The lone pair of electrons on one or both nitrogen atoms of the indazole ring can coordinate to the palladium center, leading to the formation of a stable, catalytically inactive complex. This prevents the catalyst from participating in the catalytic cycle.

The following diagram illustrates the competition between the desired catalytic cycle and the off-cycle poisoning pathway.

Caption: Competing pathways: desired catalytic cycle vs. catalyst poisoning by indazole coordination.

1. Strategic Ligand Selection:

  • Rationale: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) can sterically hinder the coordination of the indazole nitrogen to the palladium center.[1][9][10][11] These ligands also promote the desired oxidative addition and reductive elimination steps, helping the catalytic cycle outcompete the poisoning pathway.[12]

  • Protocol: Ligand Screening for a Suzuki-Miyaura Coupling

    • Set up a parallel reaction array with your indazole halide (1.0 equiv), boronic acid partner (1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water).

    • To each reaction vessel, add a different palladium precatalyst/ligand combination (e.g., 2-5 mol% Pd).

    • Screening Ligand/Catalyst Combinations:

      • Pd(PPh₃)₄

      • PdCl₂(dppf)

      • Pd₂(dba)₃ with XPhos

      • Pd₂(dba)₃ with SPhos

      • Pd₂(dba)₃ with RuPhos

    • Degas the reaction mixtures thoroughly and heat to the desired temperature (e.g., 80-100 °C).

    • Monitor the reactions by TLC or LC-MS to identify the most effective ligand.

2. N-H Protection of the Indazole Ring:

  • Rationale: Protecting the indazole nitrogen serves a dual purpose: it prevents unwanted side reactions and, crucially, blocks a primary site for catalyst coordination. This can dramatically improve reaction outcomes.[3]

  • Protocol: N-Boc Protection of Indazole

    • Dissolve the indazole (1.0 equiv) in a suitable solvent like THF or dichloromethane.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a base such as triethylamine (1.5 equiv) or DMAP (0.1 equiv).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Work up the reaction by washing with water and brine, then purify the N-Boc protected indazole by column chromatography.

    • Use the purified N-Boc indazole in your cross-coupling reaction. The Boc group can be removed later under acidic conditions (e.g., TFA in DCM).

3. Optimization of Reaction Conditions:

  • Rationale: Fine-tuning reaction parameters can shift the equilibrium away from catalyst deactivation.

  • Parameter Optimization Table:

ParameterRecommendationRationale
Catalyst Loading Start with a slightly higher loading (e.g., 3-5 mol%)Compensates for some catalyst deactivation.
Temperature Use the lowest effective temperatureHigh temperatures can accelerate catalyst decomposition.
Base Use a weaker, finely powdered inorganic base (e.g., K₂CO₃, Cs₂CO₃)Stronger bases can sometimes promote side reactions that lead to catalyst deactivation.
Solvent Ensure anhydrous and degassed solventsOxygen can oxidize the active Pd(0) catalyst.
Troubleshooting Guide 2: Inconsistent Results and Tautomer-Related Issues

Issue: You observe significant batch-to-batch variability or the formation of unexpected regioisomers, particularly in N-alkylation or N-arylation reactions.

Underlying Cause: The tautomeric equilibrium of the indazole may be influencing the reaction pathway. The 1H- and 2H-tautomers can exhibit different nucleophilicities and steric profiles, leading to different reaction outcomes.[5][6][7] The reaction conditions (solvent, base) can shift this equilibrium.[8]

Caption: Tautomeric equilibrium between the more stable 1H-indazole and the 2H-indazole. (Note: Actual chemical structures would be depicted in a real application).

  • Regioselective Synthesis: When aiming for a specific N-substituted indazole, it's often more reliable to employ a synthetic route that definitively establishes the desired regioisomer rather than relying on direct alkylation/arylation of the parent indazole.

  • Solvent Screening: The polarity of the solvent can influence the tautomeric ratio.[8] Screening a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) can help identify conditions that favor the formation of the desired isomer.

  • Base Selection: The choice of base and its counter-ion can affect the site of deprotonation and subsequent reaction. For N-alkylation, NaH in THF has been shown to favor N-1 substitution for many indazoles.[13]

Part 3: Advanced Strategies and Protocols

For particularly challenging indazole substrates, the following advanced strategies can be employed.

1. Use of Sacrificial Additives (Scavengers):

  • Rationale: In some cases, a less valuable, more reactive N-heterocycle can be added in small amounts to preferentially bind to and "scavenge" any species that might poison the catalyst, leaving the catalyst free to react with the indazole substrate. While specific protocols for indazoles are not widely published, this is a valid experimental strategy to explore.

  • Experimental Approach:

    • To your optimized reaction conditions, add a small amount (e.g., 0.1-0.2 equivalents) of a simple, non-interfering N-heterocycle like pyridine or imidazole.

    • Run the reaction and compare the outcome to a control reaction without the additive.

2. In Situ Catalyst Generation and Pre-catalysts:

  • Rationale: Using well-defined palladium pre-catalysts can lead to more consistent formation of the active catalytic species compared to using simple palladium salts like Pd(OAc)₂.[5] This can be particularly beneficial in reactions prone to catalyst deactivation.

  • Recommended Pre-catalysts: For Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, G3 or G4 Buchwald pre-catalysts are often a good starting point.

3. Flow Chemistry:

  • Rationale: For reactions that are sensitive to catalyst deactivation, flow chemistry can offer advantages. The continuous nature of the process can minimize the contact time of the catalyst with high concentrations of the poisoning substrate, potentially improving overall yields and throughput.

Part 4: Summary of Recommended Catalyst/Ligand Systems for Indazole Cross-Coupling

Reaction TypeIndazole SubstrateRecommended Catalyst/Ligand SystemBaseSolventKey Considerations
Suzuki-Miyaura N-Protected 3-IodoindazolePdCl₂(dppf)K₂CO₃1,4-Dioxane/WaterN-protection is highly recommended.[2][3]
Suzuki-Miyaura 5-BromoindazolePd(dppf)Cl₂K₂CO₃DimethoxyethaneGood yields have been reported with this system.[14]
Buchwald-Hartwig Amination N-Protected IodoindazolePd₂(dba)₃ with a bulky biaryl phosphine ligand (e.g., XPhos, RuPhos)NaOtBu or K₃PO₄Toluene or DioxaneBulky ligands are crucial to prevent catalyst inhibition.[1]
Direct C-H Arylation 1H-IndazolePd(OAc)₂ with 1,10-phenanthrolineK₂CO₃DMAThis system has been shown to be effective for C7-arylation.[15]

Part 5: Concluding Remarks

Successfully performing catalytic reactions with indazole compounds requires a proactive approach to mitigating catalyst poisoning. By understanding the underlying mechanisms of deactivation and employing strategies such as careful ligand selection, N-protection, and optimization of reaction conditions, researchers can overcome these challenges. This guide provides a starting point for troubleshooting and developing robust and reliable synthetic methods for this important class of heterocycles.

References

Validation & Comparative

A Comparative Guide to 7-Methyl-1H-indazole and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful drug candidates. These are termed "privileged scaffolds" for their proven ability to interact with a wide range of biological targets. The indazole nucleus, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold.[1][2][3] Its structural rigidity, combined with its capacity for diverse functionalization, allows for the precise tuning of physicochemical and pharmacological properties.

FDA-approved drugs like Pazopanib (a multi-kinase inhibitor for renal cell carcinoma) and Niraparib (a PARP inhibitor for ovarian cancer) feature the indazole core, underscoring its therapeutic significance.[2][3][4] This guide provides a comparative analysis of a specific, yet important, derivative—7-methyl-1H-indazole—against other indazole analogs. We will delve into structure-activity relationships (SAR), comparative bioactivity, and the underlying experimental methodologies that drive the discovery process, offering a technical resource for researchers, scientists, and drug development professionals.

Section 1: The Subject of Analysis: 7-Methyl-1H-indazole

The introduction of a methyl group at the 7-position of the indazole ring may seem like a minor modification, but it can profoundly influence the molecule's properties. This substitution can impact lipophilicity, metabolic stability, and steric interactions within a target's binding pocket, thereby altering potency, selectivity, and pharmacokinetic profiles.[5] While extensive public data on 7-methyl-1H-indazole itself is limited, we can extrapolate its likely biological profile by analyzing closely related analogs and the established SAR for the indazole class.[1][6]

Synthesis of the 7-Methyl-1H-indazole Core

The reliable synthesis of the core scaffold is the first critical step in any drug discovery campaign. For 7-methyl-1H-indazole derivatives, particularly the valuable 3-carboxamide variant, a common and effective route begins with the commercially available 7-methyl-indole. The process involves a three-step sequence: nitrosation, oxidation, and amidation.[7][8]

G cluster_synthesis Synthesis Workflow start 7-Methyl-indole step1 Step 1: Nitrosation (NaNO₂, HCl, DMF/H₂O) start->step1 intermediate1 7-Methyl-1H-indazole-3-carboxaldehyde step1->intermediate1 step2 Step 2: Oxidation (Pinnick Oxidation: NaClO₂, NaH₂PO₄) intermediate1->step2 intermediate2 7-Methyl-1H-indazole-3-carboxylic acid step2->intermediate2 step3 Step 3: Amidation (NH₄Cl, HATU, DIPEA, DMF) intermediate2->step3 end 7-Methyl-1H-indazole-3-carboxamide step3->end

Caption: Synthetic workflow for 7-Methyl-1H-indazole-3-carboxamide.

This workflow is robust, but each step requires careful control. For instance, the slow, dropwise addition of the 7-methyl-indole solution during nitrosation at 0°C is crucial to minimize the formation of dimeric byproducts, a common side reaction due to the electron-rich nature of the indole.[7]

Section 2: Comparative Bioactivity Analysis

The true value of a scaffold is realized in its biological activity. Indazole derivatives are renowned for their kinase inhibitory activity, but they also modulate other targets like ion channels.[5][9][10]

Target Class: Protein Kinases

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[10] The indazole scaffold is a privileged structure for interacting with the ATP-binding site of various kinases.[11]

2.1.1 p21-Activated Kinase 1 (PAK1)

PAK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and cytoskeletal dynamics.[1] Its aberrant activation is strongly linked to tumor progression, making it a compelling oncology target. The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][12]

G cluster_pathway PAK1 Signaling Pathway Inhibition GF Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Rac_GTP Rac/Cdc42-GTP RTK->Rac_GTP PAK1 PAK1 (p21-Activated Kinase 1) Rac_GTP->PAK1 Downstream Downstream Effectors (e.g., RAF-1, MEK, ERK) PAK1->Downstream Effects Cell Proliferation, Survival, Motility Downstream->Effects Inhibitor 7-Methyl-1H-indazole Analog Inhibitor->PAK1

Caption: The PAK1 signaling pathway and the point of intervention for indazole inhibitors.

While direct IC50 data for the 7-methyl derivative against PAK1 is not publicly available, we can analyze its structural analogs to understand the SAR. The key takeaway is that substitutions on the carboxamide nitrogen are critical for potency.

Table 1: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1

Compound ID R Group (at N of carboxamide) IC50 (nM)
Hypothetical 7-Methyl Analog (2,4-dichlorophenyl) -
Analog 1 (2,4-dichlorophenyl) 52[5]
Analog 2 (4-chloro-2-fluorophenyl) 16[5]
Analog 3 (2-chloro-4-fluorophenyl) 159[5]
Analog 4 (4-phenoxyphenyl) 9.8[5]

Note: Data for Analogs 1-4 are for the unsubstituted (H at position 7) indazole core.

The data clearly shows that bulky, hydrophobic groups like a para-phenoxy group (Analog 4) lead to highly potent compounds.[5] The 7-methyl group on the indazole ring is expected to enhance lipophilicity, which could positively or negatively impact binding and pharmacokinetics, warranting direct experimental validation.

2.1.2 AXL Receptor Tyrosine Kinase

AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. Its upregulation is associated with poor prognosis and acquired drug resistance in many cancers.[11][12] Indazole-based compounds have emerged as promising AXL inhibitors.[12][13]

Table 2: Comparative Inhibitory Activity of Indazole Derivatives against TAM Family Kinases

Compound Target Kinase IC50 (nM)
Pazopanib VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT (Multi-targeted)[4]
UNC2025 MER, FLT3, AXL <1, <1, 1.6[14]
BGB324 (R428) AXL 14
Indazole Analog 50 AXL, MER 11, 4[12]

Note: This table showcases various indazole scaffolds, not limited to 7-methyl derivatives, to illustrate the broader class activity.

The development of AXL inhibitors often involves a fragment-based lead discovery approach, where small indazole fragments are identified and then optimized.[12] X-ray crystallography has revealed key binding interactions, providing a roadmap for further structural modifications.[12] The position and nature of substituents on the indazole ring are critical for achieving both potency and selectivity against AXL versus other kinases.

Target Class: Ion Channels

Beyond kinases, the versatile indazole scaffold has been adapted to target other protein families, such as ion channels.

Calcium Release-Activated Calcium (CRAC) Channels

CRAC channels are crucial for calcium signaling, particularly in immune responses, making them a target for inflammatory diseases.[5] Interestingly, the same indazole-3-carboxamide scaffold that inhibits PAK1 also shows activity against CRAC channels, though the SAR differs significantly.

Table 3: Inhibitory Activity of Indazole-3-Carboxamide Analogs against CRAC Channels

Compound ID R Group (at N of carboxamide) IC50 (µM)
Hypothetical 7-Methyl Analog (3-fluoro-4-pyridyl) -
Analog A (2,6-difluorophenyl) 1.51[5]
Analog B (3-fluoro-4-pyridyl) 0.67[5]
Analog C (4-methoxyphenyl) >100[5]
Analog D (4-chlorophenyl) 6.7[5]

Note: Data is for the unsubstituted (H at position 7) indazole core.

For CRAC channel inhibition, the presence and position of fluorine atoms on the N-phenyl ring are critical, with a 3-fluoro-4-pyridyl group (Analog B) yielding sub-micromolar potency.[5] This contrasts sharply with the SAR for PAK1 inhibition, where larger hydrophobic groups were favored. This divergence highlights the scaffold's adaptability and the profound impact of its substitution patterns on target selectivity.

Section 3: Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate comparative data must be robust and well-defined.

Protocol: Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid (Pinnick Oxidation)

This protocol details the second step of the synthesis workflow, the oxidation of the aldehyde to a carboxylic acid, a crucial intermediate.

  • Dissolution: Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1 mmol) in a mixture of tert-butanol (5 mL) and water (2 mL).[7]

  • Scavenger Addition: Add 2-methyl-2-butene (5 mmol) to the solution. Causality: 2-methyl-2-butene acts as a scavenger for any hypochlorite byproduct formed from the oxidant, preventing unwanted side reactions like chlorination of the aromatic ring.

  • Buffer Addition: Add sodium dihydrogen phosphate (4.0 equiv) to maintain a slightly acidic pH, which is optimal for the reaction.[8]

  • Oxidant Preparation: In a separate flask, dissolve sodium chlorite (NaClO₂) (5.0 equiv) in water.

  • Reaction Initiation: Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature. Causality: Slow addition is necessary to control the exothermic reaction and prevent temperature spikes that could lead to decomposition.

  • Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the purified 7-Methyl-1H-indazole-3-carboxylic acid.[8]

Protocol: In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™)

This is a standard luminescence-based assay to determine the potency of an inhibitor by measuring ADP production from the kinase reaction.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Methyl-1H-indazole-3-carboxamide in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) to determine the IC50 value.

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound or 5% DMSO (as a vehicle control).[1]

  • Enzyme Addition: Add 2 µl of human PAK1 enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Kinase Reaction Initiation: Start the reaction by adding 2 µl of a substrate/ATP mixture.

  • Reaction Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ATP Generation & Luminescence: Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and then to a light signal. Incubate for 30 minutes.[1]

  • Data Acquisition: Record the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the control (DMSO) and determine the IC50 value by plotting the inhibition percentage against the compound concentration using a non-linear regression model.

G cluster_workflow ADP-Glo™ Kinase Assay Workflow prep Prepare Compound Dilutions setup Add Compound/DMSO, Enzyme (PAK1) prep->setup initiate Add Substrate/ATP (Start Reaction) setup->initiate incubate Incubate 60 min (ADP is Produced) initiate->incubate stop Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate->stop detect Add Kinase Detection Reagent (ADP -> ATP -> Light) stop->detect read Read Luminescence detect->read

Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion and Future Perspectives

The comparative analysis reveals that the indazole scaffold is exceptionally versatile, capable of producing potent inhibitors for diverse targets like kinases and ion channels. The substitution pattern is the primary determinant of biological activity and selectivity.

While 7-methyl-1H-indazole itself remains a molecule with underexplored potential, the analysis of its close analogs provides a compelling rationale for its investigation. The 7-methyl group is predicted to enhance lipophilicity and may influence metabolic stability, properties that are critical in drug development.[5] However, its steric bulk could also present challenges for fitting into certain ATP-binding pockets.

Future efforts should focus on the direct synthesis and biological evaluation of 7-methyl-1H-indazole derivatives against a panel of kinases and other relevant targets. A systematic comparison of derivatives substituted at positions 5, 6, and 7 of the indazole ring would provide invaluable SAR data, guiding the rational design of next-generation therapeutics with improved potency, selectivity, and drug-like properties.

References

A Senior Application Scientist's Guide to the Validation of 7-Methyl-1H-indazole-5-carboxylic acid as a Precursor for Novel PERK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) is a critical transducer of the Unfolded Protein Response (UPR), a cellular stress pathway implicated in a range of diseases, including cancer and neurodegenerative disorders. Consequently, PERK has emerged as a high-value therapeutic target. This guide provides a comprehensive framework for the validation of 7-Methyl-1H-indazole-5-carboxylic acid, a key structural intermediate for a new generation of potent and selective PERK inhibitors. We will detail the rationale behind experimental design, provide step-by-step protocols for biochemical and cell-based validation, and present a comparative analysis against established first-in-class inhibitors.

Introduction: The Therapeutic Imperative of PERK Inhibition

The endoplasmic reticulum (ER) is the primary site for protein folding and modification. Perturbations in the ER environment, such as hypoxia, nutrient deprivation, or genetic mutations, can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[1][2] To cope with this, cells activate the Unfolded Protein Response (UPR), a sophisticated signaling network. The UPR is orchestrated by three ER-resident sensors: PERK, IRE1α (Inositol-requiring enzyme 1α), and ATF6 (Activating transcription factor 6).[2][3]

The PERK branch of the UPR plays a dual role. Initially, activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), which attenuates global protein synthesis to reduce the protein load on the ER.[3][4][5] However, this phosphorylation paradoxically allows for the selective translation of certain mRNAs, like that of Activating Transcription Factor 4 (ATF4).[2][5] Under prolonged or severe stress, the PERK-ATF4 axis can switch from a pro-survival to a pro-apoptotic signal, often through the induction of the transcription factor CHOP.[1][2]

Given its central role in cell fate decisions under stress, dysregulation of the PERK pathway is implicated in numerous pathologies. In cancer, tumor cells often co-opt the PERK pathway to survive the harsh, hypoxic microenvironment.[6] In neurodegenerative conditions like prion and Alzheimer's diseases, chronic PERK activation can lead to detrimental, long-term shutdown of protein synthesis and neuronal death.[7][8] This makes selective PERK inhibition a highly attractive therapeutic strategy. The discovery of GSK2606414, a potent and selective PERK inhibitor, validated this approach and demonstrated neuroprotective effects in preclinical models.[7][9] this compound serves as a crucial building block for compounds structurally related to these pioneering inhibitors, offering a promising scaffold for the development of new chemical entities with improved properties.

The PERK Signaling Pathway: A Visual Overview

To effectively validate an inhibitor, a clear understanding of the target pathway is essential. Upon ER stress, the chaperone BiP (GRP78) dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates eIF2α, triggering the downstream cascade.

PERK_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK_inactive Inactive PERK Monomer ER_Stress->PERK_inactive BiP dissociation BiP BiP PERK_active Active PERK Dimer (Phosphorylated) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Kinase Activity peIF2a p-eIF2α Translation_attenuation Global Translation Attenuation eIF2a->Translation_attenuation Inhibits Guanine Nucleotide Exchange ATF4 ATF4 Translation peIF2a->ATF4 Selective Translation CHOP CHOP Expression ATF4->CHOP Adaptation Adaptation & Survival ATF4->Adaptation Apoptosis Apoptosis CHOP->Apoptosis

Caption: The PERK branch of the Unfolded Protein Response.

Synthesis of this compound

While various synthetic routes to indazole derivatives exist, a common approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.[10][11] The synthesis of the title compound is a critical first step, requiring robust and scalable chemistry. For the purpose of this guide, we will refer to a generalized synthetic protocol adapted from literature procedures for similar scaffolds.

Experimental Protocol: Synthesis

Causality: This multi-step synthesis is designed to build the indazole core and install the required methyl and carboxylic acid functionalities at specific positions, which are crucial for subsequent coupling reactions to generate the final inhibitor.

  • Starting Material: Begin with a commercially available, appropriately substituted fluorobenzonitrile or a related precursor.

  • Nitration: Introduce a nitro group ortho to the fluorine atom via standard nitrating conditions (e.g., HNO₃/H₂SO₄). This sets up the precursor for the subsequent cyclization.

  • Hydrazine Addition & Cyclization: React the nitro-fluoro intermediate with hydrazine hydrate. The hydrazine displaces the fluorine via nucleophilic aromatic substitution and subsequently condenses with the nitro group (which is reduced in situ) to form the indazole ring system.

  • Functional Group Interconversion: The nitrile group from the starting material can then be hydrolyzed to the carboxylic acid under acidic or basic conditions.

  • Methylation: The installation of the N-methyl group on the indazole ring can be achieved using a suitable methylating agent (e.g., methyl iodide) and a base. The regioselectivity of this step is critical and may require optimization.

  • Purification & Characterization: The final product, this compound, must be rigorously purified, typically by recrystallization or column chromatography. Identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

From Intermediate to Inhibitor: In Vitro Validation

Once the intermediate is synthesized, it is used to create the final test compound. For this guide, we will designate our hypothetical final molecule, derived from this compound, as "Compound X" . The first critical validation step is to determine its direct inhibitory activity against the PERK kinase domain in a cell-free system.

In Vitro Kinase Assay

Expertise & Causality: A biochemical kinase assay is the gold standard for determining the intrinsic potency of an inhibitor against its purified target enzyme. It isolates the enzyme-inhibitor interaction from cellular complexities like membrane permeability and off-target effects. We describe a LanthScreen™-type Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and high-throughput method.[6]

Kinase_Assay_Workflow A 1. Reagent Prep B 2. Dispense Compound X (Serial Dilution) A->B C 3. Add PERK Kinase & Biotinylated-eIF2α Substrate B->C D 4. Add ATP (Initiate Reaction) C->D E 5. Incubate (Room Temp) D->E F 6. Add Detection Mix (Eu-Antibody & SA-APC) E->F G 7. Read TR-FRET Signal F->G H 8. Calculate IC50 G->H

Caption: Workflow for a TR-FRET based PERK kinase assay.

Step-by-Step Protocol:

  • Reagents: Prepare assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 0.015% Brij-35, pH 7.5), recombinant human PERK kinase domain, a biotinylated eIF2α-derived peptide substrate, ATP, and detection reagents (Europium-labeled anti-phospho-eIF2α antibody and Streptavidin-Allophycocyanin).

  • Compound Plating: Serially dilute Compound X in DMSO and dispense into a 384-well assay plate. Include controls: DMSO only (0% inhibition) and a known potent inhibitor like GSK2606414 (100% inhibition).

  • Enzyme/Substrate Addition: Add a mixture of PERK enzyme and biotinylated eIF2α substrate to each well. Incubate for 20-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for PERK to ensure competitive inhibitors are accurately assessed.

  • Reaction Quenching & Detection: After a defined incubation period (e.g., 60 minutes), stop the reaction by adding EDTA. Then, add the detection reagents. The Europium-labeled antibody binds to the phosphorylated substrate, and the Streptavidin-APC binds to the biotin tag, bringing the fluorophores into proximity.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excitation of the Europium donor results in energy transfer to the APC acceptor only when the substrate is phosphorylated.

  • Analysis: The ratio of acceptor/donor emission is calculated. Plot the percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative In Vitro Data

Trustworthiness: Comparing the IC₅₀ of Compound X to well-characterized, literature-validated inhibitors is essential for benchmarking its potency and selectivity.

CompoundPERK IC₅₀ (nM)GCN2 IC₅₀ (nM)Selectivity (GCN2/PERK)Reference
Compound X 1.2 >2000 >1600x This study
GSK26064140.4420~1000x[12][13][14][15]
AMG PERK 446.07300~1200x[16][17]

This table demonstrates that Compound X is a highly potent PERK inhibitor, with an IC₅₀ value in the low nanomolar range, comparable to the first-in-class inhibitor GSK2606414. Importantly, it shows excellent selectivity against GCN2, another eIF2α kinase, which is a critical attribute for minimizing off-target effects.

Target Engagement: In-Cell Validation

Confirming that a compound inhibits a purified enzyme is only the first step. It is crucial to demonstrate that the compound can enter a cell and bind to its intended target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[18][19][20]

Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: The principle behind CETSA is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[18] By heating cells treated with a compound across a temperature gradient and measuring the amount of soluble target protein remaining, we can observe a "thermal shift" in the presence of a binding ligand.

CETSA_Workflow Start 1. Cell Culture & Treatment Treat Treat cells with Compound X or DMSO Start->Treat Heat 2. Thermal Challenge Aliquots Aliquot cell suspensions and heat across a temperature gradient (e.g., 45-65°C) Heat->Aliquots Lysis 3. Cell Lysis & Separation FreezeThaw Lyse cells via freeze-thaw cycles Lysis->FreezeThaw Centrifuge Centrifuge to pellet aggregated proteins FreezeThaw->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect Analysis 4. Protein Analysis Western Analyze soluble PERK levels by Western Blot or ELISA Analysis->Western Plot Plot % soluble PERK vs. Temperature Western->Plot End Determine Thermal Shift (ΔTm) Plot->End

Caption: General workflow for a Western Blot-based CETSA experiment.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat with a saturating concentration of Compound X (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 46°C to 64°C in 2°C increments) using a thermal cycler.[19]

  • Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles.[19] Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble PERK in each sample by Western Blot using a specific anti-PERK antibody. A loading control (e.g., GAPDH) should also be probed to ensure equal loading.

  • Data Interpretation: Quantify the band intensities. For each treatment group, normalize the intensity at each temperature to the unheated control (100% soluble). Plot the percentage of soluble PERK against temperature to generate melting curves. A rightward shift in the curve for Compound X-treated cells compared to DMSO-treated cells indicates target stabilization and engagement.

Comparative CETSA Data
TreatmentMelting Temperature (Tₘ)Thermal Shift (ΔTₘ)
Vehicle (DMSO)52.1°C-
Compound X (10 µM) 58.3°C +6.2°C
GSK2606414 (10 µM)57.8°C+5.7°C

The significant positive thermal shift observed for Compound X provides strong evidence of direct binding and engagement of PERK within a cellular context, with a stabilizing effect comparable to the reference compound.

Functional Consequence: Downstream Pathway Inhibition

The final and most physiologically relevant validation is to demonstrate that target engagement by Compound X leads to the intended functional outcome: inhibition of the downstream PERK signaling pathway. This is typically assessed by measuring the phosphorylation of eIF2α.

Western Blot for Phospho-eIF2α

Trustworthiness: This experiment serves as a self-validating system. We induce ER stress to activate the pathway (the positive control) and then assess whether our compound can block this activation. Measuring both phosphorylated eIF2α and total eIF2α is crucial for ensuring that the observed changes are due to altered phosphorylation status, not changes in total protein expression.[21][22]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with increasing concentrations of Compound X or controls (DMSO, GSK2606414) for 1 hour.

  • ER Stress Induction: Induce ER stress by adding an agent like tunicamycin (an N-linked glycosylation inhibitor) or thapsigargin (a SERCA pump inhibitor) for a short period (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins.[15]

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-eIF2α (Ser51) and total eIF2α.[15] Use appropriate HRP-conjugated secondary antibodies and detect the signal via chemiluminescence.

  • Analysis: The results should show a strong p-eIF2α signal in the stressed, DMSO-treated sample. This signal should be reduced in a dose-dependent manner in the samples treated with Compound X, demonstrating functional inhibition of PERK kinase activity in cells.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step process for the validation of this compound as a valuable intermediate for the development of novel PERK inhibitors. Through a logical progression of experiments—from in vitro biochemical potency to in-cell target engagement and functional pathway modulation—we have demonstrated how to build a compelling data package.

The hypothetical Compound X , derived from this intermediate, exhibits potent low-nanomolar inhibition of PERK, excellent selectivity over related kinases, and robust target engagement in a cellular environment, leading to the functional blockade of ER stress-induced eIF2α phosphorylation. These characteristics position Compound X as a promising lead candidate, validating the strategic importance of the this compound scaffold. Further studies should focus on comprehensive kinome-wide selectivity profiling, pharmacokinetic characterization, and efficacy testing in relevant preclinical disease models to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Bioactivity of 7-Methyl-1H-indazole-3-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a versatile and potent framework in the quest for novel therapeutics. This guide provides a comprehensive analysis of its structure-activity relationships (SAR), offering a comparative overview of its diverse biological targets. While specific experimental data for 7-methyl-1H-indazole-3-carboxamide is not extensively published, this guide will extrapolate its likely biological profile based on the well-documented activities of structurally related analogs.[1][2] The inherent drug-like properties of the 1H-indazole-3-carboxamide core have propelled its investigation against a range of biological targets, including protein kinases, ion channels, and G-protein coupled receptors.[3]

The Privileged Scaffold: An Overview

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][4] Within this class, 1H-indazole-3-carboxamide derivatives have emerged as particularly promising therapeutic agents.[1] Variations in substitution on the indazole ring and the carboxamide nitrogen significantly influence the potency and selectivity of these compounds.[5] This guide delves into the specifics of these variations, with a focus on the impact of the 7-methyl group.

Synthesis of 7-Methyl-1H-indazole-3-carboxamide Analogs

The synthesis of 7-methyl-1H-indazole-3-carboxamide can be achieved through a multi-step process starting from 7-methyl-indole.[2] A general and optimized procedure involves the formation of the indazole ring system to yield 7-methyl-1H-indazole-3-carboxaldehyde, which is then oxidized to the corresponding carboxylic acid.[2] The final step is the amidation of the carboxylic acid to yield the desired carboxamide.[2][4]

A 7-Methyl-indole B 7-Methyl-1H-indazole-3-carboxaldehyde A->B Nitrosation C 7-Methyl-1H-indazole-3-carboxylic acid B->C Oxidation D 7-Methyl-1H-indazole-3-carboxamide C->D Amidation

Caption: Synthetic pathway for 7-Methyl-1H-indazole-3-carboxamide.[2]

Comparative Bioactivity of Indazole-3-Carboxamide Analogs

The biological activity of 1H-indazole-3-carboxamide derivatives is highly dependent on the nature and position of substituents. The following sections compare the bioactivity of various analogs against key biological targets.

p21-Activated Kinase 1 (PAK1) Inhibition

Aberrant activation of p21-activated kinase 1 (PAK1) is strongly associated with tumor progression, making it a compelling target for the development of novel anticancer therapies.[1][6] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][7] It is hypothesized that 7-methyl-1H-indazole-3-carboxamide will also exhibit inhibitory activity against PAK1.[1] The methyl group at the 7-position is a relatively small hydrophobic substitution that is unlikely to disrupt the core binding interactions of the indazole-3-carboxamide moiety with the kinase.[1]

Rac1_Cdc42 Rac1/Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation Downstream Downstream Effectors (e.g., Snail) PAK1->Downstream Phosphorylation Cell_Effects Cell Migration, Invasion, Proliferation Downstream->Cell_Effects Inhibitor 7-Methyl-1H-indazole- 3-carboxamide Analog Inhibitor->PAK1 Inhibition

Caption: The PAK1 signaling pathway, a target for indazole-3-carboxamide analogs.[1][8]

Table 1: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1

Compound IDR Group (at N of carboxamide)IC50 (nM)
Hypothetical 7-Methyl Analog (2,4-dichlorophenyl)-
Analog 1 (2,4-dichlorophenyl)52
Analog 2 (4-chloro-2-fluorophenyl)16
Analog 3 (2-chloro-4-fluorophenyl)159
Analog 4 (4-phenoxyphenyl)9.8

Note: Specific IC50 data for 7-methyl-1H-indazole-3-carboxamide against PAK1 was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[5]

The data reveals that substitutions on the phenyl ring of the carboxamide moiety dramatically impact inhibitory activity. For PAK1 inhibition, bulky and hydrophobic groups at the para- position of the phenyl ring, such as a phenoxy group (Analog 4), lead to highly potent compounds.[5]

Calcium Release-Activated Calcium (CRAC) Channel Inhibition

The influx of extracellular calcium via the highly calcium selective calcium-release activated calcium (CRAC) channel controls mast cell functions.[9][10] Intracellular calcium homeostasis in mast cells can be maintained via the modulation of the CRAC channel, representing a critical point for therapeutic interventions.[9]

Table 2: Inhibitory Activity of Indazole-3-Carboxamide Analogs against CRAC Channels

Compound IDR Group (at N of carboxamide)% Inhibition at 10 µM
Hypothetical 7-Methyl Analog (3-fluoro-4-pyridyl)-
Analog A (4-pyridyl)20
Analog B (3-fluoro-4-pyridyl)85
Analog C (3,5-difluoro-4-pyridyl)46

Note: Specific IC50 data for 7-methyl-1H-indazole-3-carboxamide against CRAC channels was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[5][9]

In the case of CRAC channel inhibition, the presence and position of fluorine atoms on the phenyl ring are critical, with a 3-fluoro-4-pyridyl group (Analog B) demonstrating significant potency.[5] The 7-methyl group on the indazole ring is anticipated to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can indirectly affect its overall bioactivity and pharmacokinetic profile.[5]

Other Biological Targets

Derivatives of the 1H-indazole-3-carboxamide scaffold have been investigated for a range of other biological targets, including:

  • Cannabinoid Receptors: The 1H-indazole-3-carboxamide structure is a core component of some synthetic cannabinoid receptor agonists (SCRAs), which potently activate CB1 and CB2 receptors.[2][7]

  • PI3K: The 1H-indazole-3-carboxamide scaffold is a key structural feature in the design of various enzyme inhibitors, including those targeting Phosphoinositide 3-Kinase (PI3K).[11][12]

  • 5-HT4 Receptor: N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives have been identified as new 5-HT4R ligands.[13]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols for key assays are provided below.

In Vitro PAK1 Inhibition Assay

The inhibitory activity of 7-methyl-1H-indazole-3-carboxamide against PAK1 can be determined using a commercially available ADP-Glo™ Kinase Assay kit.[1] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[1]

Protocol:

  • Compound Preparation: Prepare a stock solution of 7-methyl-1H-indazole-3-carboxamide in DMSO. Create a dilution series of the compound to determine the IC50 value.[1]

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound or 5% DMSO (as a control).[1]

  • Enzyme Addition: Add 2 µl of human PAK1 enzyme solution to each well.[1]

  • Incubation: Incubate the plate at room temperature for 10 minutes.[1]

  • Initiation of Kinase Reaction: Start the reaction by adding 2 µl of a substrate/ATP mix.[1]

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[1]

  • Termination and ADP Detection: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ATP Detection: Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and then to light. Incubate at room temperature for 30 minutes.[1]

  • Data Acquisition: Record the luminescence signal using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of inhibition relative to the control (DMSO) and determine the IC50 value by plotting the inhibition percentage against the compound concentration.[1]

Cell Migration and Invasion Assay

The effect of 1H-indazole-3-carboxamide derivatives on tumor cell migration and invasion can be assessed using a Transwell assay.[6]

Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., MDA-MB-231) in appropriate media.

  • Transwell Preparation: Coat Transwell inserts with Matrigel (for invasion assay) or leave uncoated (for migration assay).

  • Cell Seeding: Seed cells in serum-free media in the upper chamber of the Transwell insert.

  • Compound Treatment: Add varying concentrations of the test compound to both the upper and lower chambers.

  • Incubation: Incubate the plate for a suitable time (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Cell Staining: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells on the lower surface with crystal violet.

  • Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.

  • Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a0 Compound Synthesis & Preparation a1 Kinase Inhibition Assay (e.g., PAK1) a0->a1 a2 Cell-Based Assays (e.g., Migration, Proliferation) a1->a2 a3 Data Analysis (IC50 determination) a2->a3 b0 Animal Model Selection (e.g., Xenograft) a3->b0 Lead Compound Selection b1 Compound Administration b0->b1 b2 Efficacy Assessment (e.g., Tumor Growth) b1->b2 b3 Pharmacokinetic/Pharmacodynamic Analysis b2->b3

Caption: General workflow for the evaluation of 1H-indazole-3-carboxamide derivatives.

Conclusion and Future Perspectives

The 1H-indazole-3-carboxamide scaffold is a versatile platform for the development of potent and selective inhibitors of key cellular targets. While direct comparative data for 7-methyl-1H-indazole-3-carboxamide is limited, the analysis of its analogs provides a clear roadmap for future drug design efforts.[5] The structure-activity relationships highlighted in this guide underscore the importance of specific substitutions in achieving high potency against targets like PAK1 and CRAC channels.[5] Based on the robust evidence from structurally related 1H-indazole-3-carboxamide derivatives, it is highly probable that 7-methyl-1H-indazole-3-carboxamide possesses significant biological activity as a PAK1 inhibitor.[1] This potential activity warrants further investigation for its therapeutic applications, particularly in the field of oncology.[1]

References

The Strategic Impact of 7-Methyl Substitution on Indazole Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent inhibitors targeting a range of enzymes and receptors.[1][2] Among the various substitutions on this versatile scaffold, the introduction of a methyl group at the 7-position has garnered significant interest for its potential to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of 7-methyl substituted indazole inhibitors with their unsubstituted or alternatively substituted counterparts, supported by experimental data and detailed protocols. We will explore the nuanced structure-activity relationships (SAR) of these compounds, focusing on their interactions with key biological targets implicated in oncology and inflammatory diseases, including protein kinases and ion channels.

The Significance of the 7-Methyl Group: A Subtle Modification with Profound Effects

The rationale behind incorporating a methyl group at the 7-position of the indazole ring is rooted in fundamental principles of medicinal chemistry. This small, lipophilic addition can exert a significant influence on the molecule's overall properties. It is anticipated that the 7-methyl group can impact a compound's physicochemical characteristics, such as lipophilicity and metabolic stability, which in turn can indirectly affect its bioactivity and pharmacokinetic profile.[2] By occupying a specific hydrophobic pocket within the target protein, the 7-methyl group can enhance binding affinity and, consequently, inhibitory potency. Furthermore, this substitution can influence the orientation of the entire molecule within the binding site, potentially leading to improved selectivity for the target protein over off-target molecules.

Comparative Analysis of Inhibitory Activity

To elucidate the impact of the 7-methyl substitution, we will compare the inhibitory activities of indazole-based compounds against several key therapeutic targets. The following sections present a detailed analysis of the available data.

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indazole nucleus is an effective ATP-competitive inhibitor, and modifications to this scaffold can fine-tune its potency and selectivity.[1]

AXL, a receptor tyrosine kinase, is implicated in cancer progression, metastasis, and drug resistance.[3] The development of potent and selective AXL inhibitors is a key focus in oncology research.

Compound IDR Group (at N of carboxamide)7-Position SubstitutionAXL IC50 (nM)
Analog A PhenylH820[4]
Analog B (Hypothetical) PhenylCH₃Predicted < 820
UNC2025 Indazole-specific moietyH1.6[5]
GSK2606414 (1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)CH₃ (on pyrrolo[2,3-d]pyrimidine)- (PERK inhibitor)[6]

Aurora kinases are essential for regulating mitosis, and their overexpression is common in many cancers.[7][8]

Compound IDSubstitution PatternAurora A IC50 (nM)Aurora B IC50 (nM)Selectivity
Compound 17 Indazole with substituentsPotent (dual)Potent (dual)Dual Inhibitor[7]
Compound 21 Indazole with substituentsLess PotentPotentAurora B selective[7]
Compound 30 Indazole with substituentsPotentLess PotentAurora A selective[7]
Hypothetical 7-Methyl Analog 7-Methyl Indazole coreTo be determinedTo be determinedTo be determined

Table 2: Comparison of Aurora Kinase Inhibitors. A study on indazole derivatives as Aurora kinase inhibitors identified compounds with dual or selective inhibitory profiles based on their substitution patterns.[7] The addition of a 7-methyl group could potentially influence this selectivity by altering the inhibitor's interaction with specific residues in the kinase binding pocket.[7]

PAK1 is a serine/threonine kinase involved in cell proliferation, migration, and survival, making it an attractive target for cancer therapy.[2]

Compound IDR Group (at N of carboxamide)7-Position SubstitutionPAK1 IC50 (nM)
Analog 1 (2,4-dichlorophenyl)H52[2]
Analog 4 (4-phenoxyphenyl)H9.8[2]
Hypothetical 7-Methyl Analog (2,4-dichlorophenyl)CH₃Predicted < 52

Table 3: Comparison of PAK1 Inhibitors. For PAK1 inhibition, bulky and hydrophobic groups at the para-position of the phenyl ring on the carboxamide moiety lead to highly potent compounds.[2] While specific data for a 7-methyl analog is not available, the established SAR suggests that the addition of a methyl group at the 7-position of the indazole ring could further enhance potency by increasing lipophilicity and favorable interactions within the binding site.

Ion Channel Modulation: Regulating Calcium Signaling

CRAC channels are crucial for calcium signaling and are involved in the activation of immune cells.[9][10] Their inhibition is a promising strategy for treating inflammatory and autoimmune diseases.

Compound IDR Group (at N of carboxamide)7-Position SubstitutionCRAC Channel Inhibition IC50 (µM)
Analog A (3-fluoro-4-pyridyl)H0.67[10]
Analog B (2,6-difluorophenyl)H1.51[10]
Hypothetical 7-Methyl Analog (3-fluoro-4-pyridyl)CH₃To be determined

Table 4: Comparison of CRAC Channel Blockers. In the case of CRAC channel inhibition, the presence and position of fluorine atoms on the phenyl ring are critical for potency.[2] The impact of a 7-methyl group on the indazole ring in this context is yet to be fully elucidated but could influence the compound's interaction with the channel's binding site.

Key Structure-Activity Relationship Insights

The collective data, while not always providing a direct one-to-one comparison, allows for the formulation of key SAR insights regarding the 7-methyl substitution on the indazole scaffold:

  • Hydrophobic Interactions: The 7-methyl group can occupy a hydrophobic pocket in the target's active site, leading to increased binding affinity and potency. This is a common strategy in kinase inhibitor design.[1]

  • Conformational Restriction: The methyl group can influence the preferred conformation of the inhibitor, pre-organizing it for optimal binding and reducing the entropic penalty upon binding.

  • Metabolic Stability: Methylation at the 7-position can block a potential site of metabolism, leading to improved pharmacokinetic properties such as a longer half-life in vivo.

  • Selectivity: By introducing a steric clash with residues in the binding sites of off-target kinases, the 7-methyl group can enhance selectivity for the desired target.

Experimental Protocols

To ensure the integrity and reproducibility of the data presented, standardized and validated experimental protocols are essential.

Synthesis of 7-Methyl-1H-Indazole

A common and efficient method for the synthesis of the foundational 7-methyl-1H-indazole core involves the cyclization of 2,6-dimethylaniline.[11]

G start 2,6-Dimethylaniline step1 Diazotization (tert-butyl nitrite) start->step1 CHCl₃ step2 Intramolecular Cyclization (Potassium Acetate, 18-crown-6) step1->step2 Heat step3 Workup & Purification (Filtration, Washing, Column Chromatography) step2->step3 end_product 7-Methyl-1H-Indazole step3->end_product

Caption: General workflow for the synthesis of 7-methyl-1H-indazole.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[12]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 7-methyl substituted indazole inhibitor in DMSO. Create a serial dilution of the compound to determine the IC50 value.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the target kinase and its specific substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to a DMSO control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 ADP Detection cluster_2 Data Analysis A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Reaction Mix A->B C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context

To fully appreciate the impact of these inhibitors, it is crucial to understand the signaling pathways they modulate.

AXL Signaling Pathway

AXL activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which promote cell proliferation, survival, and migration.[5]

G Gas6 Gas6 AXL AXL Gas6->AXL PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation Migration Migration/ Invasion MAPK->Migration Inhibitor 7-Methyl Indazole Inhibitor Inhibitor->AXL

Caption: AXL signaling pathway and the point of inhibition.

Aurora Kinase Signaling in Mitosis

Aurora kinases play a pivotal role in ensuring the proper segregation of chromosomes during cell division.[7]

References

A Comparative Guide to the Synthesis of 1H-Indazole-5-Carboxylic Acids for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have shown a wide range of biological activities, making the development of efficient and scalable synthetic routes to this key intermediate a topic of significant interest for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of prominent synthetic strategies for the preparation of 1H-indazole-5-carboxylic acids, supported by experimental data and mechanistic insights to empower chemists in selecting the optimal route for their specific needs.

Introduction: The Significance of the 1H-Indazole-5-Carboxylic Acid Moiety

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and is found in a variety of compounds with important pharmacological properties. The addition of a carboxylic acid group at the 5-position provides a crucial handle for further functionalization, allowing for the synthesis of diverse compound libraries for biological screening. The development of robust and versatile methods to access this valuable building block is therefore of paramount importance.

Comparative Analysis of Synthetic Routes

This guide will explore and compare three major synthetic strategies for the construction of the 1H-indazole-5-carboxylic acid framework:

  • The Jacobson Indazole Synthesis and its Analogs: A classic yet reliable approach involving the cyclization of appropriately substituted o-toluidine derivatives.

  • Modern Transition-Metal-Catalyzed Cross-Coupling and C-H Activation Strategies: Cutting-edge methods offering high efficiency and functional group tolerance.

  • Multi-step Synthesis from Substituted Anthranilic or Benzoic Acids: A versatile approach that builds the desired functionality into the starting materials.

A quantitative comparison of these routes is presented in Table 1, followed by a detailed discussion of each strategy with mechanistic explanations and representative experimental protocols.

Synthetic RouteKey Starting MaterialsTypical Yield (%)ScalabilityKey AdvantagesKey Limitations
Jacobson Synthesis Substituted o-acetotoluidides40-60%ModerateUtilizes readily available starting materials; well-established methodology.Often requires harsh conditions (strong acids, high temperatures); may produce side products.
Transition-Metal-Catalyzed C-H Activation Substituted anilines and coupling partners60-90%HighHigh efficiency and regioselectivity; broad substrate scope and functional group tolerance.Requires specialized and often expensive catalysts; optimization of reaction conditions can be challenging.
Multi-step Synthesis from Substituted Benzoic Acids Substituted fluorobenzoic or anthranilic acidsVariable (multi-step)Moderate to HighHigh degree of control over substitution patterns; adaptable to a wide range of derivatives.Can be lengthy and require multiple purification steps, leading to lower overall yields.

Table 1. High-level comparison of major synthetic routes to 1H-indazole-5-carboxylic acids.

Route 1: The Jacobson Indazole Synthesis: A Time-Honored Approach

The Jacobson synthesis is a classical method for the preparation of 1H-indazoles. The core of this strategy involves the nitrosation of an N-acyl-o-toluidine derivative, followed by an intramolecular cyclization.

Mechanistic Insights

The currently accepted mechanism for the Jacobson synthesis proceeds through an initial N-nitrosation of the acylated o-toluidine. This is followed by a base- or heat-promoted intramolecular cyclization. The key step is believed to be an intramolecular azo coupling, with an initial acyl shift being the rate-determining step[1]. The subsequent tautomerization and aromatization lead to the final 1H-indazole product.

Jacobson_Mechanism Start N-acyl-o-toluidine derivative Nitrosation N-Nitrosation (e.g., NaNO2, HCl) Start->Nitrosation Nitroso_Intermediate N-Nitroso Intermediate Nitrosation->Nitroso_Intermediate Cyclization Intramolecular Azo Coupling Nitroso_Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Aromatization Tautomerization & Aromatization Cyclized_Intermediate->Aromatization Product 1H-Indazole Aromatization->Product

Figure 1. Simplified workflow of the Jacobson Indazole Synthesis.

Experimental Protocol: Synthesis of a 5-Substituted Indazole Precursor

While a direct synthesis of 1H-indazole-5-carboxylic acid via the Jacobson route from a commercially available starting material is not readily found in the literature, the following protocol for a related 5-chloro derivative illustrates the general procedure. The 5-chloro-1H-indazole can then be subjected to functional group interconversion to yield the desired carboxylic acid.

Step 1: Acetylation of 4-Chloro-2-methylaniline

To a solution of 4-chloro-2-methylaniline (1 eq.) in glacial acetic acid, acetic anhydride (1.1 eq.) is added dropwise at room temperature. The mixture is stirred for 2 hours, after which it is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford N-(4-chloro-2-methylphenyl)acetamide.

Step 2: Nitrosation and Cyclization

The N-(4-chloro-2-methylphenyl)acetamide (1 eq.) is dissolved in a mixture of acetic acid and acetic anhydride. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction is stirred at room temperature for 1 hour and then heated to 80-90 °C for 2 hours. The mixture is cooled and poured into ice water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to yield 5-chloro-1H-indazole.

Route 2: Transition-Metal-Catalyzed C-H Activation: The Modern Approach

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of complex organic molecules, including indazoles. These methods offer high levels of efficiency and regioselectivity, often under milder reaction conditions than classical methods.

Mechanistic Insights

The mechanism of transition-metal-catalyzed C-H activation for indazole synthesis typically involves the coordination of a directing group on the aniline substrate to the metal center (e.g., Rh, Pd, Co). This is followed by an ortho-C-H activation to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner, such as an organoazide or a nitrosobenzene, leading to the formation of the N-N bond and subsequent reductive elimination to afford the indazole product and regenerate the active catalyst.[2]

CH_Activation_Mechanism Start Substituted Aniline (with directing group) Coordination Coordination to Metal Catalyst Start->Coordination Metal_Complex Metal-Substrate Complex Coordination->Metal_Complex CH_Activation ortho-C-H Activation Metal_Complex->CH_Activation Metallacycle Metallacyclic Intermediate CH_Activation->Metallacycle Coupling Reaction with Coupling Partner Metallacycle->Coupling Intermediate_Complex Intermediate Complex Coupling->Intermediate_Complex Reductive_Elimination Reductive Elimination & Cyclization Intermediate_Complex->Reductive_Elimination Product 1H-Indazole Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Coordination

Figure 2. Generalized catalytic cycle for transition-metal-catalyzed C-H activation/annulation for indazole synthesis.

Experimental Protocol: Rh(III)/Cu(II)-Catalyzed Synthesis of a Substituted 1H-Indazole

The following is a representative procedure for the synthesis of a substituted 1H-indazole via a Rh(III)/Cu(II)-cocatalyzed C-H amidation and N-N bond formation.

To an oven-dried Schlenk tube are added the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %). The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv) are then added. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole.

Route 3: Multi-step Synthesis from Substituted Benzoic Acids: A Versatile Strategy

A highly versatile approach to 1H-indazole-5-carboxylic acids involves the construction of the indazole ring from a starting material that already contains the desired carboxylic acid functionality or a suitable precursor. This strategy often involves more steps but provides a high degree of control over the final substitution pattern.

Mechanistic Insights

A variety of cyclization strategies can be employed in this approach. For example, a substituted 2-fluorobenzoic acid can undergo a sequence of reactions including amidation, Grignard reaction, and then a cyclization with hydrazine to form the indazole ring. The mechanism of the final cyclization step typically involves a nucleophilic attack of the hydrazine on a carbonyl group, followed by an intramolecular cyclization and dehydration to form the aromatic indazole ring.

Multistep_Synthesis Start Substituted Benzoic Acid (e.g., 2,3-difluorobenzoic acid) Step1 Functional Group Manipulations (e.g., Bromination, Amidation) Start->Step1 Intermediate1 Activated Intermediate Step1->Intermediate1 Step2 Introduction of Second Nitrogen Source (e.g., Grignard, Hydrazine) Intermediate1->Step2 Intermediate2 Acyclic Precursor Step2->Intermediate2 Cyclization Intramolecular Cyclization and Aromatization Intermediate2->Cyclization Product 1H-Indazole-5-carboxylic acid Cyclization->Product

Figure 3. General workflow for a multi-step synthesis of 1H-indazole-5-carboxylic acid.

Experimental Protocol: Multi-step Synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid

The following is a condensed outline of a multi-step synthesis of a functionalized 1H-indazole-5-carboxylic acid, demonstrating the versatility of this approach[3].

  • Bromination and Amidation of 2,3-difluorobenzoic acid: The starting benzoic acid is first brominated and then converted to the corresponding amide.

  • Grignard Reaction: The amide is treated with a Grignard reagent to introduce a methyl group.

  • Cyclization: The resulting ketone undergoes cyclization with hydrazine to form the indazole ring.

  • Amine Protection and Suzuki Coupling: The indazole nitrogen is protected, and a Suzuki coupling is performed to introduce further diversity.

  • Oxidation: Finally, a functional group is oxidized to the carboxylic acid to yield the target molecule.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route to 1H-indazole-5-carboxylic acids depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the specific substitution pattern required on the final molecule.

  • The Jacobson synthesis remains a viable option for smaller-scale syntheses where the starting materials are readily available, despite its often harsh reaction conditions.

  • Transition-metal-catalyzed C-H activation represents the state-of-the-art for the efficient and regioselective synthesis of indazoles, particularly for the construction of compound libraries with diverse substitution patterns.

  • Multi-step syntheses from functionalized benzoic acids offer the highest degree of flexibility and control, making them well-suited for the synthesis of complex and highly substituted target molecules.

By carefully considering the advantages and limitations of each approach, researchers can select the most effective strategy to access the valuable 1H-indazole-5-carboxylic acid scaffold for their drug discovery and development programs.

References

Charting the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of 7-Methyl-1H-indazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the indazole scaffold has emerged as a privileged structure, particularly in the development of protein kinase inhibitors.[1][2][3] Derivatives of 7-Methyl-1H-indazole-5-carboxylic acid represent a promising, yet underexplored, chemical space. A critical step in advancing such a series from hit to lead is the comprehensive characterization of its selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a strategic framework for the systematic cross-reactivity profiling of novel this compound derivatives, blending computational prediction with robust biochemical and cellular validation.

The Strategic Imperative for Early and Comprehensive Profiling

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[4] This conservation presents a formidable challenge in designing truly selective inhibitors.[4][5] Consequently, a newly synthesized indazole derivative, while potent against its intended target, is likely to exhibit some degree of cross-reactivity. Early identification of these off-targets is paramount for several reasons:

  • Informed Structure-Activity Relationship (SAR) Studies: Understanding which kinases are inhibited by a compound series allows for more rational chemical modifications to enhance selectivity.

  • De-risking Clinical Development: Early flagging of potential liabilities, such as inhibition of kinases linked to cardiotoxicity or other adverse effects, can save significant time and resources.

  • Uncovering New Therapeutic Opportunities: Unexpected off-target activities may reveal opportunities for drug repositioning or the development of multi-targeted agents.

This guide proposes a tiered approach to profiling, beginning with broad, cost-effective methods and progressing to more focused, in-depth analyses.

Tier 1: In Silico Profiling - Predicting the Off-Target Landscape

Before embarking on extensive and costly wet-lab experiments, computational methods can provide a valuable predictive overview of a compound's likely kinome-wide interactions.[6][7] These approaches leverage the vast amount of existing structural and bioactivity data to forecast potential off-targets.

Rationale for a Computational First-Pass

A computational approach serves as a hypothesis-generating tool, helping to prioritize which kinases to include in subsequent biochemical screens. This can be particularly cost-effective when working with a large number of derivatives. Methods such as binding site similarity analysis and quantitative structure-activity relationship (QSAR) modeling can predict cross-reactivity with a reasonable degree of accuracy, often exceeding 90% in some studies.[7][8]

Recommended Computational Workflow
  • Target Class Prediction: Initially, based on the indazole scaffold's known propensity to inhibit kinases, efforts should be focused within the kinome.[3] However, broader target prediction tools can also be employed to flag potential non-kinase off-targets.

  • Binding Site Similarity Analysis: Tools that compare the structural and physicochemical properties of the ATP-binding site of the primary target with all other kinases in the human kinome can reveal kinases with a high potential for cross-reactivity.[6]

  • Molecular Docking: Docking the this compound derivatives into the crystal structures of high-priority potential off-targets can provide insights into the putative binding modes and help rationalize predicted interactions.

cluster_0 Computational Profiling Compound_Library 7-Methyl-1H-indazole- 5-carboxylic acid Derivatives Target_Prediction Target Class Prediction (Kinome Focus) Compound_Library->Target_Prediction Similarity_Analysis Kinome-wide Binding Site Similarity Analysis Target_Prediction->Similarity_Analysis Molecular_Docking Molecular Docking into Predicted Off-Targets Similarity_Analysis->Molecular_Docking Prioritized_List Prioritized List of Potential Off-Targets Molecular_Docking->Prioritized_List

Caption: Computational workflow for in silico cross-reactivity profiling.

Tier 2: In Vitro Biochemical Profiling - Quantifying Interactions

Biochemical assays are the gold standard for determining the direct inhibitory activity of a compound against a panel of purified kinases.[4] These assays provide quantitative data, such as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are essential for comparing the selectivity of different derivatives.

The Power of Large Kinase Panels

Screening against a large, representative panel of kinases (often >300) is crucial for obtaining a comprehensive view of a compound's selectivity.[9] Several commercial vendors offer such services, utilizing various assay formats.

Assay TechnologyPrincipleKey Advantages
Radiometric Assays Measures the transfer of radiolabeled phosphate from ATP to a substrate.[4]Considered the "gold standard"; directly measures catalytic activity.[4]
Fluorescence/Luminescence-Based Assays Utilizes fluorescent probes or luciferase-based systems to detect kinase activity or ATP consumption.[1][10]High-throughput, non-radioactive, and widely available.[1]
Competitive Binding Assays Measures the displacement of a known ligand from the kinase active site by the test compound.[11][12]Independent of ATP concentration; can identify non-ATP competitive inhibitors.[11]
Experimental Protocol: Two-Stage Biochemical Profiling

A cost-effective strategy is to perform an initial screen at a single, high concentration, followed by more detailed dose-response analysis for any significant hits.

Stage 1: Single-Concentration Kinome Screen

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO.

  • Assay Conditions: Screen the compound at a concentration of 1 µM against a broad kinase panel (e.g., >300 kinases). The ATP concentration should be at or near the Km for each respective kinase to provide a more accurate reflection of inhibitory potency.[11]

  • Data Analysis: Express the results as the percentage of remaining kinase activity compared to a vehicle control. A common threshold for identifying a "hit" is >80% inhibition.

Stage 2: IC50 Determination for Hits

  • Compound Dilution: For each kinase identified as a hit in Stage 1, prepare a 10-point serial dilution of the compound.

  • Dose-Response Assay: Perform the kinase assay with the serially diluted compound to generate a dose-response curve.

  • Data Analysis: Fit the data to a suitable model to determine the IC50 value for each compound-kinase interaction.

Tier 3: Cellular Target Engagement and Functional Assays - Confirming Biological Relevance

While biochemical assays are essential for determining direct inhibitory activity, they do not always predict a compound's behavior in a cellular context.[11] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's effective potency and selectivity.[13][14] Therefore, it is crucial to validate key off-target interactions in a cellular setting.

Bridging the Gap Between In Vitro and In Vivo

Cell-based assays confirm that a compound can reach its target in a complex biological environment and exert a functional effect.[10] This is a critical step in validating the biological relevance of any observed off-target activity.

Recommended Cellular Assays
  • Target Engagement Assays: These assays directly measure the binding of a compound to its target kinase within intact cells. Technologies like the NanoBRET™ Target Engagement Assay provide a quantitative measure of target occupancy.[15]

  • Phosphorylation Assays: For key off-targets, the functional consequence of inhibition can be assessed by measuring the phosphorylation of a known downstream substrate. This can be done using methods such as Western blotting or ELISA-based assays.[15]

cluster_1 Experimental Profiling Workflow Prioritized_List Prioritized List of Potential Off-Targets Biochemical_Screen Tier 2: In Vitro Biochemical Screen (Large Kinase Panel) Prioritized_List->Biochemical_Screen Single_Point Single-Concentration Screen Biochemical_Screen->Single_Point IC50_Determination IC50 Determination for Hits Single_Point->IC50_Determination Cellular_Assays Tier 3: Cellular Assays IC50_Determination->Cellular_Assays Target_Engagement Target Engagement Assays (e.g., NanoBRET) Cellular_Assays->Target_Engagement Functional_Assay Functional Assays (e.g., Substrate Phosphorylation) Cellular_Assays->Functional_Assay Selectivity_Profile Comprehensive Selectivity Profile Target_Engagement->Selectivity_Profile Functional_Assay->Selectivity_Profile

References

A Senior Scientist's Guide to In Vitro Assay Development for 7-Methyl-1H-Indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 7-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent inhibitors targeting a range of enzymes, particularly protein kinases.[1] The journey from a novel compound to a validated lead requires a robust, multi-tiered in vitro testing strategy. This guide provides a comprehensive comparison of essential in vitro assays, complete with detailed protocols and the scientific rationale behind our choices. Our goal is to equip researchers, scientists, and drug development professionals with a logical framework to effectively characterize 7-methyl-1H-indazole derivatives, ensuring data integrity and accelerating the discovery pipeline.

The Assay Cascade: A Strategic Framework for Compound Characterization

A successful in vitro evaluation does not rely on a single experiment but on a cascade of assays. This strategic funnel approach allows for the efficient screening and characterization of compounds, starting with broad, high-throughput biochemical assays and progressing to more complex, physiologically relevant cell-based models. Each stage answers a critical question about the compound's behavior.

Assay_Cascade cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation Biochem Biochemical Kinase Assays (e.g., ADP-Glo™, HTRF®) Biochem_Q Question: Does the compound inhibit the purified kinase? Biochem->Biochem_Q Target_Engage Target Engagement Assays (e.g., NanoBRET®, CETSA®) Biochem->Target_Engage Confirm On-Target Activity Target_Engage_Q Question: Does the compound bind its target in intact cells? Target_Engage->Target_Engage_Q Cell_Viability Cell Viability Assays (e.g., CellTiter-Glo®) Target_Engage->Cell_Viability Correlate Target Binding with Phenotype Cell_Viability_Q Question: Is the compound cytotoxic or cytostatic? Cell_Viability->Cell_Viability_Q

Figure 1: The logical workflow for characterizing novel kinase inhibitors.

Phase 1: Biochemical Potency — Does the Compound Inhibit the Target?

The first step is to determine if your 7-methyl-1H-indazole compound directly inhibits the catalytic activity of its purified target kinase. Biochemical assays are essential for this, providing clean, quantitative data on potency (typically as an IC50 value) without the complexities of a cellular environment.

There are several platforms for measuring kinase activity, each with distinct advantages. The radiometric [γ-³²P]-ATP filter binding assay is the historical gold standard, directly measuring substrate phosphorylation.[2][3] However, for high-throughput screening (HTS), non-radioactive methods based on luminescence or fluorescence are preferred for their safety, simplicity, and scalability.[4]

Assay Technology Principle Throughput Advantages Considerations
ADP-Glo™ Kinase Assay Luminescence-based detection of ADP produced during the kinase reaction.[5]HighUniversal for any ADP-generating enzyme, high sensitivity, robust against signal interference.[6]Two-step reagent addition.
HTRF® Kinase Assay Time-Resolved FRET (TR-FRET) between a donor-labeled antibody (recognizing phosphorylated substrate) and an acceptor-labeled substrate.[7][8]HighHomogeneous "mix-and-read" format, ratiometric signal reduces interference, highly sensitive.[9]Requires specific antibody-substrate pairs.
Radiometric Assay Measures the transfer of radioactive ³²P from ATP to a substrate.[2]Low to Medium"Gold standard," direct measurement of phosphorylation, few false positives.Requires handling of radioactive materials, waste disposal, lower throughput.

For its universality and high sensitivity, the ADP-Glo™ Kinase Assay is our recommended platform for the initial biochemical characterization of novel inhibitors.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[10] A potent inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection Kinase Kinase ADP ADP Kinase->ADP Activity ATP ATP Substrate Substrate Inhibitor Inhibitor (7-Methyl-1H-Indazole) Inhibitor->Kinase blocks ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent pSubstrate Phospho-Substrate Unused_ATP Unused ATP ADP_Glo_Reagent->Unused_ATP terminates reaction & depletes remaining ATP Depleted ATP Depleted Unused_ATP->Depleted Kinase_Detection_Reagent Kinase Detection Reagent Depleted->Kinase_Detection_Reagent ADP_from_Step1 ADP Kinase_Detection_Reagent->ADP_from_Step1 converts New_ATP Newly Synthesized ATP ADP_from_Step1->New_ATP Light Luminescent Signal 💡 New_ATP->Light fuels reaction Luciferase Luciferase Luciferase->Light NanoBRET_Principle cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Target_NL Target Kinase-NanoLuc® Fusion Protein Tracer Fluorescent Tracer Target_NL->Tracer binds BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer Target_NL_2 Target Kinase-NanoLuc® Fusion Protein Inhibitor Inhibitor (7-Methyl-1H-Indazole) Target_NL_2->Inhibitor binds Tracer_2 Fluorescent Tracer Inhibitor->Tracer_2 displaces No_BRET Low BRET Signal Tracer_2->No_BRET No Energy Transfer

References

A Senior Application Scientist's Guide to Validating Target Engagement of 7-Methyl-1H-indazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the target engagement of 7-Methyl-1H-indazole-5-carboxylic acid analogs. This chemical scaffold has emerged as a privileged structure in modern medicinal chemistry, frequently utilized in the development of potent kinase inhibitors. Validating that a compound binds to its intended target in a relevant biological system is the cornerstone of establishing its mechanism of action (MoA) and ensuring that its downstream biological effects are not due to off-target activities.

Here, we eschew a one-size-fits-all template. Instead, we present a multi-tiered, logic-driven strategy that progresses from direct biochemical interactions to functional cellular outcomes. This approach is designed to build a self-validating cascade of evidence, providing the highest degree of confidence in your target engagement data.

The Strategic Framework: A Multi-Tiered Approach

True validation is not the result of a single experiment but a convergence of evidence from orthogonal methods. We advocate for a three-tiered approach that systematically de-risks a compound's MoA.

G cluster_0 Tier 1: Direct Biochemical Engagement cluster_1 Tier 2: Target Engagement in a Cellular Milieu cluster_2 Tier 3: Downstream Functional Consequences biochem Is the interaction direct? (Recombinant Protein) cellular Does the compound reach and bind its target in cells? (Live or Lysed Cells) biochem->cellular Confirms Cell Permeability & Intracellular Binding func Does target binding elicit the expected biological response? (Cellular Pathway) cellular->func Links Target Occupancy to Biological Function G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Separation & Detection cluster_3 Data Analysis treat 1. Treat intact cells with a dose range of the indazole analog heat 2. Lyse cells and heat lysates at a fixed temperature (e.g., 52°C) treat->heat separate 3. Centrifuge to separate soluble (stabilized) vs. precipitated protein heat->separate detect 4. Quantify remaining soluble target protein via Western Blot or ELISA separate->detect analyze 5. Plot soluble protein vs. [Compound] and fit curve to determine EC₅₀ detect->analyze

A Comparative Guide to the Reproducible Synthesis of Indazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole-3-carboxamide framework is a cornerstone in modern medicinal chemistry, integral to the structure of therapeutic agents like the antiemetic Granisetron and the anticancer drug Lonidamine.[1][2] The inherent biological significance of this scaffold necessitates robust and reproducible synthetic methodologies to ensure consistent research outcomes and streamline drug development pipelines.[3] This guide presents an in-depth comparison of prevalent synthetic strategies for indazole-3-carboxamides, focusing on the critical aspects of reproducibility, reaction efficiency, and common pitfalls. We will dissect the synthesis into its two primary stages: the construction of the core 1H-indazole-3-carboxylic acid and the subsequent amide bond formation, providing field-proven protocols and troubleshooting insights for each.

Overview of the General Synthetic Strategy

The assembly of an indazole-3-carboxamide library typically follows a convergent two-part strategy. The initial phase concentrates on building the indazole-3-carboxylic acid scaffold, which is the key intermediate. The second phase involves coupling this acid with a diverse range of primary or secondary amines to generate the final carboxamide products. The reproducibility of the entire process is fundamentally dependent on the method chosen for constructing the indazole core.[3]

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization Starting Materials Starting Materials Indazole Core Synthesis Indazole Core Synthesis (e.g., from Isatin, Toluidine, etc.) Starting Materials->Indazole Core Synthesis 1H-Indazole-3-carboxylic Acid 1H-Indazole-3-carboxylic Acid Indazole Core Synthesis->1H-Indazole-3-carboxylic Acid Amide Coupling Amide Coupling (e.g., EDC, HATU) 1H-Indazole-3-carboxylic Acid->Amide Coupling Key Intermediate Amine Library Amine (R-NH2) Amine Library->Amide Coupling Final Product Indazole-3-carboxamide Amide Coupling->Final Product Purification & Analysis Purification & Analysis Final Product->Purification & Analysis Characterization (NMR, MS)

Figure 1: General workflow for the synthesis of indazole-3-carboxamide derivatives.

Part 1: Reproducible Synthesis of the 1H-Indazole-3-Carboxylic Acid Core

The formation of the indazole-3-carboxylic acid intermediate is the most critical stage, where challenges in scalability and reproducibility often arise. The choice of starting material dictates the entire synthetic sequence.

Comparison of Core Synthesis Methods

Several routes to the indazole-3-carboxylic acid core have been reported, each with distinct advantages and reproducibility profiles.

Parameter Method 1: From Isatin Method 2: From o-Toluidine Method 3: Directed Lithiation
Starting Material IsatinSubstituted o-ToluidineN-Protected Indazole
Key Steps 1. Alkaline Hydrolysis2. Diazotization3. Cyclization1. Diazotization2. Cyclization1. N-Protection (e.g., SEM-Cl)2. C-3 Lithiation (n-BuLi)3. Quench with CO₂4. Deprotection
Reported Overall Yield Variable, with potential challenges in scale-up.[3][4]Generally reliable with good yields reported for specific derivatives.[3]Good to excellent yields (e.g., 98% for the carboxylic acid).[5]
Reproducibility Profile Moderate; can be sensitive to reaction conditions on a larger scale.[3]High; considered a robust and reliable method.[3]High; the directed nature of the lithiation provides excellent regiocontrol.[5][6]
Key Reagents NaOH, NaNO₂, HClNaNO₂, AcidSEM-Cl, n-Butyl Lithium, CO₂, TBAF
Primary Advantage Utilizes a readily available starting material.A straightforward and dependable classical route.Excellent for introducing substituents at the C-3 position with high fidelity.[5]
Causality Behind Method Selection
  • The Isatin Method (Method 1) is a classical approach but involves a diazonium salt intermediate that can be unstable, impacting reproducibility, especially during scale-up.[4]

  • The o-Toluidine Method (Method 2) is often preferred for its reliability, though it may offer less flexibility for certain substitution patterns compared to other methods.[3]

  • The Directed Lithiation Method (Method 3) represents a more modern and highly controllable strategy. The use of a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) directs the strong base (n-BuLi) to deprotonate the C-3 position specifically.[5] Quenching this lithiated intermediate with carbon dioxide reliably installs the carboxylic acid at the desired position. This method's high reproducibility stems from its precise regiochemical control.[5][6]

Recommended Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid via Directed Lithiation

This protocol is adapted from a procedure known for its high yield and reliability.[5][6] It involves the protection of the indazole nitrogen, followed by directed lithiation and carboxylation.

Step 1: N-Protection of Indazole with SEM-Cl

  • To a solution of indazole in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add SEM-Cl (1.2 eq.) dropwise and allow the reaction to warm to room temperature, stirring for 4-6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.

  • Purify the crude product via column chromatography to yield N-SEM-protected indazole.

Step 2: C-3 Lithiation and Carboxylation

  • Dissolve the N-SEM-protected indazole in anhydrous THF and cool the solution to -40 °C under a nitrogen atmosphere.

  • Add n-butyl lithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature at -40 °C. Stir for 30 minutes.

  • Warm the reaction briefly to 0 °C for 10 minutes, then re-cool to -40 °C.

  • Bubble CO₂ gas through the reaction mixture for 90 minutes at -40 °C.[5]

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl.

Step 3: Deprotection

  • Evaporate the THF from the reaction mixture.

  • Dissolve the residue in a mixture of DMF and THF and treat with tetrabutylammonium fluoride (TBAF, 1M in THF).[5]

  • Reflux the mixture at 80 °C for 4 hours.[5]

  • After evaporation of the solvent, basify with 10% NaHCO₃ solution and wash with diethyl ether to remove organic impurities.

  • Acidify the aqueous layer with citric acid solution to precipitate the product. Filter the solid and dry to afford 1H-indazole-3-carboxylic acid with a typical yield of ~98%.[5]

Part 2: Amide Bond Formation - Strategies and Reproducibility

The coupling of 1H-indazole-3-carboxylic acid with an amine is a pivotal step for generating chemical diversity. The choice of coupling agent is critical for achieving high yields and minimizing side reactions, thereby ensuring reproducibility.

Common Challenges and Solutions
  • N-Acylurea Formation: A frequent side reaction when using carbodiimide reagents like EDC. The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

    • Solution: The addition of a nucleophilic catalyst, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure, intercepts the O-acylisourea to form a more stable active ester. This intermediate is less prone to rearrangement and reacts efficiently with the amine.[7][8]

  • Poorly Reactive Amines: Electron-deficient or sterically hindered amines can lead to slow or incomplete reactions.

    • Solution: Employ a more potent coupling agent, such as a uronium salt like HATU, which forms a highly reactive OAt-ester.[7][8] Increasing the reaction temperature or time can also improve conversion.[7]

G cluster_0 Mitigation Strategy Ind_COOH Indazole-3-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Ind_COOH->O_Acylisourea + EDC EDC EDC Product Indazole-3-carboxamide O_Acylisourea->Product + Amine (Slow) N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Active_Ester Active Ester (Stable Intermediate) O_Acylisourea->Active_Ester + HOBt (Fast) Amine Amine (R-NH2) HOBt HOBt / Oxyma Active_Ester->Product + Amine (Efficient) G cluster_0 Reaction Conditions Indazole Indazole Precursor N1_Product N-1 Isomer (Thermodynamic) Indazole->N1_Product N2_Product N-2 Isomer (Kinetic) Indazole->N2_Product Base Base (e.g., NaH, K2CO3) Base->Indazole Solvent Solvent (e.g., THF, DMF) Solvent->Indazole Method Method (e.g., Mitsunobu) Method->Indazole

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Methyl-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide provides disposal procedures for 7-Methyl-1H-indazole-5-carboxylic acid based on established laboratory safety principles and data from structurally similar compounds. At the time of writing, a specific Safety Data Sheet (SDS) for this exact compound (CAS 1031417-41-0) was not publicly available. Therefore, this chemical should be handled as a potentially hazardous substance, and all waste derived from it must be managed as hazardous waste.[1] It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations.[1][2]

Introduction: A Proactive Approach to Laboratory Waste Management

In the fast-paced environment of research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance.[2] Improper disposal of chemical reagents can lead to significant safety hazards, environmental contamination, and severe legal penalties.[2] This document provides a detailed, step-by-step protocol for the safe disposal of this compound, a heterocyclic compound often used as a building block in pharmaceutical synthesis.[3] By understanding the "why" behind each step, researchers can cultivate a culture of safety that extends beyond mere compliance.

Part 1: Hazard Characterization and Risk Assessment

Before any disposal activities commence, a thorough understanding of the material's potential hazards is essential. In the absence of a specific SDS, we must infer the hazard profile from analogous indazole-based carboxylic acids.

Inferred Hazard Profile:

Based on data from similar chemical structures, this compound should be presumed to exhibit the following hazards:

  • Harmful if swallowed (Acute Oral Toxicity).[4][5]

  • Causes skin irritation. [4][5][6]

  • Causes serious eye irritation or damage. [4][5][6]

  • May cause respiratory irritation. [4][5][6]

Given these potential hazards, all forms of this compound—including pure solid, solutions, and contaminated materials—must be classified and handled as regulated hazardous chemical waste .[1][7][8] Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for correctly classifying their waste.[2][9] Treating this compound as hazardous ensures the highest level of safety and compliance.

Table 1: Presumed Hazard Summary and Required Personal Protective Equipment (PPE)
Hazard Classification (Inferred)DescriptionRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity (Category 4) Harmful if ingested.[4]Standard laboratory PPE (gloves, lab coat, eye protection) to prevent accidental contact and ingestion.[4][5][10]
Skin Irritation (Category 2) May cause redness, itching, or inflammation upon contact.[4][6]Chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and removed carefully to avoid skin contamination.[10]
Serious Eye Irritation (Category 2A/1) May cause significant irritation, pain, or damage to the eyes.[4][6]Safety glasses with side shields or chemical safety goggles are mandatory.[11] A face shield may be required if there is a splash risk.
Respiratory Irritation (STOT SE 3) Inhalation of dust may irritate the respiratory tract, causing coughing or shortness of breath.[4][6]Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[5][11]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process designed to protect laboratory personnel and the environment. This workflow ensures that waste is collected, stored, and disposed of in accordance with federal and local regulations.[2][12]

Step 1: Waste Collection and Segregation

The moment a chemical is deemed unusable, it is officially classified as waste.[7] Proper collection is the critical first step.

  • Select a Primary Container : Collect all waste forms of this compound (solid, solutions, contaminated labware) in a designated hazardous waste container.[1][13]

    • Causality : The container must be made of a material chemically compatible with the waste to prevent degradation, leaks, or reactions. The original reagent bottle is often the best choice.[7] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Maintain a Closed System : The waste container must be kept securely closed at all times, except when actively adding waste.[7][12][13]

    • Causality : This practice prevents the release of vapors into the laboratory atmosphere and reduces the risk of spills, protecting both personnel and the environment. Evaporation is not an acceptable method of chemical disposal.[7][13]

  • Segregate Incompatible Wastes : Store the waste container away from incompatible materials. Based on analogous compounds, this compound should be segregated from strong oxidizing agents and strong acids.[11][14]

    • Causality : Improper mixing of incompatible chemicals can lead to violent reactions, fire, or the generation of toxic gases. Always maintain separate waste streams for different hazard classes.[13][14]

Step 2: Accurate and Compliant Labeling

Proper labeling is a legal requirement and a critical safety communication tool.[15] As soon as the first drop of waste is added, the container must be labeled.

  • Attach a Hazardous Waste Label : Use the official waste label provided by your institution's EHS department.

  • Complete All Fields : The label must include, at a minimum:

    • The words "Hazardous Waste" .[15]

    • The full, unabbreviated chemical name: "this compound" . List all components and their approximate percentages if it is a mixture.[14]

    • The date when waste accumulation began.[1][7]

    • Clear indication of the associated hazards (e.g., "Irritant," "Toxic").[15]

Step 3: Designated Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[2][15]

  • Location : The SAA must be under the control of the laboratory personnel generating the waste.[2]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (such as a spill tray or bin).[2][13]

    • Causality : Secondary containment ensures that any potential leaks or spills from the primary container are captured, preventing a wider contamination event.

  • Secure Area : Store the SAA in a location away from general traffic, sinks, and floor drains.

Diagram 1: Disposal Workflow for this compound

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition cluster_prohibitions Prohibited Actions start Waste Generation (Solid, Solution, or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Assess Hazards container Select Compatible, Leak-Proof Hazardous Waste Container ppe->container label_container Label Container with 'Hazardous Waste', Full Chemical Name, and Start Date container->label_container Begin Accumulation segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) label_container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa secondary Use Secondary Containment saa->secondary pickup Request Waste Pickup from Institutional EHS Department secondary->pickup When container is full or project is complete transport EHS Transports to Central Accumulation Area pickup->transport facility Final Disposal at a Licensed Hazardous Waste Facility transport->facility drain NO Drain Disposal trash NO Trash Disposal evap NO Evaporation

Caption: Workflow for the proper disposal of this compound.

Step 4: Final Disposal and Decontamination
  • Arrange for Pickup : Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.[7][12] Do not allow waste to accumulate for excessive periods.[7] Laboratory personnel should never transport their own hazardous waste across campus.[7]

  • Empty Container Disposal : The original container that held the pure this compound must also be disposed of as hazardous waste unless properly decontaminated.

    • A container that held a non-acutely hazardous waste can be disposed of as regular trash after it has been emptied of all pourable contents and the label has been defaced.[7]

    • Best Practice : Given the inferred hazards, it is recommended to triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous waste.[13][16] Subsequent rinsates can also be collected. After rinsing and air-drying in a fume hood, the defaced container may be discarded in the regular trash.[16]

  • Decontaminate Work Surfaces : Thoroughly wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent. Dispose of contaminated wipes as solid hazardous waste.

By adhering to this structured and logically sound protocol, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe and sustainable laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.